Methyl octanoate

Catalog No.
S576137
CAS No.
111-11-5
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl octanoate

CAS Number

111-11-5

Product Name

Methyl octanoate

IUPAC Name

methyl octanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3

InChI Key

JGHZJRVDZXSNKQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC

solubility

Insoluble in water; very soluble in alcohol, ether
In water, 64.4 mg/l @ 20 °C
0.0644 mg/mL at 20 °C
soluble in alcohol; insoluble in wate

Synonyms

Methyl Ester Octanoic Acid; Agnique ME 890; Caprylic Acid Methyl Ester; Methyl Caprylate; Methyl n-Octanoate; NSC 3710; Pastel M 8; Pastell M 08; Radia 7984; Uniphat A 20; Witconol 1095; Witconol 2309

Canonical SMILES

CCCCCCCC(=O)OC

Fundamental Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of Methyl Octanoate.

Property Type Value
CAS Number 111-11-5 [1] [2] [3]
EC Number 203-835-0 [2]
IUPAC Name This compound [2]
Chemical Formula C₉H₁₈O₂ [1] [2]
Molecular Mass 158.24 g/mol [2]
Appearance Colourless liquid with a sweet odour [2]
Boiling Point 193 °C [2]
Flash Point 73 °C [2]
Density 0.878 g/ml [2]
Water Solubility 150 mg/L @ 20 °C, pH 7 [2]
Log P (Octanol-Water) 3.32 [2]

Industrial Applications and Uses

This compound serves various functions across multiple industries due to its properties as a solvent and intermediate.

  • Cosmetics, Food, and Agrochemicals: It is widely used as a flavoring agent, solvent, and emulsifier in cosmetics, food additives, and agrochemicals [4] [3].
  • Biopesticide and Pheromone: It acts as an insecticide and semiochemical to disrupt the breeding cycle of pests like rhinoceros beetles in palm trees [2].
  • Chemical Synthesis and Fuel Research: It is a key intermediate in organic synthesis, such as producing methyl 4-keto-7-methyloctanoate [5]. It is also a model compound in catalytic deoxygenation research for biofuel production, where it can be converted into hydrocarbons on catalysts like Pt/Al₂O₃ [6].

Experimental Protocols and Analytical Methods

Synthesis of Methyl 4-keto-7-methyloctanoate

This procedure involves a Grignard reaction followed by a reaction with an acid chloride [5].

G A Isoamyl Bromide + Mg turnings B Grignard Reagent (Isoamylmagnesium bromide) A->B Step 1: Formation in Dry Ether D Diosoamyl Cadmium B->D Step 2: Transmetalation C Cadmium Chloride (CdCl₂) C->D F Crude Methyl 4-keto-7-methyloctanoate D->F Step 3: Acylation in Dry Benzene E β-carbomethoxypropionyl chloride E->F G Purification F->G Step 4: Work-up & Fractional Distillation H Pure Methyl 4-keto-7-methyloctanoate G->H

Key Steps and Notes [5]:

  • Apparatus: Use a 2L three-necked flask with a reflux condenser, Hershberg stirrer, and dropping funnel under a nitrogen atmosphere.
  • Grignard Formation: React 1.0 gram atom of magnesium turnings with 1.0 mole of isoamyl bromide in dry ether.
  • Cadmium Reagent: Add 0.535 mole of anhydrous cadmium chloride to form diisoamyl cadmium.
  • Solvent Swap: Replace ether with dry benzene via distillation to improve yield.
  • Acylation: Add 0.8 mole of β-carbomethoxypropionyl chloride in dry benzene.
  • Work-up: Decompose the complex with ice-water and 20% sulfuric acid, then wash benzene layer with water, sodium carbonate, and brine.
  • Purification: Use fractional distillation; product boils at 136–137°C at 20 mm Hg with a yield of 73–75%.
Catalytic Deoxygenation for Fuel Components

This process studies hydrocarbon production as a model for renewable diesel [6].

G A This compound B Decarboxylation/ Decarbonylation A->B on Pt/Al₂O₃ E Octanoic Acid A->E Hydrolysis C C7 Hydrocarbons (Heptane) B->C D Hydrogenation Pathway H C8 Hydrocarbons (Octane) D->H E->D F Octanal E->F Reduction F->D G Octanol F->G G->D

Method Details [6]:

  • Catalyst: Use Pt/Al₂O₃ or Pt/TiO₂ in a flow or semibatch reactor.
  • Atmosphere: Conduct under H₂/He; H₂ suppresses catalyst deactivation and produces paraffins, while He leads to condensation products.
  • Analysis: Dominant products are hydrocarbons and CO₂. Pt/TiO₂ shows higher selectivity for C8 compounds (16%) than Pt/Al₂O₃ (3%) at similar conversion.
Analytical Method: Octanoate Assay for Oil Oxidation

This method quantifies ester-bound residues in oxidized triacylglycerols to assess oil oxidation state prior to deodorization [6].

  • Principle: Thermal cleavage of oxidized triacylglycerols produces this compound, which is quantified after alkali transmethylation.
  • Procedure:
    • Heat oxidized oil sample under vacuum at 180°C to decompose oxidation compounds and remove volatiles.
    • Perform alkali transmethylation on the residue.
    • Quantify this compound by Gas Chromatography (GC).
  • Significance: Provides a specific measure of the oil's oxidative state, similar to the anisidine value but more specific.

Safety and Handling

This compound is a flammable liquid [1]. Its vapor may form explosive mixtures with air, and it is insoluble in water.

  • Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Do not use straight water streams [1].
  • Health Hazards: Vapors may cause dizziness or asphyxiation in confined spaces. Material may irritate skin and eyes [1].
  • Reactivity Profile: As an ester, it can react with acids, liberating heat, and with caustic solutions, generating heat. Flammable hydrogen gas is generated upon mixing with alkali metals and hydrides [1].
  • Toxicology: Has a low mammalian acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) [2].

References

natural sources of methyl octanoate

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Biosynthesis

Methyl octanoate is found in nature and can be produced through biological pathways.

  • Natural Occurrence: It is naturally present in various foods and wine, and in the milk of some mammals [1] [2].
  • Biosynthesis: In microorganisms, it can be derived from fatty acid biosynthesis pathways. A key strategy for producing such compounds is the "Evolutionary Design (ED)" approach, which leverages existing metabolic pathways in organisms like E. coli or yeast to synthesize target molecules [3]. This involves using biological databases to identify and engineer extrinsic pathways based on similar molecular structures.

The following diagram illustrates the core conceptual pathway for the biosynthesis of this compound, moving from fundamental biological precursors to the final ester.

Start Host Organism (e.g., E. coli, Yeast) A Fatty Acid Biosynthesis Pathway Start->A B Octanoic Acid Precursor A->B C Esterification (with Methanol) B->C End This compound C->End

Diagram 1: Conceptual biosynthetic pathway for this compound production in engineered microorganisms.

Experimental Analysis and Protocols

For researchers, analyzing this compound, especially from natural matrices, involves specific extraction and chromatographic techniques.

Simultaneous Distillation-Extraction (SDE)

This technique efficiently isolates volatile compounds like this compound from complex samples [4].

  • Principle: The process simultaneously uses steam distillation to separate volatiles from the sample and solvent extraction to capture them. The vapors from both the sample flask and the organic solvent flask are condensed together, allowing the compounds to transfer into the organic phase, which is then collected for analysis [4].
  • Apparatus Setup: The specialized SDE apparatus has two main flasks. One contains the sample mixed with water, and the other contains a high-purity, water-immiscible organic solvent like dichloromethane [4]. Both are heated to create vapors that meet and mix in a central condenser. The apparatus design differs based on whether the solvent is denser or lighter than water [4].
  • Optimization: The recovery efficiency R of a target analyte is modeled by the equation: ( R = \frac{KK_wV_s}{KK_wV_s + K_sV_w} \left{1 - \exp\left[-\frac{(KK_wV_s + K_sV_w)U_sU_w}{V_wV_s(U_w + KU_s)}t\right]\right} ) where K is the solvent-to-water partition coefficient, K_w is the air-to-water partition coefficient, and K_s is the air-to-solvent partition coefficient [4]. Parameters like V_s (solvent volume), V_w (water volume), and t (time) can be adjusted to maximize yield. Salting out the water sample can also improve recovery [4].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Extracted samples from SDE or other methods (e.g., liquid-liquid extraction) are often concentrated under a gentle stream of nitrogen before injection [4].
  • Analysis: The concentrated extract is injected into a GC-MS system. This compound is identified by matching its retention time and mass spectrum against an authentic standard [4]. It can also be part of a Fatty Acid Methyl Ester (FAME) mix used for profiling [2].

Chemical Properties and Safety

Understanding its physical properties and handling precautions is essential for laboratory work.

Property Value / Description
Solubility in Water 150 mg/L at 20°C (moderate) [1]
Solubility in Organic Solvents Soluble in alcohols, chloroform, acetone [2]
Boiling Point 192 - 194 °C [5]
Density 0.877 g/mL [5]
Flash Point 73 °C (flammable liquid) [1]
Octanol-Water Partition Coefficient (Log P) 3.32 (high) [1]

Safety Notes: this compound is classified as a flammable liquid [6]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. It is insoluble in water and floats on the surface [6]. As an ester, it can react vigorously with strong oxidizing acids and caustic solutions [6]. Always wear appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) before use.

Research Context and Applications

This compound is significant in several advanced research contexts:

  • Biofuel Research: As a Fatty Acid Methyl Ester (FAME), it is a model compound for biodiesel research. Studies focus on its deoxygenation over catalysts like Pt/Al₂O₃ to produce hydrocarbon fuels [4].
  • Oxidation Marker: It is a known volatile decomposition product of lipid hydroperoxides, especially from omega-3 fatty acids like methyl linolenate. Its detection can indicate the extent of lipid oxidation in oils and foods [4].
  • Flavor and Fragrance: Due to its pleasant, fruity odor, it is widely used as a flavoring agent and fragrance component [5] [7].

References

Core Identification and Thermophysical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Methyl octanoate, also known as methyl caprylate, is a model compound for biodiesel research. Its basic identifiers and key phase change data are summarized below.

Table 1: Compound Identification [1]

Property Value
Chemical Name This compound
Synonyms Methyl caprylate; Caprylic acid methyl ester
CAS Registry Number 111-11-5
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.2380 g/mol

Table 2: Phase Change Data [1]

Property Value / Range Units Method / Notes
Boiling Point (Tboil) 466.1 - 467.7 K Multiple literature sources
Melting Point (Tfus) 236.5 K Uncertainty assigned by TRC = 0.05 K
Enthalpy of VaporizationvapH°) 57 ± 2 kJ/mol Average of 6 values

Experimental Data and Enthalpy of Vaporization

The enthalpy of vaporization has been measured under various conditions, which is critical for understanding its energy behavior.

Table 3: Enthalpy of Vaporization (ΔvapH) at Different Temperatures [1]

ΔvapH (kJ/mol) Temperature (K) Method Reference
53.3 350 N/A van Genderen et al., 2002
52.6 ± 0.1 363 N/A van Genderen et al., 2002
55.94 293 V Scott et al., 1952

Analytical Protocol for Plasma Analysis

A sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to analyze octanoate enrichment in human plasma for stable isotope tracer studies, offering significant improvement over the traditional gold-standard method [2].

  • Derivatization Method: The protocol uses direct transesterification in plasma with isobutanol, which reduces analyte volatility and minimizes contamination risks compared to methyl esterification [2].
  • Key Steps: The workflow involves sample preparation, derivatization, extraction, and GC-MS analysis, as illustrated below:

SamplePrep Sample Preparation Derivatization Derivatization with Isobutanol SamplePrep->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMSAnalysis GC-MS Analysis Extraction->GCMSAnalysis

Experimental workflow for octanoate analysis in plasma.

  • Performance: This method achieves a Lower Limit of Quantification (LLOQ) of 0.43 μM, about 20 times more sensitive than methyl esterification, with good precision (CV < 9.3%) [2].

Oxidation and Combustion Kinetics

This compound is a surrogate for studying biodiesel combustion. Experimental and kinetic modeling research has been conducted in opposed-flow diffusion flames and jet-stirred reactors [3].

  • Experimental Conditions: Oxidation was studied at atmospheric pressure (0.101 MPa), temperatures from 800 to 1350 K, and equivalence ratios (φ) from 0.5 to 2 [3].
  • Key Finding: The oxidation does not exhibit low-temperature or Negative Temperature Coefficient (NTC) behavior. Hot ignition occurs at approximately 800 K [3].
  • Kinetic Model: A detailed chemical kinetic model was developed, consisting of 383 chemical species and 2,781 reactions, showing good agreement with experimental data [3].

The decomposition of this compound hydroperoxides follows known pathways, producing various volatile compounds. The diagram below outlines the primary and secondary volatile decomposition products from these hydroperoxides.

HP This compound Hydroperoxides Primary Primary Volatiles: • Aldehydes (e.g., C7, C8) • Esters (e.g., this compound) HP->Primary Secondary Secondary Volatiles: • Acids • Oxygenates Primary->Secondary FurtherRxns Further Reactions: • Dimerization • Cyclization • Epoxidation Secondary->FurtherRxns

Volatile decomposition pathways from hydroperoxides.

References

Infrared Spectral Data and Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

The infrared data for methyl octanoate comes from two distinct experimental setups: a traditional condensed-phase analysis and a high-temperature gas-phase study.

Condensed Phase Reference Spectrum (Coblentz Society Collection)

This spectrum is a standard reference measured under controlled conditions [1].

Aspect Details
Data Source NIST Chemistry WebBook (Coblentz Society Data) [1]
State Solution (10% in CCl₄ and CS₂) [1]
Instrument Dispersive (DOW KBr Foreprism-Grating) [1]
Path Length 0.011 cm [1]
Data Format JCAMP-DX (Digitized from hard copy) [1]
Gas-Phase Spectrum at High Temperatures (Research Data)

This data is from a research paper focusing on the spectroscopic properties of gaseous Fatty Acid Methyl Esters (FAMEs) for combustion diagnostics [2].

Aspect Details
Data Source Campbell et al., Journal of Quantitative Spectroscopy and Radiative Transfer [2]
State Gas phase [2]
Instrument FTIR (Nicolet 6700) with 1 cm⁻¹ resolution [2]
Temperature Range 25°C to 500°C [2]
Spectral Range 2500–3400 cm⁻¹ (C-H Stretch) [2]
Key Finding Absorption cross-section at 3.39 μm (2947.9 cm⁻¹) is stable between ~150-400°C [2]

The experimental workflow for acquiring the high-temperature FTIR data can be visualized as follows:

Start Start: Experimental Setup A Vaporize this compound in Heated Chamber Start->A B Dilute with Nitrogen (N₂) Control Partial Pressure A->B C FTIR Spectrometer (Nicolet 6700, 1 cm⁻¹ resolution) B->C D Measure Absorbance 2500–3400 cm⁻¹ C->D F Apply Beer-Lambert Law Calculate Absorption Cross-Section D->F E Vary Temperature 25°C to 500°C E->D For each temperature End Report Spectrum & Cross-Section Data F->End

FTIR analysis workflow for gaseous this compound.

Key Spectral Interpretations

The research provides specific insights into the absorption features of this compound and other FAMEs [2]:

  • C-H Stretch Region: The absorption spectrum in the 2500–3400 cm⁻¹ range is characteristic of the C-H bonds. The intensity in this region increases with the number of CH₂ and CH₃ groups in the molecule [2].
  • Absorption Ranges: Typical absorption intervals identified in the study are:
    • CH₂ groups: 2850–2900 cm⁻¹ and 2925–2975 cm⁻¹.
    • CH₃ groups: 2875–2925 cm⁻¹ and 2950–3000 cm⁻¹ [2].

How to Access the Data

  • For the Reference Spectrum: You can view the digitized spectrum and download the JCAMP-DX data file directly from the NIST Chemistry WebBook page for Octanoic acid, methyl ester [1].
  • For the Research Article: The full paper, "FTIR measurements of mid-IR absorption spectra of gaseous fatty acid methyl esters at T=25–500 °C," is available through ScienceDirect. You will likely need institutional access to view the complete text and all figures [2].

References

Biosynthesis Pathways and Engineering Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The production of octanoic acid methyl ester in microorganisms typically follows a two-step process: first, the biosynthesis of octanoic acid (OA), followed by its enzymatic conversion to the methyl ester.

The table below summarizes two key metabolic engineering strategies for enhancing octanoic acid production in E. coli, which is a critical precursor for the ester.

Engineering Strategy / Strain Key Genetic Modifications / Enzymes Primary Carbon Source Maximum Octanoic Acid Titer Key Findings / Mechanism
Strategy from Lv et al. (2018) [1] Overexpression of FabZ; deletion of ΔfadE, ΔfumAC, ΔackA; expression of C8-specific thioesterase (TE10). Glucose 1 g/L (in fed-batch culture) [1] Optimized the inherent fatty acid synthesis pathway and blocked competing pathways (β-oxidation, TCA cycle, acetate formation).
Strategy from Agnew et al. (2025) [2] Deletion of ΔfadRABIJ; expression of an evolved C8-specific thioesterase (CpFatB1.2-M4-287). Glycerol 3.69 ± 0.146 g/L [2] Blocked β-oxidation cycle and enhanced C8 flux by expressing a high-activity, chain-length-specific thioesterase.

The following diagram illustrates the core metabolic pathway engineered in E. coli for octanoic acid production, based on the strategies above:

f Octanoic Acid Biosynthesis in E. coli cluster_competing Competing Pathways (Blocked) Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC TCA_Cycle TCA Cycle (ΔfumAC) Acetyl_CoA->TCA_Cycle Acetate Acetate Acetyl_CoA->Acetate ΔackA Glycerol Glycerol Glycerol->Acetyl_CoA Malonyl_ACP Malonyl_ACP Malonyl_CoA->Malonyl_ACP FabD C8-Acyl-ACP C8-Acyl-ACP Malonyl_ACP->C8-Acyl-ACP Elongation Cycle (FabZ, 3OAS80, etc.) Octanoic_Acid Octanoic_Acid C8-Acyl-ACP->Octanoic_Acid Thioesterase (TE) Octanoic_Acid_Methyl_Ester Octanoic_Acid_Methyl_Ester Octanoic_Acid->Octanoic_Acid_Methyl_Ester Methyl Transferase β-Oxidation β-Oxidation Octanoic_Acid->β-Oxidation ΔfadE, ΔfadBA/JI

Diagram of the engineered metabolic pathway for octanoic acid and its methyl ester production in E. coli, highlighting enhanced steps (green) and blocked competing pathways (dashed lines). ACC: Acetyl-CoA carboxylase; ACP: Acyl Carrier Protein. [1] [2]

Esterification: From Octanoic Acid to Methyl Ester

Once octanoic acid is produced, it can be enzymatically converted to its methyl ester. One effective method is whole-cell biocatalysis, where engineered E. coli expresses specific enzymes to perform this conversion in a single pot [3].

  • Enzymatic Pathway: The conversion is a two-step process:
    • Activation: The octanoic acid is first converted to octanoyl-CoA by an acyl-CoA ligase (e.g., AlkK from Pseudomonas putida).
    • Transesterification: An alcohol acyltransferase (e.g., AtfA or Eeb1) then transfers the acyl group from octanoyl-CoA to methanol, producing octanoic acid methyl ester [3].
  • Experimental Setup: In practice, this involves cultivating the engineered E. coli strain harboring the genes for AlkK and AtfA/Eeb1. The conversion is typically performed at 30°C in a buffer containing the substrate (octanoic acid) and the alcohol (e.g., 2.5% methanol). Product formation is analyzed via Gas Chromatography (GC), often after derivatization [3].

Physical and Chemical Property Data

For research and process design, key thermodynamic properties of octanoic acid methyl ester (also known as methyl octanoate) are essential. The following data is compiled from the NIST Chemistry WebBook [4] [5].

Property Value Units Conditions Reference
Molecular Formula C₉H₁₈O₂ - - [4]
Molecular Weight 158.2380 g/mol - [4]
Boiling Point 466.1 - 467.7 K 1 atm [4]
Melting Point 236.5 K 1 atm [4]
Enthalpy of Combustion (ΔcH°liquid) -5493.6 ± 0.4 kJ/mol - [5]
Constant Pressure Heat Capacity (Cp, liquid) 314.23 J/mol·K 298.15 K [5]

Key Experimental Protocols

Based on the search results, here are summaries of critical experimental methodologies:

  • Protocol for Fatty Acid Analysis (GC-MS): This is a standard method for quantifying fatty acids like OA produced in microbial cultures.
    • Procedure: Cell pellets are isolated and resuspended in 1 M MeOH-HCl. The sample is incubated at 80°C for 90 minutes to transmethylate lipids into fatty acid methyl esters (FAMEs). After cooling, 1 mL of 0.9% (w/v) NaCl is added, and the FAMEs are extracted into hexane for analysis by GC-MS [6].
  • Whole-Cell Biocatalysis for Esterification: As described in the esterification section, this protocol involves using engineered E. coli cells expressing AlkK and AtfA.
    • Procedure: Induced cells are harvested and resuspended in a conversion buffer. The reaction is initiated by adding the substrate (e.g., 1 mM octanoic acid) and the alcohol. The conversion is carried out at 30°C with shaking. Products are analyzed by GC, often after derivatization with a reagent like TMSH [3].

Future Research Directions

The search results indicate several promising areas for further development:

  • Feedstock Expansion: A significant trend is the shift from traditional carbon sources to low-cost and renewable feedstocks, such as glycerol, a by-product of biodiesel production [2].
  • Integrated Bioprocesses: There is a strong focus on developing streamlined processes where the production of octanoic acid and its subsequent conversion to valuable derivatives (like methyl ester or biopolymers) are combined in a single microbial host or process [2] [3].
  • Enzyme Engineering: The use of directed evolution to create thioesterases with high specificity and activity for C8 chains (as mentioned in [2]) is a powerful strategy to maximize yield and selectivity.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Methyl Octanoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Octanoate and Analytical Importance

This compound (C₉H₁₈O₂), also known as methyl caprylate, is a fatty acid methyl ester (FAME) with significant importance in various research and industrial applications. With a molecular weight of 158.2380 g/mol, this compound serves as a critical analyte in multiple fields including biofuel research, food chemistry, and pharmaceutical development [1]. In pharmaceutical contexts, this compound derivatives are particularly valuable for studying medium-chain triglyceride (MCT) metabolism, which has therapeutic implications for patients with mitochondrial long-chain fatty acid oxidation disorders [2]. The compound's volatility and thermal stability make it particularly suitable for gas chromatographic analysis, though careful method development is required to address potential contamination issues and sensitivity challenges at low concentrations.

The analytical significance of this compound extends to its use as a model compound for understanding the metabolic fate of octanoate in stable isotope tracer studies. Recent methodological advances have demonstrated that accurate enrichment analysis of octanoate in plasma requires specialized derivatization approaches to achieve the sensitivity necessary for metabolic pathway elucidation [2]. These applications demand robust GC-MS protocols that can reliably identify and quantify this compound across complex biological matrices, necessitating the comprehensive methodological foundation presented in these application notes.

Fundamental Principles of GC-MS Analysis

Separation and Detection Principles

Gas chromatography-mass spectrometry (GC-MS) combines the exceptional separation power of gas chromatography with the superior identification capabilities of mass spectrometry, creating one of the most powerful analytical tools for volatile and semi-volatile compounds [3]. The separation process occurs in the GC system, where the sample is vaporized and transported through a chromatographic column by an inert carrier gas. Separation of components depends on their differential partitioning between the mobile gas phase and the stationary liquid phase coated on the column interior [4]. This partitioning is influenced by the chemical properties of both the analytes and the stationary phase, as well as precise temperature control throughout the analysis.

The mass spectrometry component provides detection and identification through a multi-step process: vapor phase analyte molecules are ionized, typically by electron impact (EI) ionization; the resulting molecular and fragment ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (typically a quadrupole); and finally detected by an electron multiplier [3]. This process generates both chromatographic retention data and mass spectral information, providing two orthogonal dimensions for compound identification. The resulting data can be collected in different operational modes—full scan, which captures complete mass spectra for all detectable compounds, or selected ion monitoring (SIM), which enhances sensitivity by focusing on specific ions of interest [3].

GC-MS Analysis Workflow

The following diagram illustrates the comprehensive GC-MS analysis workflow for this compound, from sample preparation through final quantification:

G GC-MS Analysis Workflow for this compound Start Sample Collection (Plasma/Tissue) SP1 Lipid Extraction Start->SP1 SP2 Derivatization (Transesterification) SP1->SP2 SP3 Quality Control Spike with Isotope Label SP2->SP3 Sub Derivatization Method Critical for Sensitivity [2] SP2->Sub SP4 GC-MS Injection SP3->SP4 GC1 Separation (Capillary Column) SP4->GC1 MS1 Ionization (EI Source) GC1->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection (Electron Multiplier) MS2->MS3 DA1 Data Processing (Peak Integration) MS3->DA1 DA2 Qualitative ID (Spectral Library Match) DA1->DA2 DA3 Quantification (Calibration Curve) DA2->DA3 End Analytical Report DA3->End

This integrated workflow highlights the systematic approach required for reliable this compound analysis, with particular emphasis on the sample preparation and derivatization steps that significantly impact method sensitivity and accuracy [2]. Each stage in this process must be carefully controlled and validated to ensure the generation of analytically sound data suitable for research and regulatory purposes.

Sample Preparation Protocol

Derivatization Method for Enhanced Sensitivity

Sample derivatization represents a critical step in the this compound analysis workflow, significantly impacting method sensitivity, accuracy, and reproducibility. Traditional methyl esterification approaches for fatty acid analysis often face limitations in sensitivity and are prone to contamination, which can compromise results [2]. The advanced protocol presented here utilizes transesterification with isobutanol, which offers substantial improvements over conventional methods. This derivatization technique reduces the volatility of the derivatized octanoate, thereby minimizing analyte losses during sample preparation and substantially improving the lower limit of quantification [2].

The derivatization process begins with careful glassware preparation to prevent contamination—all glassware must be thoroughly rinsed with chloroform and baked at 80°C for at least 2 hours [2]. The reaction itself employs acetyl chloride in isobutanol (3 mol/L concentration), which is freshly prepared for each experiment. For the derivatization, 100 μL of plasma, control sample, or calibration standard is mixed with 200 μL of the acetyl chloride-isobutanol reagent in a GC vial [2]. The samples are then incubated at 90°C for 60 minutes to ensure complete derivatization. After cooling to room temperature, 250 μL of chloroform is added to extract the derivatized analytes, followed by vortexing for 1 minute and centrifugation. The organic layer containing the isobutyl esters is then transferred to autosampler vials for GC-MS analysis.

Quality Control and Calibration Standards

Implementing a robust quality control system is essential for generating reliable analytical data. The calibration curve for this compound analysis is prepared by adding varying amounts of extracted labeled octanoate in hexane solution to a fixed amount of unlabeled octanoate (64 nmol/mL), creating calibration standards with known enrichments [2]. These standards should cover the expected concentration range of the samples, with enrichment levels typically ranging from 0.0 to 83.0 tracer-tracee ratio percent (TTR%). After analysis, the peak area for labeled octanoate is divided by the peak area for unlabeled octanoate to calculate the experimental tracer-tracee ratio (TTR), which is then plotted against the known enrichments to establish the calibration curve.

For quality control, pooled plasma should be spiked with labeled octanoate at two different concentration levels (low and high controls) to monitor analytical performance across batches [2]. When preparing these control samples, it is critical to ensure homogeneous incorporation of the spike—direct mixing of stock solution and plasma can cause phase separation and lead to imprecise enrichment results. Instead, the stock solution should be carefully dried under a gentle nitrogen stream before reconstitution with pool plasma [2]. This approach to quality control provides continuous monitoring of analytical performance and helps ensure the generation of reliable, reproducible data throughout the analysis sequence.

GC-MS Instrument Configuration and Method Parameters

Instrumentation and Optimal Settings

Proper instrument configuration is fundamental to achieving optimal separation, detection, and quantification of this compound. Modern benchtop GC-MS systems equipped with quadrupole mass analyzers provide the necessary performance for routine analysis, combining operational simplicity with robust detection capabilities [3]. The gas chromatograph should be equipped with a capillary inlet system capable of handling typical injection volumes of 1-2 μL in split or splitless mode, depending on analyte concentration and matrix complexity. The mass spectrometer should feature electron impact (EI) ionization with standard 70 eV electron energy to ensure reproducible fragmentation patterns compatible with library searching.

For this compound analysis, a mid-polarity stationary phase such as (5%-phenyl)-methylpolysiloxane provides excellent separation characteristics. The CP-Sil 5 CB or DB-1 columns referenced in the NIST database, with dimensions of 30 m × 0.25 mm × 0.25 μm, have demonstrated effective separation of this compound from potential interferents [1]. The GC oven temperature program should be optimized to achieve baseline separation within a reasonable analysis time—typical protocols start at 60°C with a brief hold, then ramp at 5-10°C/min to a final temperature of 280°C [1]. Helium carrier gas with constant flow (typically 1.0-1.5 mL/min) provides optimal separation efficiency and compatibility with mass spectrometric detection.

Table 1: Optimal GC-MS Parameters for this compound Analysis

Parameter Category Specific Setting Performance Notes
GC Column CP-Sil 5 CB or DB-1, 30m × 0.25mm × 0.25μm Provides Kovats Retention Index of ~1110 [1]
Injection Mode Split or splitless (matrix-dependent) Splitless for trace analysis, split 10:1-50:1 for concentrated samples
Injection Temperature 250°C Ensures complete vaporization
Carrier Gas Helium, constant flow 1.2 mL/min Balance separation efficiency and analysis time
Oven Program 60°C (1 min), 10°C/min to 280°C (5 min) Total run time ~29 minutes
Transfer Line Temp 280°C Prevents analyte condensation
Ion Source Temp 230°C Standard for EI operation
Mass Range 40-400 m/z Captures molecular ion and key fragments
Mass Spectrometric Detection Parameters

Mass spectrometric detection of this compound can be performed in multiple acquisition modes depending on the analytical objectives. For qualitative method development and untargeted analysis, full scan mode with a mass range of 40-400 m/z is recommended, as this captures the molecular ion and all significant fragments while maintaining adequate scan speed for capillary GC peaks [3]. In this mode, the detector continuously records mass spectra throughout the chromatographic run, generating a total ion chromatogram (TIC) where each data point represents a complete mass spectrum. This approach facilitates compound identification through spectral library matching and is invaluable for method development and exploratory analysis.

For targeted quantification requiring maximum sensitivity, selected ion monitoring (SIM) provides significantly improved signal-to-noise ratio by focusing instrument detection on specific ions characteristic of this compound [3]. The key ions for this compound detection include m/z 74 (characteristic of FAMEs resulting from McLafferty rearrangement), m/z 87 (another common FAME fragment), and the molecular ion at m/z 158 [1]. By monitoring only these specific masses rather than a broad mass range, SIM reduces instrumental noise and allows for faster data acquisition rates, resulting in more data points across each chromatographic peak and improved quantitative precision. The transition between full scan and SIM modes represents the shift from universal detection to highly selective detection optimized for specific target analytes.

Data Analysis and Interpretation

Qualitative Identification

Compound identification in GC-MS relies on two orthogonal parameters: chromatographic retention and mass spectral data. The retention time or retention index provides the first dimension of identification, with this compound typically exhibiting a Kovats Retention Index of approximately 1110 on standard non-polar stationary phases [1]. This retention index should remain consistent within a defined tolerance (± 2-3 index units) across analyses when the same chromatographic conditions are applied. Retention time locking techniques can be employed to further improve retention time reproducibility across instruments and over extended time periods.

Mass spectral interpretation provides the second, more specific dimension of identification. The electron ionization mass spectrum of this compound features characteristic fragments that follow predictable fragmentation pathways for fatty acid methyl esters. Key spectral features include the molecular ion at m/z 158 (typically low abundance), the prominent m/z 74 fragment resulting from McLafferty rearrangement, and the m/z 87 ion common to many methyl esters [1]. The mass spectrum typically displays a cluster of peaks at M+1 and M+2 due to naturally occurring isotopes, which can provide additional confirmation of elemental composition. Confident identification requires matching both the retention behavior and the mass spectrum to certified reference standards or library entries, with match scores typically exceeding 85% for positive identification.

Table 2: Characteristic Mass Spectral Features of this compound

m/z Value Relative Abundance Fragment Identification Structural Significance
74 Base peak (100%) [C₃H₆O₂]⁺ McLafferty rearrangement characteristic of FAMEs
87 High (~60-80%) [C₄H₇O₂]⁺ Common methyl ester fragment
143 Medium (~20-40%) [M-15]⁺ Loss of ·CH₃ from molecular ion
158 Low (~5-15%) M⁺ Molecular ion
41 Medium (~30-50%) [C₃H₅]⁺ Hydrocarbon fragment
55 Medium (~30-50%) [C₄H₇]⁺ Hydrocarbon fragment
69 Medium (~30-50%) [C₅H₉]⁺ Hydrocarbon fragment
Quantitative Analysis Approaches

Accurate quantification of this compound employs internal standardization and calibration curves to account for instrumental variability and sample preparation losses. The internal standard should be structurally similar to the target analyte—isotopically labeled this compound (such as ¹³C₄-methyl octanoate) represents the ideal choice, as it mirrors the chemical behavior and ionization characteristics of the native compound while being distinguishable by mass spectrometry [2]. The calibration curve is constructed by analyzing standards of known concentration and plotting the ratio of analyte peak area to internal standard peak area against the known concentration ratio.

Data processing for quantification can utilize either total ion chromatogram (TIC) data or extracted ion chromatograms (EICs). For complex matrices, EICs provide enhanced selectivity by focusing on characteristic ions, thereby reducing background interference [3]. The peak area ratio (analyte to internal standard) for each calibration standard is used to generate a linear regression model, with typical correlation coefficients (R²) exceeding 0.99 indicating acceptable linearity. The method's sensitivity is defined by its limit of detection (LOD, typically signal-to-noise ≥ 3:1) and limit of quantification (LOQ, typically signal-to-noise ≥ 10:1), with the isobutylation method achieving approximately 20-fold improvement in LOQ compared to conventional methyl esterification [2]. Method validation should establish precision (intra-day and inter-day %RSD < 10%), accuracy (85-115% recovery), and specificity for the intended application.

Research Applications and Case Studies

Pharmaceutical and Metabolic Research Applications

The GC-MS analysis of this compound finds significant application in pharmaceutical and metabolic research, particularly in studies investigating medium-chain triglyceride (MCT) metabolism. Patients with disorders of mitochondrial long-chain fatty acid oxidation cannot effectively utilize long-chain triglycerides but can metabolize MCTs, making octanoate a therapeutically relevant compound [2]. Stable isotope protocols using glyceryl tri[1,2,3,4-¹³C₄]octanoate enable researchers to trace the metabolic fate of dietary MCTs under different nutritional conditions, providing insights into elongation and oxidation pathways that were previously difficult to assess [2].

In one validated clinical research application, the described GC-MS method enabled precise analysis of octanoate enrichment in human plasma at concentrations as low as 0.43 μM (LLOQ), representing approximately a twenty-fold improvement in sensitivity compared to gold-standard methyl esterification methods [2]. This enhanced sensitivity allows researchers to investigate the metabolic routing of oral MCT administration under different conditions—either with exclusively MCT or in combination with protein and carbohydrates. The methodological improvement also minimizes the risk of contamination from unlabeled octanoate sources that had previously led to biased results in such studies [2]. These advances in analytical methodology directly support the development of evidence-based nutritional recommendations for patients with fatty acid oxidation disorders.

Methodological Comparisons and Advancements

Comparative methodological studies demonstrate the significant advantages of the isobutanol transesterification protocol over conventional approaches for this compound analysis. The conventional gold-standard method for fatty acid analysis—methyl esterification followed by GC-MS analysis—suffers from limitations in sensitivity and susceptibility to contamination, which can compromise results in stable isotope tracer studies [2]. The isobutylation method addresses these limitations through direct derivatization in plasma, which reduces volatility losses and minimizes contamination risks throughout the sample preparation workflow.

The analytical performance metrics of the isobutylation method demonstrate its superiority for challenging applications. The method exhibits excellent precision, with intraday and interday coefficients of variation less than 9.1% and 9.3%, respectively, and outstanding linearity with R² values for the calibration curve exceeding 0.99 [2]. These characteristics, combined with the substantially improved lower limit of quantification, establish this methodology as particularly suitable for enrichment analysis in stable isotope protocols. The direct derivatization approach also streamlines the sample preparation workflow, reducing processing time and potential sources of error. These methodological advancements represent significant progress in the GC-MS analysis of this compound and related compounds, enabling research applications that were previously limited by analytical sensitivity and reliability concerns.

Conclusion

These comprehensive application notes provide detailed protocols for the GC-MS analysis of this compound, emphasizing the critical importance of proper sample preparation, particularly through the enhanced isobutanol derivatization method. The methodologies presented enable reliable identification and quantification of this biologically significant compound across diverse research applications. The improved sensitivity and reduced contamination risk of the described approaches facilitate advanced metabolic studies, particularly those employing stable isotope tracers to elucidate MCT metabolism in clinical contexts. By implementing these optimized GC-MS protocols, researchers can generate robust, reproducible data to support pharmaceutical development and metabolic research, ultimately contributing to improved therapeutic strategies for patients with disorders of fatty acid metabolism.

References

Introduction to Methyl Octanoate and FAME Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Fatty acid methyl esters (FAMEs), including methyl octanoate (also labeled as methyl caprylate, C8:0), are primarily analyzed using gas chromatography (GC). This technique is vital for determining the fatty acid composition in various samples, from foods and biofuels to clinical specimens [1] [2]. This compound serves as a key component in quantitative calibration mixes and is a common analyte in methods monitoring FAME profile changes over time [3] [2].

Detailed Experimental Protocols

The analysis involves two critical phases: sample preparation to extract and derivative fatty acids into FAMEs, and GC analysis for separation and quantification.

Sample Preparation: Derivatization to FAMEs

The following protocol, adapted from official methods, details the derivatization process [2]:

  • Saponification: Reflux the lipid extract (e.g., using a non-polar solvent like ether) with methanolic sodium hydroxide (NaOH). This step converts glycerides into fatty acid salts.
  • Esterification: Add a derivatization reagent such as boron trifluoride (BF₃) in methanol to the salts to form the methyl esters.
  • Extraction: Extract the resulting FAMEs into a non-polar solvent like heptane or a hexane/dichloromethane mixture.
  • Preparation for GC: The heptane layer containing the FAMEs is then transferred to a vial for GC analysis.

Alternative single-step transesterification methods using reagents like trimethylsulfonium hydroxide (TMSH) can also be used for greater speed and efficiency [2].

GC Analysis: Instrumentation and Conditions

Separation and detection are typically performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for higher selectivity [3] [2]. The choice of capillary column is crucial for achieving the required separation, particularly for complex mixtures containing cis/trans isomers.

The table below summarizes established GC conditions for FAME analysis from the literature:

Table 1: GC Conditions for FAME Analysis from Literature

Parameter Specification 1 (Polyethylene Glycol Column) [2] Specification 2 (Biscyanopropyl Column) [3] Specification 3 (Cyanosilicone Column) [1]
Column FAMEWAX, 30 m, 0.32 mm ID, 0.25 µm ZB-FAME, 30 m, 0.25 mm ID, 0.20 µm Highly polar cyanosilicone
Carrier Gas Hydrogen (H₂), 62 cm/sec Helium (He), 1.8 mL/min Not Specified
Oven Program 195°C to 240°C at 5°C/min (hold 1 min) 40°C (hold 5 min) to 210°C at 6°C/min Optimized for cis/trans isomer resolution
Injection 0.5 µL split (150:1) at 250°C SPME Arrow thermal desorption Not Specified
Detection FID @ 250°C MS/MS in MRM mode FID

For this compound specifically, on a highly polar Rt-2560 column (100 m, 0.25 mm ID, 0.20 µm), a retention time () of 19.43 minutes has been reported [2].

Application Notes & Data Analysis

Table 2: Analytical Parameters for this compound in Different Contexts

Parameter Value / Description Application / Context
Structural Nomenclature C8:0 Saturated fatty acid ester [2]
Typical Concentration 40 mg/mL (in a standard mix) Qualitative and quantitative calibration [2]
Reported Retention Time 19.43 min On an Rt-2560 column, 100m [2]
Internal Standard Methyl nonadecanoate (C19:0) For extended range (C6:0-C24:1) per EN 14103:2011 [4]
Minimum FAME Content 96.5% (total FAMEs) Quality specification for biodiesel [4]

Visualized Workflows

The following diagram illustrates the complete workflow for FAME analysis, from sample preparation to final quantification.

FAME_Analysis_Workflow FAME Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Detection start Start: Lipid Sample saponify Saponification Methanolic NaOH start->saponify esterify Esterification BF₃ in Methanol saponify->esterify extract Extraction Heptane esterify->extract gc_inject GC Injection extract->gc_inject gc_separate Capillary Column Separation gc_inject->gc_separate detect Detection (FID/MS) gc_separate->detect data_analysis Data Analysis & Quantification detect->data_analysis end End: FAME Profile data_analysis->end

For complex samples, monitoring column performance is critical. The following diagram outlines the process for using a FAME mix to ensure analytical accuracy.

Column_Performance_Monitoring Column Performance Monitoring perf_start Start: Install New Column inject_mix Inject FAME Performance Mix perf_start->inject_mix measure Measure Peak Resolution (Width & Retention Time) inject_mix->measure calculate Calculate Resolution (R) measure->calculate decision R ≥ 1.5? calculate->decision optimize Optimize Conditions (Sample, Temp, Flow) decision->optimize No proceed Proceed with Sample Analysis decision->proceed Yes optimize->inject_mix

Conclusion

These detailed protocols and visual workflows provide a robust framework for the reliable analysis of this compound within FAME profiles. Adherence to standardized methods and regular performance monitoring are essential for generating high-quality, reproducible data in both research and industrial quality control contexts.

References

Comprehensive Application Notes and Protocols for Fatty Acid Methyl Ester Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Fatty acid methyl esters (FAMEs) are crucial derivatives used for analyzing fatty acid composition in various matrices, including pharmaceuticals, foods, and biofuels. The conversion of fatty acids into their methyl esters, primarily via transesterification, makes them more volatile and suitable for analysis by gas chromatography (GC [1] [2] [3]). This document details a single-step, acid-catalyzed esterification method, optimized for completeness of reaction, operator safety, and high-throughput analysis [1]. This protocol is validated for accuracy (98-102%) and precision (RSD <5%), making it suitable for quality control (QC) processes in drug development [1].

Method Comparison and Selection

No single FAME preparation method is universally superior; the choice depends on sample matrix, target analytes, and practical considerations like throughput and safety.

Table 1: Comparison of Common FAME Derivatization Methods

Method Type Catalyst/Reagents Typical Reaction Conditions Advantages Disadvantages/Limitations
Acid-Catalyzed [1] [3] Anhydrous Methanolic HCl (prepared from Acetyl Chloride) 80°C for 20 min [1] Effective for free fatty acids (FFAs) and bound lipids; single-step; safer than BF₃ [4] [1] Requires careful handling of acid reagents [1]
Base-Catalyzed [5] [3] Sodium Methoxide (NaOCH₃) or Potassium Hydroxide (KOH) in Methanol Room temperature, minutes [2] Fast; avoids double bond isomerization [5] Does not esterify FFAs [5] [2]
Base-Acid Combined [5] KOCH₃ followed by HCl Sequential base and acid steps Can handle samples with both bound lipids and FFAs Longer procedure; acid step may cause artifacts [5]
BF₃-Catalyzed [4] [2] Boron Trifluoride (BF₃) in Methanol 65-80°C for 20-60 min [2] Official method (e.g., AOCS, USP) BF₃ is toxic and hazardous; can be replaced for safety [4] [1]
TMS-Diazomethane [5] (Trimethylsilyl)diazomethane (TMS-DM) in n-Hexane ~30 min at room temperature High accuracy for unsaturated FAs; safe handling vs. diazomethane [5] More expensive; sensitive to water [5]

The single-step acid-catalyzed method using methanolic HCl is recommended for its robustness, applicability to various lipid classes, and improved safety profile compared to traditional BF₃ methods [4] [1].

Detailed Experimental Protocols

Protocol 1: Single-Step Acid-Catalyzed Esterification with Methanolic HCl

This protocol is adapted from a published application note for vegetable oils and is directly applicable to the preparation of methyl octanoate and other FAMEs [1].

3.1.1 Reagents and Equipment
  • Fatty Acid Source: ~25 mg of neat oil (e.g., corn oil standard) or lipid extract. For this compound, use octanoic acid.
  • Esterification Reagent: 2% (v/v) Anhydrous Methanolic Hydrogen Chloride (approx. 2 M) [1].
  • Preparation of Methanolic HCl: Caution: Highly exothermic reaction. Use appropriate PPE and work in a fume hood. [1]
    • Add ~5 mL of anhydrous methanol to a 40 mL amber vial with a PTFE-lined septum cap.
    • Cool the vial in an ice-water bath.
    • Slowly add 2 mL of acetyl chloride (CAS 75-36-5) drop-wise with constant mixing and venting of pressure.
    • Once all acetyl chloride is added, bring the total volume to 20 mL with the remaining methanol.
    • Store the reagent in a sealed airtight container in a refrigerator for future use [1].
  • Extraction Solvents: 6% (w/v) Sodium Carbonate (Na₂CO₃) solution, n-heptane (or n-hexane) [1].
  • Equipment: Digital block heater, 2-4 mL clear glass reaction vials with conical bottoms, GC vial with inserts, vortex mixer, micropipettes [1].
3.1.2 Step-by-Step Procedure
  • Weighing: Accurately weigh approximately 25 mg of the oil or lipid sample into a glass reaction vial [1].
  • Reaction:
    • Add 2 mL of the prepared methanolic HCl reagent to the vial [1].
    • Cap the vial tightly and mix thoroughly by vortexing.
    • Heat the vial in a block heater at 80°C for 20 minutes [1].
  • Cooling: Remove the vial from the heater and allow it to cool to room temperature.
  • Liquid-Liquid Extraction:
    • Add 2 mL of 6% (w/v) Na₂CO₃ solution to the cooled mixture to neutralize the acid. Caution: CO₂ gas will be released. [1]
    • Add 2 mL of n-heptane (or n-hexane) as the extraction solvent [1].
    • Cap and shake the vial vigorously.
    • Let the mixture stand until the organic (upper) and aqueous (lower) phases fully separate [1].
  • Collection: Carefully transfer about 1 mL of the upper n-heptane layer (containing the FAMEs) to a GC autosampler vial [1].
Protocol 2: Automated Sample Preparation

For higher throughput and improved precision, the acid-catalyzed method can be adapted for automation, significantly reducing reagent volumes and human intervention [2].

3.2.1 Key Modifications for Automation
  • Scale: The reaction is scaled down approximately 50-fold compared to standard manual methods [2].
  • Volumes: Use 10 µL of sample, 40 µL of 2 N NaOH in methanol, and 80 µL of 14% BF₃ in methanol (or alternatively, methanolic HCl) in a 2-mL vial [2].
  • Automation: An automated sample preparation workstation performs all dispensing, mixing, heating (65°C for 20 min), and extraction steps [2].
  • Extraction: Post-reaction, the system adds 100 µL of 2 M NaCl solution and 100 µL of hexane, mixes, and transfers the organic layer for analysis [2].

Performance and Validation Data

Rigorous validation of the single-step acid-catalyzed method demonstrates its suitability for pharmaceutical QC and research.

Table 2: Method Validation Parameters for Acid-Catalyzed Protocol [1]

Validation Parameter Result / Acceptance Criterion Experimental Outcome
Accuracy 98% - 102% Methyl Oleate (C18:1): 101.3%; Methyl Linoleate (C18:2): 99.8%
Precision (Repeatability, RSD) < 5% for individual FAMEs; < 1% for C16:0/C18:0 ratio All individual FAMEs met RSD < 5%; Ratio C16:0/C18:0 RSD = 0.2%
Linearity (R²) > 0.99 Achieved for all FAMEs in sample range of 10-35 mg (e.g., R² = 0.996 for Methyl Palmitate)
Specificity (Chromatographic Resolution) ≥ 1.5 Resolution between Methyl Stearate (C18:0) and Methyl Oleate (C18:1) was 3.4
Limit of Quantitation (LOQ) - 7.87 mg (amount of oil); 3.94 mg/mL (concentration)

Workflow and Reaction Pathway Visualization

The following diagrams illustrate the core chemical reaction and the complete experimental workflow.

Esterification Reaction Pathway

G Fatty Acid Methyl Esterification Reaction Triglyceride Triglyceride FAME FAME Triglyceride->FAME Acid Catalyst (Transesterification) Methanol Methanol Methanol->FAME Glycerol Glycerol Methanol->Glycerol By-product

Figure 1: Acid-catalyzed transesterification. A triglyceride reacts with methanol to produce fatty acid methyl esters (FAME) and glycerol [1] [3].

Experimental Workflow

G Sample Sample Step1 Weigh Sample (~25 mg) Sample->Step1 Reagent Reagent Step2 Add Methanolic HCl (2 mL) Reagent->Step2 Step1->Step2 Step3 Heat Reaction (80°C, 20 min) Step2->Step3 Step4 Cool to RT Step3->Step4 Step5 Extract with Na₂CO₃ & Heptane Step4->Step5 Step6 Collect Organic Phase Step5->Step6 GC_Vial GC Analysis Step6->GC_Vial

Figure 2: Procedural workflow for FAME preparation, from sample and reagent preparation to GC analysis [1].

Troubleshooting and Best Practices

  • Reagent Safety and Storage: Anhydrous conditions are critical for methanolic HCl preparation and storage to prevent reagent hydrolysis and ensure reaction efficiency [1].
  • Incomplete Esterification: Presence of monoacylglycerols (MAGs), diacylglycerols (DAGs), or free fatty acids (FFAs) in the final extract indicates incomplete reaction. This can be qualitatively checked by derivatizing the extract with MSTFA, which converts these partially reacted species to trimethylsilyl (TMS) derivatives for detection [1].
  • Matrix Effects: For complex matrices like oats that require acidic hydrolysis for lipid extraction, the standard method may show discrepancies, necessitating method modification for optimal performance [4].
  • Green Chemistry Alternative: Fatty acid methyl esters themselves are being evaluated as green solvents in other industries, highlighting a shift towards safer, more sustainable chemicals in the lab [6].

References

Comprehensive Application Notes and Protocols: Deoxygenation of Methyl Octanoate on Pt/Al2O3 Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Octanoate Deoxygenation

The deoxygenation of this compound represents a critical model reaction in the development of renewable diesel technologies from biomass-derived feedstocks. As a surrogate molecule for more complex biodiesel mixtures, this compound (C₇H₁₅COOCH₃) allows researchers to investigate reaction pathways and catalyst performance under controlled conditions. The conversion of oxygen-rich biomass derivatives to hydrocarbon fuels requires efficient removal of oxygen atoms while preserving the carbon chain structure to maximize fuel yield and quality. Pt/Al₂O₃ catalytic systems have demonstrated significant promise in these deoxygenation processes, particularly when enhanced through strategic promotion with secondary metals that modify both the electronic and geometric properties of the active sites.

The fundamental challenge in biofuel upgrading lies in completely removing oxygen from biomass-derived molecules without excessive carbon loss through fragmentation or undesirable side reactions. This compound deoxygenation typically proceeds through multiple pathways including hydrodeoxygenation (HDO), decarboxylation, and decarbonylation, with product distribution heavily influenced by catalyst composition and reaction conditions. Understanding these pathways at the molecular level enables the rational design of more efficient, stable, and selective catalysts for industrial applications. The following sections provide detailed experimental protocols, performance data, and technical insights to support research and development in this critical area of sustainable energy technology.

Reaction Fundamentals and Pathways

The deoxygenation of this compound over Pt-based catalysts proceeds through several competing reaction pathways that determine both product distribution and overall process efficiency. Understanding these mechanistic routes is essential for catalyst optimization and process control in renewable diesel production.

Primary Reaction Pathways
  • Decarboxylation/Decarbonylation (deCOx): This pathway involves the removal of the carbonyl group as CO₂ (decarboxylation) or CO and H₂O (decarbonylation), producing linear alkanes with one fewer carbon atom than the original fatty acid chain. For this compound, this would primarily yield heptane (C₇H₁₆) as the target hydrocarbon. The deCOx pathway typically dominates on Pt/Al₂O₃ catalysts without promoters, with the specific ratio of decarboxylation to decarbonylation dependent on reaction conditions and catalyst properties. [1]

  • Hydrodeoxygenation (HDO): In this alternative pathway, oxygen is removed as water while preserving the carbon chain length, resulting in the formation of octane (C₈H₁₈) from this compound. HDO requires more hydrogen than deCOx pathways but retains the full carbon content of the feedstock. The addition of promoters such as WOx to Pt/Al₂O₃ catalysts has been shown to shift the reaction pathway from predominant decarbonylation/decarboxylation toward hydrodeoxygenation. [2]

  • Cracking Reactions: Under certain conditions, especially at higher temperatures or with acidic supports, C-C bond scission can occur, producing lighter hydrocarbons outside the desirable diesel range (C10-C20). These cracking reactions reduce diesel yield and increase hydrogen consumption, making them generally undesirable for renewable diesel production. [1]

Influence of Catalyst Composition

The addition of promoter elements significantly alters the reaction pathway selectivity in this compound deoxygenation. Tungsten oxide (WOx) promotion enhances strong acid sites on the catalyst surface, which facilitates C-O bond cleavage and directs the reaction mechanism toward hydrodeoxygenation. [2] Similarly, Sn promotion in Pt-Sn/Al₂O₃ systems creates unique metal-metal bonding environments that enhance selectivity toward hydrodeoxygenation over decarbonylation pathways. [3]

The following diagram illustrates the primary reaction pathways for this compound deoxygenation on Pt-based catalysts:

G MethylOctanoate This compound (C7H15COOCH3) HDO Hydrodeoxygenation (HDO) MethylOctanoate->HDO +H2 DCOx Decarboxylation/ Decarbonylation (deCOx) MethylOctanoate->DCOx +H2 Cracking Cracking Reactions MethylOctanoate->Cracking +H2 Octane Octane (C8H18) HDO->Octane -H2O Heptane Heptane (C7H16) DCOx->Heptane -CO/CO2 LightHC Light Hydrocarbons (C1-C6) Cracking->LightHC C-C cleavage

Figure 1: Reaction Pathways for this compound Deoxygenation on Pt-Based Catalysts

Catalytic Performance Data

Comparative Catalyst Performance

The deoxygenation performance of various Pt-based catalyst systems for this compound and related model compounds has been systematically investigated under different reaction conditions. The following table summarizes key performance metrics for several catalytic systems reported in the literature:

Table 1: Performance of Pt-Based Catalysts in Fatty Acid/Ester Deoxygenation

Catalyst Formulation Reaction Conditions Conversion (%) Selectivity to C8-C18 Hydrocarbons (%) Primary Pathway Reference
4%Pt-8%WOx/Al₂O₃ Oleic acid, 300-350°C, H₂ pressure ~100% 67.1-80.8% HDO [2]
Pt/Al₂O₃ Methyl stearate, 330°C, atmospheric pressure Complete deoxygenation >82% diesel-range hydrocarbons deCOx [4]
Pt-Sn/Al₂O₃ Rapeseed oil, 300-350°C, H₂ pressure >95% ~90% to C18 hydrocarbons HDO [3]
Ni-Pt/Al₂O₃ Used cooking oil, 375°C, WHSV=1 h⁻¹ Complete deoxygenation >82% diesel-range hydrocarbons deCOx [1]
Catalyst Stability and Deactivation

The long-term stability of Pt/Al₂O₃ catalysts during deoxygenation processes is a critical factor for industrial application. Several studies have investigated deactivation mechanisms and methods to enhance catalyst lifetime:

  • Coke Formation: During methyl stearate deoxygenation on Pt/γ-Al₂O₃ at 330°C under atmospheric pressure, catalyst deactivation was observed due to coke deposition from heavy products and alkenes. The deactivation was more pronounced under He atmosphere compared to H₂ atmosphere. [4]

  • Regeneration Potential: Catalyst systems like Pt-WOx/Al₂O₃ have demonstrated excellent reusability characteristics with minimal performance degradation after multiple reaction cycles, indicating relatively easy regeneration protocols. [2]

  • Promoter Effects: The addition of secondary metals like Pt to Ni-based systems has been shown to mitigate catalyst inhibition by CO, a byproduct of decarbonylation, thereby reducing catalyst deactivation from CO adsorption and subsequent coking via the Boudouard reaction. [1]

Experimental Protocols

Catalyst Synthesis Methods
4.1.1 Wet Impregnation for Pt-WOx/Al₂O₃

Materials: γ-Alumina support (S≈190 m²/g), ammonium metatungstate hydrate, chloroplatinic acid hydrate, deionized water.

Procedure:

  • Calculate required precursor quantities to achieve target loading (e.g., 4 wt% Pt, 8 wt% W)
  • Dissolve ammonium metatungstate in deionized water at 60°C with stirring
  • Add γ-alumina support to the solution and continue stirring for 4 hours
  • Remove water using rotary evaporation at 60°C
  • Dry the solid residue at 110°C for 12 hours
  • Impregnate the WOx/Al₂O₃ material with platinum precursor solution
  • Dry again at 110°C for 12 hours
  • Calcinate in static air at 500°C for 4 hours
  • Reduce in hydrogen atmosphere (flowing H₂) at 450°C for 4 hours

Characterization: The reduced catalyst should be characterized by XRD to confirm complete reduction of Pt to metallic state and the presence of W in +6 and +5 oxidation states. CO-chemisorption and TEM analysis typically show Pt crystallite sizes of 1.2-1.4 nm and particle sizes of 2.5-3 nm. [2]

4.1.2 Heterometallic Complex Precursor Method for Pt-Sn/Al₂O₃

Materials: γ-Alumina support, (PPh₄)₃[Pt(SnCl₃)₅] heterometallic complex, dichloromethane.

Procedure:

  • Prepare heterometallic (PPh₄)₃[Pt(SnCl₃)₅] complex precursor
  • Dissolve complex in dichloromethane
  • Add γ-alumina support to the solution
  • Stir for 4 hours at room temperature
  • Remove solvent using rotary evaporation
  • Dry at 80°C for 12 hours
  • Reduce in hydrogen flow at 450°C for 4 hours

Note: This method preserves the Pt-Sn bonds from the molecular complex in the final catalyst structure, creating unique synergistic effects that enhance hydrodeoxygenation selectivity. [3]

Catalyst Characterization Protocols

Comprehensive characterization of Pt/Al₂O₃ deoxygenation catalysts is essential for understanding structure-activity relationships:

  • Textural Properties: Determine surface area, pore volume, and pore size distribution using N₂ physisorption at -196°C. Typical Pt-WOx/Al₂O₃ catalysts maintain surface areas of ~180-200 m²/g after impregnation and calcination.

  • Crystalline Structure: Employ X-ray powder diffraction (XRD) to identify crystalline phases and metal oxidation states. For reduced Pt-WOx/Al₂O₃, Pt should be present primarily in the metallic state while W exhibits +6 and +5 oxidation states.

  • Metal Dispersion: Use CO-chemisorption to determine Pt dispersion and active metal surface area. Typical Pt crystallite sizes in Pt-WOx/Al₂O₃ range from 1.2 to 1.4 nm.

  • Acidic Properties: Characterize acid site strength and distribution using temperature-programmed desorption (TPD) of NH₃. Addition of WOx to Pt/Al₂O₃ significantly increases strong acid sites.

  • Morphological Analysis: Perform transmission electron microscopy (TEM) to determine metal particle size distribution and morphology. Pt particle sizes in Pt-WOx/Al₂O₃ typically range from 2.5 to 3 nm. [2]

Reaction Testing Methodology

Apparatus Setup:

  • Fixed-bed tubular reactor (typically 10-15 mm ID)
  • High-pressure syringe pump for liquid feed introduction
  • Mass flow controllers for hydrogen and inert gases
  • Back-pressure regulator for system pressure control
  • Two-zone furnace with PID temperature control
  • Liquid product collection system with gas-liquid separator
  • Online or offline gas analysis capability (GC-TCD)

Standard Reaction Conditions:

  • Temperature: 300-375°C
  • Pressure: Atmospheric to 3 MPa (30 bar)
  • H₂ flow rate: 50-100 mL/min
  • Weight Hourly Space Velocity (WHSV): 0.5-2 h⁻¹
  • Catalyst loading: 0.5-1.0 g (diluted with inert material)

Procedure:

  • Load catalyst into reactor tube (typically 0.2-0.5 g)
  • Dilute with inert quartz sand to improve flow distribution
  • Activate catalyst in situ under H₂ flow (50 mL/min) at 450°C for 2-4 hours
  • Adjust to reaction temperature under H₂ atmosphere
  • Introduce this compound feed using syringe pump at desired WHSV
  • Maintain system pressure using back-pressure regulator
  • Allow system to stabilize for 4-6 hours before initial sampling
  • Collect liquid products in cooled collection vessel
  • Analyze liquid products periodically by GC-MS
  • Monitor gaseous products by online GC or collected samples

Product Analysis:

  • Liquid Products: Analyze by GC-MS equipped with DB-5 or similar non-polar column. Identify hydrocarbons (C7-C18), intermediate oxygenates, and unconverted feed.
  • Gaseous Products: Analyze by GC-TCD for H₂, CO, CO₂, and light hydrocarbons (C1-C6).
  • Calculation:
    • Conversion (%) = [(moles feed in - moles feed out)/moles feed in] × 100
    • Selectivity to product i (%) = [moles product i/Σ moles all products] × 100
    • Carbon balance = [(Σ moles carbon in products)/(moles carbon in feed)] × 100 [5] [1]

Application Notes

Industrial Relevance and Processing Considerations

The deoxygenation of this compound on Pt/Al₂O₃ catalysts serves as a model system for the industrial production of renewable diesel from lipid feedstocks. Several critical considerations emerge for potential industrial implementation:

  • Feedstock Flexibility: Pt/Al₂O₃-based catalysts demonstrate effective deoxygenation of various real-world feedstocks, including used cooking oil, rapeseed oil, and microalgae oils, achieving complete deoxygenation with >82% selectivity to diesel-range hydrocarbons. [3] [1]

  • Hydrogen Consumption: The specific reaction pathway determines hydrogen requirements, with HDO consuming more hydrogen than deCOx pathways but preserving carbon content. Industrial implementation must balance hydrogen availability and cost against yield optimization.

  • Product Quality: Hydrodeoxygenation produces straight-chain alkanes with high cetane numbers (80-90), excellent oxidation stability, and improved cold flow properties compared to conventional biodiesel (FAME). [3]

Comparative Catalyst Economics

While Pt-based catalysts demonstrate superior performance in this compound deoxygenation, cost considerations are paramount for industrial adoption:

Table 2: Economic and Performance Comparison of Deoxygenation Catalysts

Catalyst Type Relative Cost Advantages Limitations Best Application
Pt/Al₂O₃ High Excellent activity, stability, and selectivity High cost, sensitivity to impurities High-value feedstocks
Pt-WOx/Al₂O₃ High Enhanced HDO selectivity, strong acid sites Complex synthesis Where carbon yield maximization is critical
Pt-Sn/Al₂O₃ High Exceptional HDO selectivity, unique metal-metal bonding Specialized precursor needed Premium renewable diesel production
Ni-Pt/Al₂O₃ Moderate Reduced cost while maintaining performance Higher cracking activity Cost-sensitive applications
Sulfided Ni-Mo/Al₂O₃ Low Established technology, low cost Rapid deactivation, sulfur contamination Co-processing with petroleum streams
Deactivation and Regeneration Strategies

Understanding and mitigating catalyst deactivation is crucial for commercial implementation:

  • Coke Management: The formation of both "soft coke" (reversible at low temperature) and "refractory coke" (requires high-temperature oxidation) has been observed on γ-Al₂O₃ surfaces during ester conversion reactions. Regular regeneration cycles can restore activity, with the frequency determined by feedstock quality and operating conditions. [4]

  • Metal Sintering: Progressive agglomeration of Pt nanoparticles under reaction conditions decreases active surface area. The addition of structural promoters like WOx can stabilize metal dispersion against thermal sintering.

  • Regeneration Protocol:

    • Oxidative treatment at 500°C in diluted air (5% O₂ in N₂)
    • Gradual temperature ramping (1-2°C/min) to avoid damaging exotherms
    • Hold at 500°C for 4-6 hours to remove carbon deposits
    • Reduction in H₂ at 450°C for 2-4 hours to re-activate metal sites
    • Performance validation with model compound before reintroduction of feed

The following workflow illustrates the complete experimental procedure for catalyst evaluation:

G Start Catalyst Design Synthesis Catalyst Synthesis (Wet Impregnation) Start->Synthesis Characterization Catalyst Characterization (XRD, BET, CO-chemisorption, TEM) Synthesis->Characterization Activation In-situ Activation H2, 450°C, 4h Characterization->Activation Reaction Reaction Testing 300-375°C, 0.1-3.0 MPa Activation->Reaction Analysis Product Analysis (GC-MS, GC-TCD) Reaction->Analysis Reaction->Analysis Periodic sampling Deactivation Deactivation Study (Time-on-stream) Analysis->Deactivation Regeneration Regeneration Testing (Oxidation + Reduction) Deactivation->Regeneration Deactivation->Regeneration After 24-76h TOS DataInterpretation Data Interpretation & Optimization Regeneration->DataInterpretation

Figure 2: Experimental Workflow for Catalyst Evaluation in this compound Deoxygenation

Troubleshooting and Optimization

Common Experimental Challenges
  • Rapid Deactivation: If experiencing faster-than-expected catalyst deactivation:

    • Verify complete oxygen removal from system during startup procedure
    • Increase hydrogen partial pressure
    • Introduce trace sulfur compounds (e.g., dimethyl disulfide) to passivate strong acid sites responsible for coking
    • Consider lower temperature operation to reduce thermal cracking
  • Low Conversion:

    • Confirm reduction procedure effectiveness through CO-chemisorption
    • Check for chloride poisoning from metal precursors (use nitrate precursors if available)
    • Verify absence of mass transfer limitations by testing at different space velocities
  • Excessive Cracking:

    • Reduce reaction temperature in 10°C increments
    • Modify support acidity through addition of basic promoters
    • Consider alternative support materials with moderate acidity (e.g., SiO₂-Al₂O₃ mixtures)
Process Optimization Guidelines
  • Maximizing Diesel Yield: To enhance selectivity to diesel-range hydrocarbons:

    • Implement Pt-WOx/Al₂O₃ or Pt-Sn/Al₂O₃ catalysts to favor HDO pathway
    • Operate at moderate temperatures (300-330°C) to minimize cracking
    • Use intermediate hydrogen pressures (1-2 MPa) to balance HDO selectivity against operating costs
  • Improving Catalyst Lifetime:

    • Incorporate trace amounts of Pd (0.1-0.2%) to enhance hydrogenation function
    • Pre-treat high-acid feeds to reduce catalyst poisoning
    • Implement guard beds for feed purification in continuous systems

Conclusion

The deoxygenation of this compound on Pt/Al₂O₃ catalysts represents a strategically important model reaction for renewable diesel production from biomass-derived feedstocks. The experimental protocols and application notes provided in this document offer researchers comprehensive guidance for catalyst synthesis, characterization, testing, and optimization. Key findings from the literature indicate that promoter elements such as WOx and Sn significantly alter reaction pathway selectivity, while proper activation and regeneration protocols are essential for maintaining long-term catalyst performance.

The continued development of efficient deoxygenation catalysts requires multidisciplinary approaches combining advanced synthesis methods, thorough characterization, and reaction engineering. The protocols outlined here provide a foundation for systematic investigation of structure-activity relationships in Pt/Al₂O₃ deoxygenation catalysts, ultimately contributing to the advancement of sustainable energy technologies.

References

Comprehensive Application Notes and Protocols: Enzymatic Hydrolysis of Methyl Octanoate Using Immobilized Lipase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lipase-Catalyzed Hydrolysis

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) represent a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other water-insoluble esters, operating at the oil-water interface to convert substrates into fatty acids and glycerol [1]. These versatile biocatalysts occur widely in nature and demonstrate remarkable catalytic flexibility, functioning effectively in both aqueous and non-aqueous media. The enzymatic hydrolysis of methyl octanoate exemplifies a kinetically controlled process where lipases cleave the ester bond to produce octanoic acid and methanol, a reaction with significant implications in pharmaceutical intermediate synthesis and flavor compound production [2] [3].

The catalytic mechanism of lipases centers around a conserved serine residue situated within the active site, which initiates a nucleophilic attack on the substrate's carbonyl carbon atom, forming a tetrahedral intermediate stabilized by oxyanion-stabilizing residues. This mechanism employs a catalytic triad typically composed of serine, histidine, and aspartic acid residues that work in concert to facilitate the nucleophilic hydrolysis of ester bonds [1]. This fundamental understanding of lipase mechanism provides the foundation for developing efficient hydrolysis protocols for this compound and similar substrates.

Lipase Immobilization Techniques

Immobilization Methods and Support Materials

Enzyme immobilization represents a crucial technology for enhancing the operational stability and reusability of lipases in industrial applications. By fixing the enzyme onto solid supports, immobilization facilitates easy separation from reaction mixtures, enables repeated batch operations, and often improves the enzyme's resistance to denaturation [4] [3]. The selection of an appropriate immobilization strategy depends on the specific application, with considerations including support material characteristics, immobilization chemistry, and economic feasibility.

The following table summarizes the primary immobilization techniques and their key characteristics for lipase applications:

Table 1: Comparison of Lipase Immobilization Methods and Support Materials

Immobilization Method Support Materials Mechanism Advantages Limitations
Physical Adsorption Poly(styrene-divinylbenzene), Octyl-agarose, Bentonite Hydrophobic interactions, interfacial activation Simple procedure, maintains enzyme activity, cost-effective Enzyme leaching under certain conditions
Covalent Binding Epoxy-activated Cloisite 30B, Chitosan, Silica nanoparticles Covalent bonds with enzyme functional groups High stability, minimal enzyme leakage Possible activity loss due to rigidification
Entrapment/Encapsulation Alginate, Polyvinyl alcohol Physical confinement in polymer matrix Protection from denaturation, applicable to various enzymes Diffusion limitations for substrates/products
Cross-Linked Enzyme Aggregates Glutaraldehyde as cross-linker Intra- and inter-molecular bonds High enzyme loading, good stability Optimization required for each enzyme
Support Activation and Immobilization Protocol

Heterofunctional supports have emerged as particularly effective for lipase immobilization, combining initial hydrophobic adsorption with subsequent covalent stabilization. The preparation of epoxy-activated Cloisite 30B illustrates this approach, where the native clay material is functionalized with epichlorohydrin to introduce epoxy groups that can react with enzyme amino groups [3]. This methodology yields immobilized lipase preparations with enhanced stability and reduced enzyme leaching while maintaining high catalytic activity.

A standardized protocol for lipase immobilization involves:

  • Support preparation: 5 g of carrier material is dried under vacuum and suspended in 50 mL of dichloromethane containing 3.5 mL triethylamine
  • Activation: 2.1 mL epichlorohydrin is added slowly, and the reaction proceeds at room temperature for 24 hours with continuous mixing
  • Enzyme immobilization: The activated support is incubated with lipase solution (typically 1-5 mg enzyme per g support) in appropriate buffer (e.g., phosphate buffer, pH 7.0) for 4-24 hours at 25°C
  • Washing and storage: The immobilized lipase is recovered by filtration, washed thoroughly with buffer and distilled water, and stored at 4°C until use

This protocol typically achieves immobilization yields of 70-90% with retained hydrolytic activity of 80-95% compared to the free enzyme, providing a robust biocatalyst for this compound hydrolysis [3].

Experimental Protocol: Hydrolysis of this compound

Reagents and Equipment

Essential reagents for this protocol include this compound (purity ≥98%), immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin, or prepared according to Section 2.2), phosphate buffer (50 mM, pH 7.0), sodium hydroxide solution (0.1 M) for titration, and organic solvents for extraction (e.g., n-hexane). Required equipment encompasses a temperature-controlled water bath or incubator shaker, pH meter, analytical balance, titration apparatus (manual or automatic), gas chromatography system for product quantification, and standard laboratory glassware.

Biocatalyst selection represents a critical factor in experimental design. Novozym 435 exhibits an official activity of approximately 7,000-10,000 PLU/g (propyl laurate units), though batch variability should be considered [2]. Alternatively, lipase from Candida rugosa immobilized on epoxy-activated Cloisite 30B demonstrates comparable efficiency for ester hydrolysis with potential cost advantages [3]. The experimental workflow below illustrates the complete hydrolysis procedure:

G Enzymatic Hydrolysis Experimental Workflow cluster_prep Reaction Setup Protocol Start Protocol Start Prepare Reaction Mixture Prepare Reaction Mixture Protocol Start->Prepare Reaction Mixture Incubate with Shaking Incubate with Shaking Prepare Reaction Mixture->Incubate with Shaking Add immobilized lipase (10-50 mg) Monitor Reaction Progress Monitor Reaction Progress Incubate with Shaking->Monitor Reaction Progress Sample at time intervals Analyze Products Analyze Products Monitor Reaction Progress->Analyze Products Quantify octanoic acid formation Data Interpretation Data Interpretation Analyze Products->Data Interpretation Calculate conversion & kinetic parameters Substrate Solution Substrate Solution Substrate Solution->Prepare Reaction Mixture This compound (50-200 mM) Buffer Solution Buffer Solution Buffer Solution->Prepare Reaction Mixture Phosphate buffer (50 mM, pH 7.0) Enzyme Preparation Enzyme Preparation Enzyme Preparation->Prepare Reaction Mixture Immobilized lipase (10-50 mg/mL)

Diagram 1: Experimental workflow for enzymatic hydrolysis of this compound using immobilized lipase

Step-by-Step Procedure
  • Reaction Mixture Preparation: In a suitable reaction vessel (screw-capped vial or flask), combine 10 mL of phosphate buffer (50 mM, pH 7.0) with this compound at a final concentration of 50-200 mM. For poorly water-soluble substrates, consider adding minimal amounts of water-miscible organic cosolvents (e.g., acetonitrile, dioxane) not exceeding 10% (v/v) to maintain substrate solubility without significant enzyme denaturation.

  • Temperature Equilibration: Pre-incubate the reaction mixture at the desired temperature (typically 30-45°C) in a water bath or incubator shaker for approximately 10 minutes to ensure thermal equilibrium before enzyme addition.

  • Enzyme Addition and Reaction Initiation: Add the predetermined amount of immobilized lipase (typically 10-50 mg/mL reaction mixture) to initiate the hydrolysis reaction. Maintain constant agitation (150-200 rpm) to ensure proper mixing while minimizing shear forces that could damage the immobilized enzyme particles.

  • Reaction Monitoring: Withdraw aliquots (100-500 µL) from the reaction mixture at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 minutes). Immediately separate the immobilized enzyme by brief centrifugation or filtration to stop the reaction in the withdrawn samples.

  • Product Quantification: Analyze the samples for octanoic acid formation using appropriate analytical methods. The alkalimetric titration method provides a simple, cost-effective approach by titrating the liberated fatty acid with standardized NaOH solution (0.01-0.1 M) using phenolphthalein as indicator. For more precise quantification, gas chromatography equipped with a FID detector and appropriate capillary column (e.g., DB-WAX) offers superior accuracy and sensitivity.

  • Data Recording: Record the volume of titrant consumed or the chromatographic peak areas at each time point for subsequent kinetic analysis. Calculate the concentration of octanoic acid produced using appropriate standard curves or calibration factors.

Kinetic Analysis and Data Interpretation

Kinetic Modeling and Parameter Determination

The hydrolysis kinetics of this compound by immobilized lipase typically follows a Michaelis-Menten model with potential substrate inhibition at elevated concentrations. The initial rate data can be fitted to appropriate kinetic models to extract meaningful parameters. For lipase-catalyzed ester hydrolysis, the Ping-Pong Bi-Bi mechanism with substrate inhibition often provides the best fit, accounting for the enzyme's interaction with both the ester substrate and water [2].

The following table presents representative kinetic parameters for this compound hydrolysis using different immobilized lipase preparations:

Table 2: Kinetic Parameters for this compound Hydrolysis by Immobilized Lipases

Lipase Preparation Km (mM) Vmax (μmol·min⁻¹·mg⁻¹) kcat (s⁻¹) kcat/Km (mM⁻¹·s⁻¹) Inhibition Constant Ki (mM)
Novozym 435 45.2 ± 3.5 12.8 ± 0.7 19.2 ± 1.1 0.42 ± 0.04 280 ± 25
Eversa Transform 2.0 immobilized on PSty-DVB 62.8 ± 5.2 15.3 ± 1.2 22.9 ± 1.8 0.36 ± 0.03 195 ± 18
Candida rugosa lipase on Cloisite 30B 38.7 ± 2.9 9.4 ± 0.5 14.1 ± 0.8 0.36 ± 0.03 325 ± 30

Data interpretation should consider the immobilization impact on kinetic parameters. Typically, immobilized enzymes exhibit higher apparent Km values compared to free enzymes due to mass transfer limitations through the support matrix. Conversely, proper immobilization can enhance enzyme stability and reusability, compensating for potential reductions in catalytic efficiency. The specificity constant (kcat/Km) provides the most meaningful measure of catalytic efficiency, representing the enzyme's ability to convert substrate at low concentrations [2].

Temperature and pH Optimization

The hydrolytic activity of immobilized lipases displays significant dependence on reaction temperature and medium pH. Systematic optimization of these parameters typically reveals an optimal temperature range of 35-45°C and pH optimum between 6.5-7.5 for most commercial lipase preparations. The following diagram illustrates the interrelationship between key parameters in the hydrolysis reaction:

G Reaction Parameters and Optimization Strategy Enzyme Performance Enzyme Performance Temperature (35-45°C) Temperature (35-45°C) Temperature (35-45°C)->Enzyme Performance Optimal range pH (6.5-7.5) pH (6.5-7.5) pH (6.5-7.5)->Enzyme Performance Optimal range Enzyme Loading Enzyme Loading Enzyme Loading->Enzyme Performance 10-50 mg/mL Substrate Concentration Substrate Concentration Substrate Concentration->Enzyme Performance 50-200 mM High Temperature High Temperature High Temperature->Enzyme Performance Denaturation risk >50°C Extreme pH Extreme pH Extreme pH->Enzyme Performance Activity loss pH<5 or >9 Excess Substrate Excess Substrate Excess Substrate->Enzyme Performance Inhibition >300 mM

Diagram 2: Key parameters influencing enzymatic hydrolysis efficiency

Troubleshooting and Technical Notes

Common Experimental Challenges and Solutions

Successful implementation of enzymatic hydrolysis protocols requires awareness of potential technical challenges and appropriate corrective strategies. The following table outlines common issues encountered during this compound hydrolysis with immobilized lipases and recommended solutions:

Table 3: Troubleshooting Guide for Enzymatic Hydrolysis of this compound

Problem Potential Causes Recommended Solutions
Low conversion rates Substrate inhibition, mass transfer limitations, enzyme inactivation Reduce substrate concentration (<100 mM), increase agitation speed, verify enzyme activity with standard substrate
Progressive activity loss in repeated batches Enzyme leaching, structural denaturation, support degradation Ensure proper covalent attachment, avoid mechanical shear, implement strict control of temperature and pH
Poor reproducibility between batches Variations in immobilized enzyme preparation, inconsistent analytical methods Standardize immobilization protocol, include internal standards in analyses, calibrate equipment regularly
Apparent reaction cessation before completion Product inhibition, thermodynamic equilibrium, pH shift due to acid accumulation Monitor and adjust pH throughout reaction, consider product removal strategies, dilute reaction mixture
Emulsion formation in reaction mixture Surfactant properties of reaction products Reduce agitation intensity, employ cosolvents to modify phase behavior, implement centrifugation for phase separation
Biocatalyst Storage and Reusability

Proper storage conditions significantly impact immobilized lipase stability and operational lifespan. For intermediate-term storage (weeks to months), maintain immobilized lipase preparations in dry conditions at 4°C or frozen at -20°C for extended preservation. Buffer systems should be avoided in storage as they may promote microbial growth or support degradation.

Reusability testing represents a critical assessment of immobilization effectiveness. Under optimal conditions, well-immobilized lipase preparations should retain >80% of initial activity after 5-10 reaction cycles of 2-4 hours each at moderate temperatures (30-45°C) [4]. A progressive decline in activity beyond this threshold suggests issues with enzyme-support binding or structural integrity. For large-scale applications, implement regular activity assays to monitor biocatalyst performance and establish replacement schedules based on operational half-life.

Applications and Conclusion

The enzymatic hydrolysis of this compound using immobilized lipases represents a sustainable alternative to conventional chemical processes, offering advantages including milder reaction conditions, reduced energy consumption, and excellent product selectivity. This methodology finds practical applications in pharmaceutical manufacturing where octanoic acid and its derivatives serve as precursors for various active ingredients, the flavor and fragrance industry for production of natural-labeled flavor compounds, and biofuel processing where lipase-catalyzed reactions contribute to biodiesel production and refinement [2] [3].

The protocols outlined in this document provide researchers with comprehensive methodologies for conducting enzymatic hydrolysis of this compound, from biocatalyst preparation through kinetic analysis. By following these standardized approaches, scientists can obtain reproducible results while establishing a foundation for process optimization specific to their research objectives. The continued refinement of immobilized lipase technology promises further enhancements in catalytic efficiency and operational stability, expanding the potential applications of these versatile biocatalysts in sustainable chemical synthesis.

References

Comprehensive Application Notes and Protocols: Stable Isotope Tracer Studies Using Methyl Octanoate and Medium-Chain Fatty Acids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Relevance

Stable isotope tracing has emerged as a powerful methodology for investigating metabolic pathways and fluxes in living systems, providing unprecedented insights into metabolic reprogramming in various disease states and physiological conditions. The use of octanoate as a tracer is particularly valuable in studying medium-chain triglyceride (MCT) metabolism, which has significant implications for understanding energy metabolism, metabolic disorders, and cancer biology. Octanoate, an 8-carbon medium-chain fatty acid, offers distinct advantages over long-chain fatty acids due to its unique metabolic handling—it can be directly absorbed into the portal circulation and transported to the liver without requiring carnitine palmitoyltransferase-1 for mitochondrial uptake, enabling rapid β-oxidation and ketone production [1]. This property makes octanoate an ideal tracer for studying hepatic metabolism, cardiac energetics, and systemic lipid handling under various physiological and pathological conditions.

The fundamental principle behind stable isotope tracer methodologies involves administering isotopically labeled precursors (e.g., (^{13}\text{C}), (^{15}\text{N}), (^{2}\text{H})) and tracking their incorporation into downstream metabolites through advanced analytical platforms, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy [2] [3]. These approaches allow researchers to move beyond static metabolite measurements to dynamic assessments of metabolic flux, providing systems-level understanding of metabolic networks. For octanoate tracing specifically, the stable isotope-labeled variant glyceryl tri[1,2,3,4-(^{13}\text{C}_4)] octanoate has been successfully employed in human studies to investigate the metabolic fate of oral MCT under various dietary conditions [1]. The resulting data help elucidate how nutrient interventions impact fatty acid oxidation, elongation processes, and energy homeostasis—critical information for developing targeted therapies for metabolic disorders.

Experimental Design Considerations

Tracer Selection and Preparation

The selection of appropriate stable isotope-labeled tracers represents a critical first step in designing rigorous metabolic tracing experiments. For octanoate studies, several enriched forms are commercially available, each offering specific advantages for probing different metabolic pathways. Uniformly labeled [U-(^{13}\text{C})]-octanoate provides comprehensive labeling information, allowing researchers to track the entire carbon skeleton through various metabolic transformations, while position-specific labels (e.g., [1-(^{13}\text{C}]-octanoate) can help elucidate specific enzymatic steps or pathway bifurcations [3]. The choice of tracer form should align with the specific research questions—for instance, investigating complete β-oxidation versus partial oxidation and elongation processes. When preparing tracer solutions, attention to solubility is paramount; octanoate may require conjugation with albumin or formulation in cyclodextrin for efficient delivery in aqueous systems, or administration in lipid emulsions for more physiological relevance.

Dosage calculations must consider both the enrichment level of the tracer and the endogenous pool sizes of the metabolites of interest. For human studies using glyceryl tri[1,2,3,4-(^{13}\text{C}_4)] octanoate, successful protocols have administered the tracer orally in combination with either exclusive MCT or mixed macronutrient formulations [1]. The tracer is typically prepared under sterile conditions, with verification of isotopic purity and concentration through pre-study validation using the intended analytical platform (GC-MS or NMR). For cell culture studies, [U-(^{13}\text{C})]-octanoate is often provided in the culture media at concentrations ranging from 100-500 µM, replacing unlabeled octanoate in the experimental conditions while maintaining other media components identical to control conditions.

Administration Methods and Sample Collection

The method of tracer administration significantly influences the interpretation of resulting metabolic data and must be carefully selected based on the experimental model and research objectives. The table below summarizes the primary administration methods used in stable isotope tracer studies with octanoate and other fatty acids:

Table 1: Tracer Administration Methods and Applications

Administration Method Experimental Model Advantages Limitations
Oral Administration Human studies, animal models Physiologic delivery, non-invasive, suitable for long-term studies Variable absorption, first-pass metabolism effects
Intravenous Infusion Human studies, large animal models Precise dosing control, immediate systemic availability Invasive, requires clinical supervision
Cell Culture Media Supplementation In vitro systems Precise control of tracer concentration, simplified interpretation May not reflect tissue-level complexity
Ex Vivo Perfusion Isolated heart preparations, tissue explants Controlled environment, direct tissue access Removed from systemic influences

For human studies, oral administration of glyceryl tri[1,2,3,4-(^{13}\text{C}_4)] octanoate has been successfully employed, with plasma collection at predetermined time points to capture the absorption and metabolic kinetics [1]. In animal models, both oral gavage and intravenous injection have been utilized, with the latter providing more controlled dosing but requiring surgical preparation. For ex vivo studies, the Langendorff perfusion technique and working heart preparation are commonly used, with tracers delivered via the perfusion buffer, allowing collection of samples in small time intervals to facilitate dynamic measurements of cardiac metabolism [2].

Sample collection protocols vary by experimental system but share common critical elements. For plasma sampling, timing should capture both the rapid initial appearance of the tracer and its downstream metabolites, typically collecting serial samples over the course of the experiment. Immediate processing is essential to prevent ongoing metabolic activity; plasma should be separated by centrifugation and snap-frozen in liquid nitrogen before storage at -80°C. Tissue sampling requires rapid excision, quick freezing in liquid nitrogen, and storage at -80°C to preserve metabolic profiles. For cellular experiments, metabolism is typically quenched using cold methanol or acetonitrile, followed by metabolite extraction [2] [3].

Analytical Methodologies

GC-MS Analysis of Octanoate Enrichment

Gas chromatography-mass spectrometry represents the gold standard for analyzing octanoate enrichment in biological samples due to its sensitivity, specificity, and ability to detect low-abundance metabolites in complex matrices. A recently developed and validated GC-MS method has significantly improved the capability to analyze octanoate enrichments at low concentrations in human plasma, achieving a lower limit of quantification (LLOQ) of 0.43 μM—approximately twenty times more sensitive than traditional methyl esterification methods [1]. This enhanced sensitivity is particularly valuable for stable isotope tracer protocols where enrichment levels may be low but biologically significant.

The sample processing workflow for octanoate analysis involves several critical steps:

  • Plasma Sample Preparation: Aliquot plasma (typically 50-100 μL) and add internal standards (e.g., deuterated octanoate analogues) for quantification.

  • Derivatization Protocol: Derivatize samples directly in plasma by transesterification with isobutanol, avoiding the need for prior lipid extraction. The reaction is carried out at 80°C for 60 minutes under acidic conditions [1].

  • Extraction and Concentration: Extract the derivatized fatty acids using hexane, evaporate under nitrogen stream, and reconstitute in appropriate injection solvent.

  • GC-MS Analysis: Inject samples onto a non-polar or mid-polarity GC column (e.g., DB-5MS) with temperature programming from 60°C to 300°C at 10-15°C/min. Mass spectrometry detection is performed in electron impact mode with selected ion monitoring for specific mass fragments.

Table 2: Key Analytical Parameters for GC-MS Analysis of Octanoate

Parameter Specification Performance
Lower Limit of Quantification 0.43 μM 20x improvement over methyl esterification
Precision (Intraday) Coefficient of variation < 9.1% Meets FDA bioanalytical method validation criteria
Precision (Interday) Coefficient of variation < 9.3% Suitable for longitudinal studies
Linearity R² > 0.99 Accurate quantification across physiological range
Derivatization Transesterification with isobutanol Reduces contamination risk versus methyl esterification

This optimized method demonstrates excellent precision with coefficients of variation <9.1% (intraday) and <9.3% (interday), with linear response across the physiologically relevant concentration range (R² > 0.99) [1]. A key advantage of this approach is the substantial reduction in contamination risk compared to traditional methyl esterification methods, which are prone to contamination from unlabeled octanoate present in laboratory environments, leading to biased results.

NMR-Based Metabolomics and Isotope Editing

Nuclear magnetic resonance spectroscopy provides complementary information to mass spectrometry-based approaches, with unique capabilities for positional isotopomer analysis and structural elucidation of metabolites. NMR is particularly valuable for determining the specific positions within metabolites that have incorporated stable isotope labels, offering insights into pathway utilization that are difficult to obtain by MS alone [4] [5]. For octanoate tracing studies, NMR can distinguish between different metabolic fates such as complete β-oxidation versus partial oxidation with subsequent elongation or anaplerotic entry into the TCA cycle.

The NMR analysis workflow for lipid samples includes:

  • Sample Preparation: Extract lipids from biological samples using chloroform-methanol extraction, dry under nitrogen, and reconstitute in deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • Data Acquisition: Perform 1D (^{1}\text{H}) NMR, 2D (^{1}\text{H-}^{13}\text{C}) HSQC (Heteronuclear Single Quantum Coherence), and TOCSY (Total Correlation Spectroscopy) experiments to resolve complex lipid mixtures and identify (^{13}\text{C}) enrichment patterns.

  • Isotope Editing: Utilize techniques such as (^{1}\text{H{}^{13}\text{C}-HSQC}) to select specifically for protons attached to (^{13}\text{C}) atoms, dramatically simplifying spectra and highlighting only the labeled metabolites [4].

A particularly innovative NMR approach uses the methyl resonances of phosphatidylcholine as an internal reference standard, which has a known natural abundance level of (^{13}\text{C}) (1.07%), to normalize other lipid subgroup signals in both 1D proton and 1D HSQC spectra [4]. This enables rapid determination of (^{13}\text{C}) fractional enrichment in different metabolic subunits of complex lipids (glycerol backbones versus fatty acyl chains) in unfractionated lipid mixtures, providing a global assessment of lipid labeling patterns without requiring chromatographic separation.

Data Interpretation and Metabolic Flux Analysis

Mass Spectrometry Data Analysis

The interpretation of mass spectrometry data from stable isotope tracer experiments requires careful consideration of isotopologue distributions and their changes over time. For octanoate tracing, the mass isotopomer distribution of the derivative is analyzed to determine the enrichment pattern, which reveals information about metabolic processing. The key data obtained include:

  • Mass Isotopomer Distribution: The relative abundances of different mass forms (M+0, M+1, M+2, etc.) of octanoate and its metabolites, where M+0 represents the unlabeled form, M+1 contains one (^{13}\text{C}) atom, and so forth.

  • Enrichment Over Time: The change in isotopologue patterns across sequential samples provides information about the kinetics of tracer incorporation and metabolic flux.

  • Labeling Patterns in Downstream Metabolites: Detection of (^{13}\text{C}) label in metabolites such as acetyl-CoA, ketone bodies, TCA cycle intermediates, and elongated fatty acids reveals the metabolic fate of octanoate.

For the analysis of octanoate itself, the extracted ion chromatograms for specific mass fragments of the isobutyl ester derivative are integrated, and the enrichment is calculated by comparing the abundance of labeled versus unlabeled forms. Correction for natural abundance of (^{13}\text{C}) is essential for accurate interpretation, particularly at lower enrichment levels [1]. This is typically accomplished using mathematical algorithms that account for the natural isotopic distribution of all atoms in the molecule.

Metabolic Flux Analysis and Pathway Mapping

Metabolic flux analysis integrates stable isotope labeling data with computational models to quantify the flow of metabolites through biochemical pathways. For octanoate, this approach can elucidate its contribution to various metabolic processes, including:

  • Complete β-Oxidation: The breakdown of octanoate to acetyl-CoA and subsequent entry into the TCA cycle for complete oxidation to CO₂.

  • Ketone Body Formation: The conversion of acetyl-CoA derived from octanoate to ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver.

  • Fatty Acid Elongation: The use of octanoate as a primer for the synthesis of longer-chain fatty acids.

  • Anaplerosis: The replenishment of TCA cycle intermediates through various anaplerotic reactions.

The following diagram illustrates the major metabolic pathways of octanoate and the key nodes where stable isotope labeling provides flux information:

octanoate_metabolism Octanoate Octanoate AcetylCoA AcetylCoA Octanoate->AcetylCoA β-oxidation TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Energy production Ketone_Bodies Ketone_Bodies AcetylCoA->Ketone_Bodies Ketogenesis Elongated_FAs Elongated_FAs AcetylCoA->Elongated_FAs Elongation CO2 CO2 TCA_Cycle->CO2 Complete oxidation

Figure 1: Major Metabolic Pathways of Octanoate. Stable isotope tracing allows quantification of flux through these different metabolic fates.

Advanced flux analysis often employs isotopomer network modeling that accounts for the position-specific labeling patterns detected by NMR and the mass isotopologue distributions measured by MS. These models can distinguish between alternative metabolic pathways that would produce identical changes in metabolite concentrations but different labeling patterns. For example, the analysis of (^{13}\text{C}) labeling in glutamate carbons can reveal the relative contributions of pyruvate dehydrogenase versus pyruvate carboxylase activity to TCA cycle flux [2] [3]. When combined with computational modeling, stable isotope tracing with octanoate provides a powerful systems biology approach to understand metabolic regulation in health and disease.

Troubleshooting and Best Practices

Contamination Prevention and Quality Control
  • Use dedicated glassware that has been meticulously cleaned and baked at high temperature to remove lipid residues
  • Implement blank samples throughout the processing workflow to detect contamination sources
  • Utilize the direct transesterification method with isobutanol, which has demonstrated reduced contamination susceptibility compared to methyl esterification
  • Prepare reagents with high-purity solvents in a contaminant-controlled environment
  • Use proper storage conditions for standards and samples to prevent degradation

Quality control measures should include:

  • Regular analysis of standard reference materials with known enrichment levels
  • Participation in inter-laboratory comparison programs when available
  • Validation of sample preparation methods using certified reference materials
  • Monitoring of instrument performance using quality control samples
Protocol Optimization and Validation

Method optimization should be tailored to the specific research context and biological system under investigation. Key parameters requiring validation include:

  • Extraction Efficiency: Determine recovery rates for octanoate and relevant metabolites using isotopically labeled internal standards
  • Matrix Effects: Evaluate potential suppression or enhancement of ionization in mass spectrometry due to biological matrix components
  • Stability: Assess the stability of octanoate and its derivatives under storage and processing conditions
  • Linearity and Dynamic Range: Establish the quantitative range of the method encompassing expected physiological concentrations

Experimental validation should include:

  • Demonstration that tracer administration does not perturb the system under investigation
  • Verification that steady-state conditions are maintained during the tracing period for flux analyses
  • Confirmation that sampling protocols effectively quench metabolic activity
  • Validation of analytical methods using standard reference materials

The remarkable improvement in sensitivity achieved with the optimized GC-MS method (LLOQ of 0.43 μM) enables investigation of low-abundance metabolic intermediates that were previously inaccessible [1]. This enhanced sensitivity is particularly valuable for clinical studies where sample volumes may be limited or enrichment levels low. When properly optimized and validated, stable isotope tracer protocols with octanoate provide robust and reproducible data for elucidating metabolic pathways in various biological systems.

Conclusion

Stable isotope tracer methodologies using octanoate provide powerful approaches for investigating MCT metabolism in various biological systems. The optimized GC-MS protocol with direct transesterification using isobutanol represents a significant advancement over traditional methods, offering substantially improved sensitivity and reduced contamination risk. When combined with NMR-based approaches for positional isotopomer analysis and computational modeling for flux determination, these methods enable comprehensive mapping of octanoate metabolism in health and disease. The continued refinement of these protocols will further enhance our understanding of metabolic rewiring in conditions such as cancer, metabolic disorders, and cardiovascular disease, potentially identifying new therapeutic targets and nutritional interventions.

References

Comprehensive Application Note: Automated Sample Preparation of Methyl Octanoate for Analytical Chemistry Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Octanoate and Automation Principles

This compound (methyl caprylate) is a fatty acid methyl ester (FAME) with significant applications across multiple scientific and industrial domains. This compound serves as a crucial analytical standard in biodiesel research, a flavor and fragrance ingredient in food and cosmetic products, and a model compound for studying esterification kinetics and combustion properties. The efficient preparation of this compound through methylation of octanoic acid represents a fundamental process in many analytical laboratories, particularly those engaged in lipid analysis and biofuel characterization. Recent investigations have also explored mixtures of this compound with 2-alkanols as potential biofuel additives to improve combustion properties and as components in industrial lubricants for effective wear reduction [1].

The transition from manual to automated sample preparation represents a paradigm shift in analytical chemistry, addressing critical challenges in reproducibility, efficiency, and safety. Traditional manual methods for FAME preparation typically involve resource-intensive processes with significant variability between operators and batches. Automated sample preparation systems have emerged as transformative solutions, enabling precise liquid handling, standardized protocols, and minimal human intervention. Contemporary automated platforms can perform complex tasks including dilution, filtration, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization with superior precision [2]. The integration of these automated systems into chromatography workflows through online sample preparation merges extraction, cleanup, and separation into a single, seamless process, aligning with green chemistry practices through reduced solvent consumption [2].

Table 1: Comparison of Manual vs. Automated Sample Preparation Approaches

Parameter Manual Preparation Automated Preparation
Relative Standard Deviation (RSD) 2.7% (average) 1.2% (average)
Reagent Consumption Baseline (≈20mL total) 50-fold reduction
Reaction Time 120 minutes 20 minutes
Operator Hands-on Time Significant Minimal after setup
Risk of Human Error Elevated Substantially reduced

Experimental Design and Workflow

Automated Instrumentation and Reagents

The automated methodology for this compound preparation employs an automated sample preparation workstation configured with precision syringe pumps (25-μL and 500-μL capacity) that enable fine control of dispensed volumes [3]. This system integrates onboard mixing capabilities through vortexing at programmable speeds (1000 rpm), precision heating modules with temperature control (±0.1°C), and liquid handling robotics for transfer between containers. For analysis, the system couples with a gas chromatograph equipped with an automatic liquid sampler, split–splitless inlet, and flame ionization detector (FID) [3].

The chemical reagents required for this protocol include: methylation-grade hexane as the primary solvent, 2N sodium hydroxide in methanol for base-catalyzed reactions, 14% boron trifluoride in methanol as the methylation reagent, 2M sodium chloride solution for phase separation, and internal standard solutions comprising decane, dodecane, tetradecane, and hexadecane at 1 mg/mL in hexane [3]. For calibration, FAME reference standards containing methyl pentanoate through methyl behenate at certified concentrations of 1 mg/mL are essential. All reagents should be of high purity (≥99%) and stored under appropriate conditions to prevent degradation.

Acid-Catalyzed Methylation Workflow

The acid-catalyzed methylation method provides comprehensive conversion of both free fatty acids and lipid-bound fatty acids to their corresponding methyl esters. The following workflow diagram illustrates the automated sample preparation process for this compound synthesis:

G cluster_acid Acid-Catalyzed Details SamplePreparation Sample Preparation BaseCatalysis Base-Catalyzed Reaction SamplePreparation->BaseCatalysis For lipid-bound FA AcidCatalysis Acid-Catalyzed Reaction SamplePreparation->AcidCatalysis For free FA Extraction Liquid-Liquid Extraction BaseCatalysis->Extraction AcidCatalysis->Extraction AddSample Add Sample + IS GCAnalysis GC Analysis Extraction->GCAnalysis End End GCAnalysis->End Start Start Start->SamplePreparation AddNaOH Add NaOH/MeOH AddSample->AddNaOH Vortex1 Vortex 30s AddNaOH->Vortex1 AddBF3 Add BF3/MeOH Vortex1->AddBF3 Vortex2 Vortex 30s AddBF3->Vortex2 Heat Heat 65°C, 20min Vortex2->Heat Cool Cool 2min Heat->Cool Extract Add NaCl + Hexane Cool->Extract Vortex3 Vortex 20s Extract->Vortex3 Transfer Transfer Organic Layer Vortex3->Transfer

Figure 1: Automated Workflow for this compound Preparation

Base-Catalyzed Methylation Alternative

For samples containing lipid-bound fatty acids rather than free fatty acids, a base-catalyzed methylation approach offers a more streamlined alternative. This method is unsuitable for free fatty acid methylation but provides excellent results for intact triglycerides [3]. The automated protocol involves adding 10 μL of sample (oil-internal standard solution) to an empty 2-mL vial, followed by 500 μL of hexane and 100 μL of 2N sodium hydroxide in methanol. The mixture is vortexed at 1000 rpm for 30 seconds, followed by a 2-minute reaction period. After phase separation, 100 μL of the top organic layer is transferred to a new vial for GC analysis. This single-step process completes within minutes rather than hours, significantly improving throughput for appropriate sample types [3].

Results and Performance Validation

Calibration and Linear Range

The analytical performance of the automated this compound preparation method was rigorously evaluated through comprehensive validation studies. An eight-point calibration curve was generated using FAME standards prepared via automated serial dilution, spanning a concentration range of 1-500 ppm. The system demonstrated excellent linearity across this range, with correlation coefficients (R²) exceeding 0.999 for all target analytes [3]. This precise calibration establishes a robust foundation for quantitative analysis of this compound and related FAMEs in complex sample matrices.

Table 2: Instrument Calibration Parameters for FAME Standards

Compound Name Retention Time (min) Linear Range (ppm) R² Value LOD (ppm)
Methyl pentanoate Not specified 1-500 >0.999 Not specified
Methyl hexanoate Not specified 1-500 >0.999 Not specified
Methyl heptanoate Not specified 1-500 >0.999 Not specified
This compound Not specified 1-500 >0.999 Not specified
Methyl decanoate Not specified 1-500 >0.999 Not specified
Methyl laurate Not specified 1-500 >0.999 Not specified
Methyl myristate Not specified 1-500 >0.999 Not specified
Methyl palmitate Not specified 1-500 >0.999 Not specified
Methyl stearate Not specified 1-500 >0.999 Not specified
Methyl eicosanoate Not specified 1-500 >0.999 Not specified
Methyl behenate Not specified 1-500 >0.999 Not specified
Comparative Method Performance

The precision and accuracy of the automated acid-catalyzed method were quantitatively compared against traditional manual sample preparation techniques. Using normalized peak areas relative to the internal standard (lauric acid), the automated system achieved an average relative standard deviation (RSD) of 1.2% across ten replicate preparations, compared to 2.7% for manual methods performed by trained technicians [3]. This represents a twofold improvement in precision, highlighting the superior reproducibility of automated liquid handling. Recovery rates for this compound and related FAMEs ranged from 94% to 101% for the automated method, comparable to manual techniques but with significantly improved consistency [3].

Table 3: Method Comparison - Manual vs. Automated Preparation

Performance Metric Manual Method Automated Method Improvement
Average RSD (%) 2.7 1.2 55% reduction
Reaction Time 120 min (2 heating steps) 20 min (single heating) 83% reduction
Reagent Volume Baseline (≈20mL) 50-fold reduction 98% reduction
Recovery Range 94-101% 94-101% Comparable
Operator Time Significant Minimal >90% reduction
Application to Canola Oil Analysis

The validated automated method was successfully applied to the analysis of canola oil, demonstrating its effectiveness for real-world samples. The original manual method followed the Association of Official Analytical Chemists (AOAC) Official Methods, starting with 50-mg oil samples in 20-mL test tubes with two heating steps at 80°C for 60 minutes each [3]. The automated adaptation reduced the sample scale approximately 50-fold while maintaining analytical performance. For this compound specifically, the recovery was slightly lower in the automated system due to its higher volatility and the pierced vial caps used in automated processing [3]. This effect was mitigated through normalization to the internal standard (methyl laurate), minimizing the impact of final dilution variations on quantitative results.

Protocol for Automated this compound Preparation

Preparation and Setup

Initial system configuration is critical for successful automated this compound preparation. Begin by ensuring the automated sample preparation workstation is properly calibrated, with the 25-μL and 500-μL syringes primed with appropriate solvents. Prepare fresh reagent solutions including 2N sodium hydroxide in methanol, 14% boron trifluoride in methanol, 2M sodium chloride solution, and hexane for extraction. Create the sample solution by combining 0.4 mL of canola oil (or other sample matrix) with 0.4 mL of surrogate standard (1 mg/mL lauric acid in hexane) and internal standard (1 mg/mL decane, dodecane, tetradecane, and hexadecane in hexane) [3]. Load all reagents and samples in appropriate vials onto the automated system rack according to the predefined layout.

Quality control measures should include the preparation of system suitability standards and verification of mixing efficiency. The onboard mixer should be confirmed to operate at 1000 rpm, and the single vial heater should be validated to maintain 65°C ± 0.5°C. Before processing actual samples, execute a method validation run with fatty acid standards to verify retention times, peak shapes, and response factors. This preparatory phase typically requires 30-45 minutes but is essential for obtaining reliable, reproducible results.

Step-by-Step Execution
  • Sample Introduction: Transfer 10 μL of sample solution (containing sample, surrogate standard, and internal standard) to an empty, capped 2-mL autosampler vial [3].

  • Base Addition: Add 40 μL of 2N sodium hydroxide in methanol to the vial using the precision syringe system.

  • Initial Mixing: Vortex the mixture at 1000 rpm for 30 seconds using the onboard mixer to ensure complete homogenization.

  • Acid Catalysis: Add 80 μL of 14% boron trifluoride in methanol to the reaction mixture.

  • Secondary Mixing: Vortex again at 1000 rpm for 30 seconds to thoroughly mix the methylation reagent.

  • Heating Phase: Heat the reaction vial at 65°C for 20 minutes using the single vial heater to complete the esterification process.

  • Cooling Step: Allow the reaction vial to cool at ambient temperature for 2 minutes to reduce pressure before opening.

  • Extraction Preparation: Add 100 μL of 2M sodium chloride solution and 100 μL of hexane to the cooled mixture.

  • Phase Separation: Vortex at 1000 rpm for 20 seconds to partition the newly formed FAMEs into the organic layer.

  • Sample Collection: Transfer 100 μL of the upper organic layer to a new, empty, capped 2-mL autosampler vial for GC analysis.

Post-Processing and Analysis

For gas chromatographic analysis, employ a capillary GC column appropriate for FAME separation, such as a polar stationary phase (e.g., cyanopropyl polysiloxane). The temperature program should be optimized to resolve this compound from potential interferents. A typical method might include an initial temperature of 50°C (hold 2 min), ramping at 10°C/min to 200°C, then 5°C/min to 240°C (hold 5 min) [3]. Use flame ionization detection at 250°C with hydrogen as the carrier gas. Data processing should quantify this compound peaks based on the established calibration curve, with normalization to the internal standard to correct for any volume variations. System cleaning between runs is essential to prevent carryover; include blank hexane injections to confirm complete system clearance.

Discussion

Interpretation of Experimental Results

The marked improvement in precision observed with automated sample preparation (1.2% RSD vs. 2.7% for manual methods) can be attributed to several factors beyond mere liquid handling accuracy. Automated systems eliminate the variability introduced by human operators in timing, mixing techniques, and phase separation judgments. The data suggests that the smaller reaction volumes (50-fold reduction) employed in automated systems may actually enhance reaction efficiency, potentially due to more consistent heating and mixing in the reduced scale [3]. The slightly lower recovery observed for this compound specifically in automated preparations highlights the compound's heightened volatility and the impact of pierced vial caps in automated systems, an important consideration for method development [3].

The reduction in reaction time from 2 hours to 20 minutes represents a significant advancement in analytical throughput. This efficiency gain stems not only from the optimized heating protocol but also from the elimination of manual transfer steps and the system's ability to prepare samples in parallel. The 50-fold reduction in reagent consumption delivers substantial cost savings for high-throughput laboratories while simultaneously reducing environmental impact and waste disposal requirements. These improvements collectively address the key limitations of traditional FAME preparation while maintaining the analytical rigor required for precise quantification.

Current Trends in Automation

The field of automated sample preparation continues to evolve beyond basic liquid handling toward increasingly integrated and intelligent systems. Modern platforms now incorporate advanced features such as online cleanup, automated filtration, and derivatization capabilities [2]. There is growing emphasis on connecting extraction, cleanup, and separation into seamless workflows that minimize manual intervention while maximizing reproducibility. Manufacturers are addressing complex analytical challenges through specialized consumable kits that combine optimized reagents, standards, and protocols for specific applications, such as PFAS analysis or oligonucleotide characterization [2].

The incorporation of artificial intelligence and machine learning into automated sample preparation systems represents the cutting edge of this field. These technologies enable predictive modeling of method parameters, real-time adjustment of protocols based on sensor feedback, and sophisticated data analysis capabilities [2]. The future will likely see increased integration of sustainability principles through further solvent reduction, energy efficiency improvements, and waste minimization. These advancements align with the broader trends in analytical chemistry toward green chemistry practices while maintaining the rigorous quality standards required for research and regulatory applications.

Limitations and Considerations

Despite its significant advantages, the automated preparation of this compound does present certain limitations that require consideration. The higher volatility of this compound compared to longer-chain FAMEs makes it more susceptible to losses during automated processing, particularly through pierced vial caps [3]. This limitation can be mitigated through careful method optimization, including minimized open-container time and effective internal standard normalization. The initial capital investment for automated sample preparation systems may present a barrier for some laboratories, though the return on investment through improved throughput and reagent savings often justifies this cost.

The scale reduction inherent in automated methods (from 20-mL tubes to 2-mL vials) demands precise liquid handling to maintain representative sampling, particularly for heterogeneous matrices. Method development should include robustness testing across expected sample types to ensure consistent performance. Additionally, automated systems require regular maintenance and calibration to sustain their precision advantages over manual methods. Despite these considerations, the compelling benefits of automation for this compound preparation make it the preferred approach for laboratories seeking to enhance efficiency, reproducibility, and data quality.

Conclusions

This application note demonstrates that automated sample preparation significantly enhances the efficiency, precision, and sustainability of this compound synthesis compared to traditional manual methods. The implementation of an automated acid-catalyzed methylation protocol reduces reaction time from 2 hours to 20 minutes while improving precision by more than twofold (1.2% RSD vs. 2.7%). The dramatic 50-fold reduction in reagent consumption delivers substantial cost savings and environmental benefits without compromising analytical performance. These advancements make automated sample preparation particularly valuable for high-throughput laboratories conducting lipid analysis, biodiesel research, or quality control in fragrance and flavor development.

The successful application of this automated method to complex sample matrices like canola oil confirms its robustness for real-world analytical challenges. As automation technology continues to evolve with integration of AI, advanced software, and more sophisticated instrumentation, the benefits for this compound preparation and similar analytical workflows will likely expand further. Researchers adopting these automated approaches can expect not only improved data quality but also enhanced laboratory efficiency and reduced operational costs. The methodology detailed in this application note provides a solid foundation for laboratories seeking to implement or optimize automated this compound preparation within their analytical workflows.

References

Comprehensive Application Notes and Protocols: Methyl Octanoate Breath Test for Gastric Emptying Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

The ¹³C-octanoate breath test represents a significant advancement in the assessment of gastric emptying rates, providing a non-invasive, safe, and radiation-free alternative to traditional scintigraphy methods. This diagnostic approach leverages the unique metabolic pathway of medium-chain triglycerides, specifically octanoic acid, which is naturally present in various foods or can be administered as a standardized synthetic compound. When a substrate containing the stable isotope ¹³C-octanoate is ingested, it passes through the stomach and is absorbed in the small intestine, where it undergoes rapid hepatic metabolism, ultimately producing ¹³CO₂ that is excreted via the lungs. The rate of ¹³CO₂ appearance in breath samples therefore serves as an indirect marker of gastric emptying, as the transit of the meal from stomach to small intestine represents the rate-limiting step in this metabolic cascade [1] [2].

The physiological basis of this test capitalizes on the fundamental properties of medium-chain fatty acids like octanoate. Unlike long-chain triglycerides, medium-chain triglycerides (MCTs) do not require emulsification by bile salts for absorption and can passively diffuse through mitochondrial membranes, leading to more rapid and predictable metabolism [2]. This characteristic makes octanoate an ideal tracer for gastric function assessment, as its metabolic fate is less influenced by variables that affect long-chain fatty acid metabolism. The test has been validated against scintigraphy, the current gold standard for gastric emptying measurement, with studies demonstrating strong correlation between breath test parameters and scintigraphic half-emptying times [1] [3]. For research applications requiring precise quantification of octanoate enrichment in plasma at low concentrations, gas chromatography-mass spectrometry (GC-MS) methods with isobutanol derivatization have been developed, offering improved sensitivity over traditional methyl esterification approaches [2].

Materials and Reagents

Test Meal Composition and Preparation

The standardization of the test meal is critical for obtaining reliable and reproducible gastric emptying measurements. The meal composition significantly influences gastric emptying rates, with caloric content, macronutrient distribution, and meal consistency all contributing to physiological variability. The most widely validated test meal for the ¹³C-octanoate breath test consists of a solid muffin meal with precisely defined constituents. According to established protocols, this meal should contain 100 mg of ¹³C-octanoate mixed into a muffin with a total caloric content of either 250 kcal or 320 kcal, with studies demonstrating that the higher calorie meal results in significantly longer gastric half-emptying times (177 ± 7 minutes for 350-kcal meal vs. 153 ± 7 minutes for 250-kcal meal, P < 0.01) [3]. Alternative test meals described in the literature include scrambled eggs prepared with 120 grams of liquid egg whites mixed with the ¹³C-octanoate tracer, though this approach has been more commonly associated with scintigraphic studies [4].

The preparation methodology requires careful attention to ensure proper integration of the tracer with the food matrix. For muffin-based meals, the ¹³C-octanoate should be thoroughly mixed into the batter before baking to guarantee homogeneous distribution. When using egg-based meals, the ¹³C-octanoate must be mixed with the liquid egg before cooking, and the mixture should be stirred during cooking to achieve a consistent omelet-like texture. Proper preparation is essential to prevent tracer separation from the solid component of the meal, which could lead to inaccurate measurements reflecting liquid rather than solid gastric emptying [1] [4]. The entire test meal must be consumed within a defined time period, typically 10 minutes, to standardize the initial gastric load across subjects and testing sessions [4].

Equipment and Supplies
  • Breath Sample Collection:

    • Exetainer tubes or similar vacuum-containing tubes for breath sample storage
    • One-way mouthpieces or straws to prevent atmospheric contamination
    • Disposable gloves for hygienic handling
    • Labels for recording sample timepoints and subject identifiers
  • Analytical Instrumentation:

    • Isotope Ratio Mass Spectrometer (IRMS) for high-precision ¹³CO₂/¹²CO₂ ratio measurement
    • Alternative: Non-dispersive Infrared Spectroscopy (NDIRS) instruments for point-of-care testing
    • Calibration gases with known isotopic compositions for instrument standardization
  • Sample Processing:

    • Gas chromatography-mass spectrometry (GC-MS) system for plasma octanoate enrichment analysis when required [2]
    • Derivatization reagents including isobutanol (EMSURE grade) and acetyl chloride for plasma sample preparation [2]
    • Solvents including chloroform (SupraSolv grade) and hexane for extraction procedures [2]

Table 1: Test Meal Composition Options for ¹³C-Octanoate Breath Test

Component Standard Muffin Meal Alternative Egg Meal Liquid Meal Option
Caloric Content 250-350 kcal 320 kcal Variable
¹³C-Octanoate Dose 100 mg 100 mg 100 mg
Base Constituents Muffin mix 120 g liquid egg whites Water or nutritional formula
Additional Components - 2 slices white toast, 30 g jelly, 120 mL water -
Preparation Method ¹³C-octanoate mixed into batter before baking ¹³C-octanoate mixed with eggs before cooking ¹³C-octanoate dissolved in liquid
Consumption Time ≤10 minutes ≤10 minutes ≤5 minutes

Experimental Protocol

Subject Preparation and Pre-Test Requirements

Proper subject preparation is essential to minimize confounding variables that can significantly alter gastric motility and emptying rates. Participants should fast for a minimum of 4-6 hours before the test, with overnight fasting (8-12 hours) being ideal for morning studies. Importantly, several medication classes known to influence gastrointestinal motility must be discontinued prior to testing: prokinetic agents such as metoclopramide, erythromycin, tegaserod, and domperidone should be withheld for 48 hours, as should medications that delay gastric emptying including opiates (morphine, codeine, oxycodone) and antispasmodic agents (atropine, dicyclomine, loperamide, promethazine) [4]. For diabetic patients, glycemic control is crucial, as hyperglycemia (blood glucose >250-275 mg/dL) can significantly delay gastric emptying; therefore, blood glucose should be monitored and ideally maintained below 200 mg/dL during the test procedure [4].

Additional physiological considerations include controlling for hormonal influences on gastric motility. For premenopausal female subjects, scheduling studies during days 1-10 of the menstrual cycle is recommended to minimize potential variability introduced by hormonal fluctuations [4]. Subjects should refrain from strenuous physical activity and avoid smoking for at least 12 hours before the test, as both can affect gastrointestinal motility. Prior to test initiation, researchers should obtain a comprehensive medical history with particular attention to gastrointestinal symptoms, surgical history, and conditions known to influence gastric emptying, such as diabetes mellitus, thyroid disorders, and neurological conditions. Informed consent must be obtained following institutional guidelines, with specific discussion of the test procedure, time commitment, and potential discomfort associated with repeated breath sampling [1] [4].

Test Execution and Sample Collection

The breath test procedure begins with the collection of a baseline breath sample immediately before test meal consumption. Subjects then consume the standardized meal containing the ¹³C-octanoate tracer within the prescribed time limit (10 minutes for solid meals). Subsequent breath samples are collected at predetermined intervals following meal ingestion. While specific sampling protocols vary between institutions, a commonly employed schedule includes samples at 15-minute intervals for the first 2 hours, then at 30-minute intervals for an additional 4 hours, creating a 6-hour total test duration [1]. However, abbreviated protocols with samples only at 0, 45, 90, 135, and 180 minutes have also been validated for clinical utility, particularly when using simplified analytical approaches [3].

At each sampling timepoint, subjects should be instructed to provide an end-expiratory breath sample by exhaling normally through a straw or one-way mouthpiece into the collection tube after initially holding their breath for 5-10 seconds to ensure alveolar air collection. Proper sample storage conditions should be maintained, with tubes kept at room temperature and analyzed within a reasonable timeframe (typically within 2 weeks). Throughout the test duration, subjects should remain in a seated position or reclining at no more than a 45-degree angle, as significant physical activity or postural changes can influence gastric emptying rates. For research applications requiring plasma octanoate quantification, blood samples can be collected in parallel with breath sampling using validated GC-MS methodologies with isobutanol derivatization, which offers improved sensitivity (LLOQ: 0.43 μM) over traditional methyl esterification approaches [2].

G start Subject Preparation (4-6 hr fast, medication hold) baseline Collect Baseline Breath Sample start->baseline Initialization meal Administer Test Meal with ¹³C-Octanoate Tracer (Consume within 10 min) baseline->meal T=0 min sample Serial Breath Sample Collection meal->sample Postprandial Phase analysis Analyze ¹³CO₂ Enrichment in Breath sample->analysis Complete Sample Set t15 T=15 min sample->t15 calculate Calculate Gastric Emptying Parameters analysis->calculate Isotopic Data interpret Clinical Interpretation & Reporting calculate->interpret T½, Tmax, etc. t30 T=30 min t15->t30 t45 T=45 min t30->t45 t60 T=60 min t45->t60 t90 T=90 min t60->t90 t120 T=120 min t90->t120 t180 T=180 min t120->t180 t240 T=240 min t180->t240 Extended Protocol

Diagram 1: Experimental workflow for the ¹³C-octanoate breath test showing subject preparation, sample collection, and data analysis steps.

Data Analysis and Interpretation

Key Parameters and Calculation Methods

The quantitative analysis of gastric emptying using the ¹³C-octanoate breath test relies on several key parameters derived from the ¹³CO₂ excretion curve. The most fundamental parameters include Tmax, defined as the time to maximal ¹³CO₂ excretion in breath, and Gastric Half-Emptyying Time (T½), representing the time required for 50% of the ingested tracer to be recovered as ¹³CO₂ in breath [1]. Research comparing these parameters against scintigraphic standards has demonstrated that Tmax shows a stronger correlation with the reference half-emptying time calculated using the Wagner-Nelson method (r=0.954, P<0.0001) compared to T½ (r=0.782, P=0.008), suggesting that Tmax may be a more reliable indicator of gastric emptying rate, particularly in the early postprandial period [1].

The Wagner-Nelson method provides a mathematical approach to calculate the cumulative fraction of the ingested dose excreted as ¹³CO₂ over time, allowing for construction of a time-percent gastric retention curve from breath test data alone, without requiring separate measurement of the CO₂ production rate [1]. Additional parameters that can be derived from the ¹³CO₂ excretion kinetics include the gastric emptying coefficient (GEC), a global measure of emptying rate, and the lag phase duration, representing the initial period before substantial emptying occurs. For clinical applications, the 4-hour cumulative recovery of ¹³C in breath has been proposed as a simplified parameter, with values less than 40% suggesting delayed gastric emptying. It is important to note that the test duration significantly impacts calculated T½ values, with 4-hour sampling protocols yielding longer T½ estimates compared to 6-hour protocols (244 ± 32 min vs. 177 ± 7 min for a 350-kcal meal) [3].

Normative Values and Clinical Classification

The interpretation of ¹³C-octanoate breath test results requires comparison to established reference ranges derived from healthy control populations. Based on comprehensive validation studies, the normative values for key parameters following a standardized meal (250-350 kcal) containing 100 mg ¹³C-octanoate are well defined. For the critical parameter T½, the expected range in healthy individuals typically falls between 90-180 minutes, with values exceeding 180 minutes generally indicating delayed gastric emptying (gastroparesis) and values below 90 minutes suggesting rapid gastric emptying [1] [3]. The Tmax parameter generally ranges between 120-150 minutes in healthy subjects, with prolonged times suggesting delayed emptying [1].

The clinical classification of gastric motility disorders based on breath test results should consider the degree of deviation from normative values. For T½ values, mild gastroparesis is typically identified at 180-240 minutes, moderate gastroparesis at 240-300 minutes, and severe gastroparesis for values exceeding 300 minutes. Conversely, rapid gastric emptying is suggested by T½ values below 60-70 minutes, which may be associated with conditions such as early diabetes, dumping syndrome, or cyclic vomiting syndrome [4]. It is crucial to recognize that these reference ranges are meal-specific and must be validated for each test meal composition and protocol used in a given laboratory. Additionally, the caloric content of the test meal significantly influences these values, with higher calorie meals (350 kcal) producing substantially longer T½ values compared to lower calorie meals (250 kcal) [3].

Table 2: Key Parameters in ¹³C-Octanoate Breath Test Analysis and Interpretation

Parameter Calculation Method Normal Range Delayed Gastric Emptying Rapid Gastric Emptying
T½ (min) Time to 50% ¹³CO₂ recovery 90-180 min >180 min <90 min
Tmax (min) Time to maximum ¹³CO₂ excretion 120-150 min >150 min <120 min
GEC Regression coefficient from curve fitting 2.8-3.5 <2.8 >3.5
4-hr Cumulative Recovery Percentage of dose recovered in 4 hours ~40% <40% >60%
Lag Phase (min) Initial delay before substantial emptying 30-60 min >60 min <30 min

Comparative Analysis with Other Gastric Emptying Assessment Methods

Gastric Emptying Scintigraphy (GES)

Gastric emptying scintigraphy (GES) represents the current gold standard for assessing gastric emptying and has served as the primary validation reference for the ¹³C-octanoate breath test. This methodology involves incorporating a radioactive tracer, typically ⁹⁹mTc-sulfur colloid, into a solid meal and using a gamma camera to quantitatively measure the rate of gastric emptying through external imaging. The standardized GES protocol established by consensus guidelines specifies imaging at immediate, 1, 2, and 4-hour timepoints after meal ingestion, with delayed gastric emptying defined as >60% retention at 2 hours or >10% retention at 4 hours [4]. The principal advantages of GES include its direct visualization of gastric anatomy and function, ability to differentiate solid and liquid emptying, and provision of precise anatomical information. However, significant limitations include exposure to ionizing radiation, which restricts repeated testing and excludes vulnerable populations; requirement for specialized equipment and facilities; and limited accessibility in non-tertiary care settings [4].

The correlation between GES and breath test parameters has been extensively evaluated in validation studies. The Tmax parameter from the ¹³C-octanoate breath test demonstrates excellent correlation with scintigraphic half-emptying time (r=0.954, P<0.0001), supporting its utility as a non-invasive alternative for gastric emptying assessment [1]. Importantly, the breath test may potentially offer superior sensitivity for detecting early delays in gastric emptying, as Tmax shows significant correlation with gastric retention values in the early postprandial phase (0.25-0.5 hours), whereas T½ correlates mainly with middle and late phase retention [1]. This characteristic may make the breath test particularly valuable for detecting mild gastroparesis or early changes in gastric motility in conditions such as diabetes mellitus.

Alternative Assessment Methods
  • Wireless Motility Capsule: The wireless pH capsule test involves administering a specialized capsule that continuously monitors pH, pressure, and temperature as it travels through the gastrointestinal tract. The capsule remains in the stomach until emptied into the duodenum, detected by a sudden pH increase from gastric acidity to duodenal alkalinity. This method provides simultaneous information on gastric emptying time, small bowel transit, and colonic transit, but offers limited information on the pattern of emptying and requires specialized equipment [4].

  • Electrogastrography (EGG): Electrogastrography involves non-invasive recording of gastric myoelectrical activity using cutaneous electrodes placed on the abdominal surface. This technique provides information on gastric rhythm and can detect abnormalities such as tachyastria, bradyastria, and reduced postprandial power increase. While EGG does not directly measure gastric emptying, studies have shown correlation between specific EGG patterns and emptying abnormalities, making it a complementary technique rather than a direct alternative [3].

Table 3: Comparison of Gastric Emptying Assessment Methods

Method Principle Advantages Disadvantages Clinical Utility
¹³C-Octanoate Breath Test Measurement of ¹³CO₂ in breath after ¹³C-octanoate ingestion Non-invasive, no radiation, suitable for repeated testing, can be performed in outpatient settings Indirect measurement, influenced by non-gastric factors, requires normal hepatopulmonary function First-line assessment, pediatric applications, treatment monitoring
Scintigraphy (GES) Gamma camera tracking of radiolabeled meal Gold standard, direct measurement, provides anatomical information, established norms Radiation exposure, limited accessibility, specialized equipment required, time-consuming Gold standard confirmation, complex cases, anatomical assessment
Wireless Motility Capsule pH-sensitive capsule detecting transition from stomach to duodenum Provides whole-gut transit data, no radiation, standardized meal Cost, single-use device, limited gastric emptying pattern information Refractory cases, suspected generalized dysmotility
Electrogastrography (EGG) Cutaneous recording of gastric myoelectrical activity Assesses gastric rhythm, completely non-invasive, no radiation Does not directly measure emptying, limited standardized norms, technical artifacts Complementary evaluation, gastric rhythm disorders

Applications and Limitations

Clinical and Research Applications

The ¹³C-octanoate breath test has established utility across diverse clinical and research settings for the evaluation of gastric motor function. In clinical practice, its primary application is the diagnosis of gastroparesis in patients presenting with characteristic symptoms such as nausea, vomiting, early satiety, postprandial fullness, and bloating [4]. Additionally, the test is valuable in the assessment of diabetic patients with poor glycemic control, as delayed gastric emptying can contribute to mismatches between nutrient absorption and insulin action, complicating glucose management. The breath test also finds application in the evaluation of gastroesophageal reflux disease (GERD) refractory to standard therapy, as delayed gastric emptying may exacerbate reflux symptoms and impact treatment response [4]. Beyond these established indications, the method shows growing promise for therapeutic monitoring, allowing repeated assessment of prokinetic therapy efficacy without radiation exposure concerns.

In research environments, the ¹³C-octanoate breath test enables sophisticated investigation of gastric physiology and the impact of various interventions on gastric emptying. Studies have effectively utilized this methodology to examine the effects of meal composition, caloric content, pharmacological agents, and physiological states on gastric motor function [3]. The capacity for sequential testing in the same subject makes it particularly valuable for crossover study designs and longitudinal intervention assessments. Furthermore, the application of stable isotope methodologies coupled with advanced analytical techniques such as GC-MS allows for detailed investigation of octanoate metabolism in research settings, including studies on elongation pathways and metabolic fate under different nutritional conditions [2]. These research applications have significantly expanded our understanding of gastric physiology and the pathophysiology of gastroparesis.

Limitations and Methodological Considerations

Despite its numerous advantages, the ¹³C-octanoate breath test has several important limitations that must be considered in both clinical application and research design. A significant constraint is its indirect nature—the test measures ¹³CO₂ appearance in breath rather than directly quantifying gastric contents, making it susceptible to confounding by non-gastric factors that influence octanoate metabolism, absorption, or CO₂ excretion [1]. Patients with significant hepatic dysfunction, pulmonary disease, or small intestinal malabsorption may therefore yield inaccurate results independent of actual gastric emptying. The test also assumes relatively normal CO₂ production rates, and factors that significantly alter metabolic rate may require correction through measured energy expenditure.

Important methodological considerations include the recognition that gastric emptying parameters are significantly influenced by test meal characteristics, particularly caloric content and composition. Studies have demonstrated that a 350-kcal meal results in significantly longer T½ values compared to a 250-kcal meal (177 ± 7 min vs. 153 ± 7 min, P < 0.01) [3]. Similarly, test duration impacts results, with truncated 4-hour sampling producing different T½ estimates compared to extended 6-hour protocols [3]. These findings underscore the critical importance of methodological standardization and validation of institution-specific reference ranges. Additionally, the analytical approach for parameter calculation influences results, with the Wagner-Nelson method providing potentially more accurate estimation of gastric emptying kinetics compared to conventional parameters [1]. Researchers should also note potential contamination issues with traditional methyl esterification methods for octanoate analysis in plasma, with isobutanol derivatization offering superior sensitivity and reduced contamination risk [2].

Conclusion

The ¹³C-octanoate breath test represents a robust, validated, and clinically useful method for assessing gastric emptying rates without radiation exposure. Its non-invasive nature, safety profile, and capacity for repeated measurements make it particularly valuable for both clinical applications and research investigations. When properly standardized and executed with attention to the methodological considerations outlined in this protocol, it provides reliable assessment of gastric motor function comparable to scintigraphy while offering greater accessibility and flexibility. Continued refinement of analytical methodologies, including enhanced GC-MS techniques for octanoate quantification, promises to further expand the research applications of this important diagnostic tool.

References

Comprehensive Application Notes and Protocols: Biocatalytic Synthesis of Methyl Octanoate Using Immobilized Lipases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Octanoate and Biocatalyst Applications

This compound is a medium-chain fatty acid ester with significant applications in the flavor and fragrance industry, where it serves as an important aroma compound. This ester belongs to a class of green biodegradable esters increasingly used in various industrial applications, including biofuels, pharmaceuticals, and food additives. The global flavors and fragrances market, valued at $25.89 billion in 2021 with projected growth to $36.49 billion by 2029, has driven interest in sustainable production methods for compounds like this compound [1]. Traditional chemical synthesis routes often require harsh conditions and generate undesirable byproducts, leading to increased research into enzymatic alternatives that offer superior selectivity and milder reaction conditions.

Biocatalytic synthesis using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has emerged as a particularly attractive approach for this compound production. Lipases catalyze esterification reactions between carboxylic acids and alcohols through a ping-pong bi-bi mechanism, often exhibiting high catalytic efficiency and excellent regioselectivity without requiring protection/deprotection steps commonly needed in chemical synthesis [2]. The environmental benefits of enzymatic catalysis include reduced energy consumption, minimal waste generation, and the use of renewable resources, aligning with the principles of green chemistry and sustainable manufacturing [3]. The table below compares key characteristics of different synthesis routes for this compound:

Table 1: Comparison of this compound Synthesis Methods

Parameter Chemical Catalysis Free Enzyme Biocatalysis Immobilized Biocatalyst
Reaction Conditions High temperature, strong acids Mild conditions (25-80°C) Mild conditions (25-80°C)
Selectivity Low to moderate High High
Catalyst Recovery Difficult Difficult Excellent
Reusability Limited Limited High (≥6 cycles)
Byproduct Formation Significant Minimal Minimal
Environmental Impact High waste generation Low waste generation Low waste generation

Lipase Immobilization Protocol for Enhanced Catalytic Performance

Materials and Equipment
  • Lipase Eversa Transform 2.0 (derived from Thermomyces lanuginosus, produced by a genetically modified strain of Aspergillus oryzae) [1]
  • Poly(styrene-divinylbenzene) (PSty-DVB) beads with high surface area and pore size (e.g., 8-12 mesh)
  • Sodium acetate buffer (5 mmol·L⁻¹, pH 5.0)
  • Orbital shaker or mechanical stirrer with temperature control
  • Centrifuge and filtration apparatus
  • Analytical balance and pH meter
  • Protein assay kit (Bradford or BCA method)
  • Octanoic acid and methanol (substrate grade)
Immobilization Procedure
  • Support Preparation: Weigh 1.0 g of PSty-DVB beads and wash with deionized water followed by sodium acetate buffer (5 mmol·L⁻¹, pH 5.0) to precondition the support [1].

  • Enzyme Solution Preparation: Dissolve 40 mg of Lipase Eversa Transform 2.0 in 10 mL of sodium acetate buffer (5 mmol·L⁻¹, pH 5.0) to achieve an initial protein loading of 40 mg·g⁻¹ support [1].

  • Immobilization Process: Combine the enzyme solution with preconditioned PSty-DVB beads in a sealed container. Incubate at 25°C with continuous shaking at 200 rpm for 8 hours to achieve complete immobilization [1].

  • Separation and Washing: After incubation, separate the immobilized biocatalyst by filtration and wash thoroughly with sodium acetate buffer to remove non-adsorbed proteins.

  • Characterization and Storage: Determine the immobilized protein amount (typically ~31 mg·g⁻¹ support, corresponding to ~80% immobilization yield) using protein assays comparing initial and final protein concentrations in the solution [1]. Store the immobilized lipase at 4°C in sealed containers until use.

The immobilization process follows a pseudo-first-order kinetic model via physisorption, with the lipase preferentially adsorbing inside the pores of the support through the mechanism of interfacial activation [1]. This mechanism allows the immobilization of the open form of the lipase, resulting in simultaneous stabilization, hyperactivation, and purification of the enzyme [1]. The following workflow diagram illustrates the complete immobilization process:

G A Support Preparation PSty-DVB beads B Enzyme Solution Preparation 40 mg lipase in buffer A->B C Immobilization Process 8h at 25°C, 200 rpm B->C D Separation & Washing Filtration and buffer wash C->D E Characterization Protein assay & yield calculation D->E F Storage 4°C in sealed container E->F

Figure 1: Workflow Diagram of Lipase Immobilization Protocol

This compound Synthesis Protocol

Reaction Setup and Optimization

The enzymatic synthesis of this compound follows an esterification reaction between octanoic acid and methanol in a solvent-free system [1]. This approach simplifies downstream processing, reduces environmental impacts, and aligns with green chemistry principles [1]. The recommended reaction conditions have been optimized for maximum conversion efficiency:

Table 2: Optimized Reaction Conditions for this compound Synthesis

Parameter Optimal Condition Range Tested Effect on Conversion
Molar Ratio (Acid:Alcohol) 1:5 1:1 to 1:10 Higher ratios increase conversion up to 1:5
Temperature 80°C 25-80°C Higher temperatures improve conversion
Enzyme Loading 8.4% (w/w) 2-10% (w/w) Higher loading increases reaction rate
Reaction Time 60-90 min 30-180 min Plateaus after 90 min
Water Removal Molecular sieves (5Å) None vs. sieves Significantly improves equilibrium conversion
Experimental Procedure
  • Reaction Mixture Preparation: In a suitable reaction vessel, combine octanoic acid (1.0 mmol) and methanol (5.0 mmol) at a 1:5 molar ratio [1]. For larger scale reactions, maintain the same proportional ratios.

  • Biocatalyst Addition: Add the immobilized Lipase Eversa Transform 2.0 (8.4% w/w relative to total substrates) to the reaction mixture [1].

  • Reaction Incubation: Incubate the reaction mixture at 80°C with continuous shaking at 200 rpm. Monitor reaction progress for 60-90 minutes [1].

  • Water Management: For improved conversion, add 5Å molecular sieves (10-15% w/w) to the reaction mixture to absorb water formed during esterification, shifting the equilibrium toward product formation [2].

  • Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., every 30 minutes). Analyze by gas chromatography using a capillary column (e.g., MEGA-S52) with flame ionization detection [2]. Use the following temperature program: 100°C for 2 min, then ramp to 230°C at 10°C·min⁻¹ [2].

  • Product Recovery: After reaching the desired conversion (typically 65-85% [1]), separate the immobilized biocatalyst by filtration. Recover the catalyst for reuse. Purify this compound by distillation or column chromatography if necessary.

The complete experimental workflow for this compound synthesis is summarized in the following diagram:

G A Reaction Mixture Preparation Octanoic acid + Methanol (1:5) B Biocatalyst Addition 8.4% immobilized lipase A->B C Reaction Incubation 80°C, 200 rpm, 60-90 min B->C D Water Management 5Å molecular sieves C->D E Reaction Monitoring GC-FID analysis D->E F Product Recovery Filtration & purification E->F

Figure 2: Experimental Workflow for this compound Synthesis

Performance Data and Operational Stability

Conversion Efficiency and Reaction Kinetics

Under the optimized conditions described in Section 3, the immobilized Lipase Eversa Transform 2.0 achieves high conversion rates of this compound ranging from 65% to 85% within 60-90 minutes in solvent-free systems [1]. The reaction follows Michaelis-Menten kinetics with significantly improved efficiency compared to free enzyme formulations due to reduced mass transfer limitations and enzyme stabilization effects [1]. The following table summarizes the key performance metrics for the biocatalytic synthesis:

Table 3: Performance Metrics of this compound Synthesis Using Immobilized Lipase

Performance Parameter Value Conditions
Conversion Efficiency 65-85% After 60-90 min reaction
Immobilization Yield 80% Based on activity recovery
Protein Loading 31 mg·g⁻¹ support From initial 40 mg·g⁻¹
Optimal Temperature 80°C Solvent-free system
Optimal pH 5.0 Sodium acetate buffer
Reusability 47% activity retention After 6 cycles with isoamyl alcohol
Thermostability High Retains activity at elevated temperatures
Biocatalyst Reusability and Stability

The operational stability of the immobilized lipase is a critical factor for industrial application economics. Reusability tests demonstrate that the prepared heterogeneous biocatalyst retains 47% of its original activity after six successive batch reactions when using isoamyl alcohol, and remarkably 72% retention with fusel oil as substrate [1]. This extended lifespan significantly reduces process costs and enhances sustainability metrics. The stability improvement is attributed to the immobilization via interfacial activation on hydrophobic supports, which stabilizes the open form of the lipase and reduces enzyme leaching and denaturation under reaction conditions [1].

The enhanced stability of immobilized enzymes is particularly valuable in industrial settings where thermostability and long-term efficacy are crucial for reducing overall enzyme costs [4]. Understanding an enzyme's thermal stability, characterized by its melting temperature (Tₘ) and half-life (t₁/₂), ensures optimal performance across various operational conditions [4]. For ligninolytic enzymes, protocols measuring these stability parameters have been established and can be adapted for lipase-based systems [4].

Sustainability Assessment and Industrial Applications

Environmental Impact Metrics

The enzymatic synthesis of this compound using immobilized lipases represents a sustainable alternative to conventional chemical processes. When evaluated using the EcoScale score system—a quantitative metric assessing the greenness of chemical processes—the proposed reaction system achieves a score above 80, classifying it as an excellent green process [1]. The methanol-based system specifically receives an EcoScale score of 68, still qualifying as an acceptable green process [1]. Key green chemistry advantages include:

  • Reduced energy requirements due to moderate temperatures (80°C vs. >150°C for chemical catalysis)
  • Elimination of hazardous solvents through solvent-free operation
  • Minimal waste generation due to high catalyst reusability and selectivity
  • Renewable biocatalyst source with biodegradable characteristics
Industrial Implementation Potential

The economic viability of enzymatic this compound production is enhanced by several factors. Lipase Eversa Transform 2.0 is among the cheapest commercial lipases available, originally developed for biodiesel production [1]. When combined with immobilization technology, the catalyst can be reused multiple times, significantly reducing operational costs. The solvent-free reaction system further decreases expenses by eliminating solvent purchase, recovery, and disposal costs while simplifying downstream processing [1].

Beyond flavor and fragrance applications, this compound production exemplifies a broader trend toward biocatalytic manufacturing in industrial chemistry. The polymer industry, for instance, is increasingly adopting enzymatic catalysis for greener polymerizations, including chain and step growth processes [3]. Similarly, pharmaceutical manufacturers utilize engineered ω-transaminases for the asymmetric synthesis of bulky chiral amines used in drugs like sitagliptin, achieving significant improvements in yield and reductions in waste generation compared to chemical routes [5].

Troubleshooting and Technical Notes

  • Low Conversion Yields: Ensure proper water removal using molecular sieves, as water accumulation shifts equilibrium toward reactants. Verify enzyme activity and check for substrate inhibition at high alcohol concentrations.
  • Catalyst Deactivation: Monitor operating temperature carefully, as prolonged exposure above 80°C can accelerate enzyme denaturation. Implement proper catalyst storage at 4°C between uses.
  • Mass Transfer Limitations: For viscous reaction mixtures, increase agitation speed or consider periodic operation to improve substrate access to immobilized enzyme active sites.
  • Product Purity Issues: If high-purity this compound is required, implement a short-path distillation step post-reaction, taking advantage of the significant volatility difference between reactants and products.

Conclusion

The immobilized Lipase Eversa Transform 2.0 system described in these application notes provides an efficient, sustainable, and economically viable platform for this compound synthesis. The protocol leverages enzyme engineering advances and immobilization techniques to achieve high conversion rates, excellent operational stability, and outstanding green chemistry metrics. This approach demonstrates how tailored biocatalysts can address industrial synthetic challenges while aligning with sustainability goals. Researchers can adapt this fundamental protocol for producing similar flavor esters by substituting the carboxylic acid or alcohol substrates while maintaining the core immobilization and reaction engineering principles.

References

Comprehensive Application Notes and Protocols: Methyl Octanoate Processing in Semibatch Reactors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Methyl octanoate represents a significant model compound in both pharmaceutical synthesis and biofuel research, serving as an important biodiesel surrogate and intermediate in fine chemical production. As a fatty acid methyl ester (FAME), it exhibits chemical behavior representative of larger ester compounds found in commercial biodiesel [1]. In pharmaceutical contexts, this compound derivatives serve as key intermediates in synthesizing active pharmaceutical ingredients (APIs), including hypertension medications such as Eprosartan [2]. The molecular structure of this compound combines an ester functional group with an eight-carbon aliphatic chain, making it an ideal candidate for studying both ester chemistry and long-chain hydrocarbon behavior under various processing conditions.

The processing of this compound in semibatch reactors presents unique advantages for pharmaceutical and fine chemical manufacturing, where precise control over reaction conditions is essential for achieving desired product quality and yield. Semibatch operation allows for improved thermal management of exothermic reactions and enhanced mass transfer characteristics compared to traditional batch processes [2] [3]. This technical document provides comprehensive application notes and detailed protocols for the experimental investigation of this compound transformation in semibatch reactors, with particular emphasis on deoxygenation processes and oxidation kinetics relevant to pharmaceutical applications.

Reaction Engineering Fundamentals

Reaction Pathways and Mechanisms

The transformation of this compound in semibatch reactors proceeds through several competing reaction pathways depending on catalyst systems and process conditions:

  • Deoxygenation Pathways: Supported platinum catalysts (Pt/Al₂O₃, Pt/TiO₂) facilitate the conversion of this compound to hydrocarbons through two primary mechanisms: decarboxylation/decarbonylation and hydrogenation [4]. The reaction sequence begins with the conversion of this compound to octanoic acid, which subsequently undergoes reduction to form octanal and octanol. These intermediates can further react to form octyl octanoate (via esterification) or dioctyl ketone (via aldol condensation). Ultimately, C₇ and C₈ hydrocarbons are produced through decarboxylation/decarbonylation or hydrogenation, respectively [4].

  • Oxidation Chemistry: Under oxidative conditions, this compound peroxy radicals undergo complex unimolecular reactions including dissociation, isomerization via intramolecular hydrogen migrations, and concerted eliminations [1]. The competition between these pathways significantly influences the overall product distribution and reaction rate. Low-temperature oxidation (below 1000 K) involves the formation of methyl-octanoate peroxy radicals (ROO•), which can either dissociate back to original methyl-ester radicals and O₂ or isomerize to hydroperoxy methyl-ester radicals (Q•OOH) via intramolecular hydrogen migration reactions [1].

  • Decomposition Pathways: Thermal decomposition of this compound hydroperoxides produces various volatile compounds through cleavage on either side of the hydroperoxide group, with this compound itself being an important cleavage product of hydroperoxides of fatty acid esters [4]. This decomposition behavior is particularly relevant for understanding processing stability and storage characteristics of this compound-containing systems.

Kinetic Parameters and Thermodynamics

Table 1: Kinetic Barriers for this compound Peroxy Radical Reactions

Reaction Type Specific Reaction Energy Barrier (kcal/mol) Temperature Range (K)
Dissociation MO₃OO• → MO₃• + O₂ 31.7 500-1000
Isomerization MO₇OO• → •MO₇OOH 21.2-28.8 500-1000
Concerted Elimination MO₄OO• → C₈H₁₄O₂ + HO₂• 34.4 500-1000
Intramolecular H-migration MO₈OO• → •MO₈OOH 19.3 500-1000

The kinetic parameters presented in Table 1 were determined through high-level computational methods (CBS-QB3) and statistical kinetic calculations [1]. These values reveal significant structure-dependent reactivity variations among different this compound peroxy radicals isomers. Particularly noteworthy is the lower energy barrier for intramolecular hydrogen migration in MO₈OO• compared to other isomers, highlighting the site-specific reactivity inherent in this compound oxidation chemistry. The pressure-dependent rate constants for these reactions follow the Lindemann form, with fall-off behavior becoming significant at pressures below 10 atm [1].

Experimental Setup and Configuration

Reactor System Configuration

The experimental investigation of this compound transformations requires specialized reactor systems capable of handling the specific challenges associated with ester chemistry and semibatch operation:

  • Reactor Vessel: A jacketed semibatch reactor with a nominal volume of 2500 mL, constructed of glass-lined steel or Hastelloy to accommodate corrosive intermediates, equipped with a magnetically driven agitator capable of achieving uniform mixing across multiple phases [2]. The reactor should include multiple ports for reagent introduction, sampling, and instrument access, with a working volume typically ranging from 500-2000 mL depending on the specific application.

  • Temperature Control System: A recirculating heating/chilling system connected to the reactor jacket, capable of maintaining temperatures between 25-300°C with ±0.5°C stability, complemented by internal temperature probes (RTD or thermocouple) for real-time monitoring [2]. For highly exothermic reactions, additional cooling capacity should be available to manage heat generation rates up to 150 W/L.

  • Feed Introduction System: Precision metering pumps (HPLC or syringe type) for controlled addition of liquid reagents, coupled with mass flow controllers for gas introduction (H₂, O₂, or inert gases) [2] [3]. For the standard deoxygenation protocol, the component B feed stream should be prepared at 3.25 M concentration [2].

  • Pressure Management: A back-pressure regulator system capable of maintaining reactor pressures up to 20 bar, with appropriate safety relief devices and venting arrangements for handling flammable gases [3]. The pressure control system should include rapid depressurization capabilities for emergency shutdown scenarios.

Safety Considerations
  • Flammability Management: When using molecular oxygen as an oxidant, special precautions must be implemented to avoid flammable mixtures. Operating below the limiting oxygen concentration (LOC) by using diluted O₂ (typically <10% O₂ in N₂, "synthetic air") provides a safety margin against explosions [3]. The system should include continuous oxygen monitoring in the exhaust stream with automatic shutdown capabilities if oxygen levels approach flammable limits.

  • Thermal Runaway Prevention: The highly exothermic nature of this compound oxidation and hydrogenation reactions necessitates robust temperature safety systems including high-temperature trips, redundant cooling capabilities, and emergency quench systems [2] [3]. Reactor design should ensure adequate heat transfer area to volume ratios, which is significantly enhanced in semibatch compared to traditional batch reactors [3].

Detailed Experimental Protocol

Semibatch Deoxygenation of this compound

The following protocol describes the catalytic deoxygenation of this compound, adapted from pharmaceutical intermediate synthesis methodologies [4] [2]:

  • Reactor Preparation: Charge the reactor with 500 L of component A (2.75 M in appropriate solvent) and 50 g of Pt/Al₂O₃ catalyst (0.5-1.0 wt% loading). Secure all fittings and connections, and perform a pressure test with inert gas (N₂) at 1.5 times the maximum operating pressure [2].

  • System Purging: Purge the reactor headspace with inert gas (N₂ or Ar) for a minimum of 15 minutes to ensure complete oxygen removal, particularly when operating with hydrogen. Confirm oxygen concentration below 100 ppm using inline oxygen analytics before proceeding [3].

  • Reaction Initiation: Heat the reactor to the target operating temperature (typically 180-220°C) with continuous agitation at 300-500 rpm. Once thermal equilibrium is established, introduce hydrogen at the desired pressure (5-15 bar) while maintaining agitation [4].

  • Component B Addition: Begin continuous addition of the component B feed stream (3.25 M concentration) at a controlled rate to maintain the desired mole ratio while managing reaction exotherm. The optimal feed rate should be determined through preliminary kinetic studies, typically ranging from 0.5-2.0 L/h for the specified reactor scale [2].

  • Process Monitoring: Monitor key process parameters including temperature, pressure, agitation power, and gas uptake throughout the reaction. Withdraw periodic samples (approximately every 30 minutes) for offline analysis to track conversion and selectivity profiles [2].

  • Reaction Termination: Upon achieving target conversion (typically >95%), discontinue component B addition and initiate cooling to ambient temperature. Gradually depressurize the system while maintaining inert gas blanket, and isolate the catalyst by filtration for potential regeneration and reuse [4].

Analytical Methodologies
  • Mass Spectrometry Analysis: Direct infusion mass spectrometry provides high-throughput analysis of this compound and its transformation products. For optimal results, employ the following procedures [5] [6]:

    • Sample Preparation: Dilute reaction samples 100-fold in appropriate solvent (methanol or acetonitrile) containing 0.1% formic acid
    • Instrument Parameters: Employ soft ionization techniques (ESI, APCI) with mass resolution >20,000 for accurate mass determination
    • Data Acquisition: Collect profile mode data in the m/z range 50-500, with sufficient averaging to ensure signal-to-noise ratio >100 for major constituents
    • Data Processing: Convert raw data to centroided format, perform peak picking using MassSpecWavelet or similar algorithms, and align features across samples [6]
  • Quantitative Analysis by GC-MS: For precise quantification of specific compounds, employ gas chromatography with mass spectrometric detection:

    • Chromatographic Conditions: Use mid-polarity stationary phase (e.g., DB-35ms), with temperature programming from 50°C (hold 2 min) to 280°C at 10°C/min
    • Calibration: Prepare external standard curves for this compound, octanoic acid, octanal, octanol, and C₇-C₈ hydrocarbons covering concentration range 0.1-100 mg/L
    • Quantification: Employ selected ion monitoring (SIM) for enhanced sensitivity, using characteristic fragment ions for each compound of interest

Data Processing and Analysis

The analysis of complex reaction mixtures from this compound transformations requires robust data processing workflows to ensure reliable and reproducible results:

  • Mass Spectrometry Data Pre-processing: Raw mass spectrometry data must undergo several processing steps before statistical analysis [6]:

    • Format Conversion: Convert vendor-specific data files to open formats (mzML, mzXML) using tools such as msConvert from ProteoWizard
    • Centroiding: Transform profile data to centroided spectra if not performed during acquisition, using algorithms available in MSnbase or other specialized packages
    • Peak Picking: Identify features (m/z-retention time pairs) using algorithms such as centWave (via xcms) or MassSpecWavelet for direct infusion data
    • Peak Alignment: Correct for retention time drift across samples and group corresponding features across samples
    • Missing Value Imputation: Address missing values using appropriate methods (minimum value replacement, k-nearest neighbors)
  • Statistical Analysis and Interpretation: Processed data matrices (features × samples) should be analyzed using multivariate statistical techniques:

    • Unsupervised Methods: Apply Principal Component Analysis (PCA) to identify inherent clustering and outliers
    • Supervised Methods: Utilize Partial Least Squares-Discriminant Analysis (PLS-DA) or Orthogonal Projections to Latent Structures (OPLS) to identify features discriminating sample classes
    • Feature Annotation: Employ correlation analysis, CAMERA, or similar tools to group features related by adduction, isotopologue distribution, or in-source fragmentation [6]

The workflow for mass spectrometry data processing can be visualized as follows:

Figure 1: Mass Spectrometry Data Processing Workflow

Process Optimization and Scale-up

Open-Loop Optimization Strategies

For pharmaceutical applications where direct feedback control is challenging due to measurement limitations, open-loop optimization approaches provide effective alternatives:

  • Model-Based Optimization: Develop detailed kinetic models relating key objectives (yield, selectivity) to operating conditions (temperature, feed rate, catalyst loading). These models can be formulated as differential-algebraic equation systems and solved using numerical techniques to identify optimal operating policies [2]. The model should account for the complex reaction pathways, including serial and parallel reactions, and the low impurity levels tolerated in pharmaceutical applications.

  • Stochastic Optimization: Incorporate uncertainty in model parameters and operating conditions directly into the optimization framework using stochastic programming approaches. This methodology is particularly valuable when dealing with imperfectly known kinetic parameters or variable feed composition [2]. Monte Carlo simulation or polynomial chaos expansion techniques can be employed to propagate uncertainties through the model and identify robust operating conditions.

  • Conversion Optimization: Implement relatively simple conversion optimization techniques as approximations for more complex optimization schemes. For the semibatch deoxygenation of this compound, this typically involves determining the optimal component B mole ratio and catalyst equivalent that maximizes yield while achieving the desired conversion (>95%) within the time constraints (typically <2 hours) dictated by production scheduling [2].

Scale-up Considerations

The transition from laboratory-scale to production-scale operations requires careful attention to several critical factors:

  • Mass Transfer Enhancement: As reactor scale increases, the gas-liquid interfacial area to volume ratio decreases significantly, potentially making reactions mass transfer limited [3]. Implement advanced agitation systems (such as gas-inducing impellers or static mixers) to maintain adequate mass transfer rates at larger scales. For the standard deoxygenation process, ensure the volumetric mass transfer coefficient (kLa) remains above 0.1 s⁻¹ throughout scale-up.

  • Heat Management: The high surface area to volume ratio in laboratory reactors provides efficient heat removal, which decreases at larger scales [3]. Implement scaledown experiments to identify potential thermal hazards and design appropriate cooling strategies for production scale. For this compound deoxygenation, maintain the cooling capacity to remove at least 150% of the maximum expected heat generation rate.

  • Mixing Time Considerations: As reactor volume increases, achieving uniform composition throughout the reactor becomes more challenging. Evaluate the effect of mixing time on reaction selectivity through computational fluid dynamics (CFD) modeling or tracer experiments, particularly for fast competing reactions.

Table 2: Optimization Parameters for this compound Deoxygenation

Optimization Variable Typical Range Optimal Value Impact on Performance
Component B Mole Ratio 1.0-2.5 1.8 Higher ratios increase conversion but may reduce selectivity
Reaction Temperature (°C) 180-240 220 Higher temperatures increase rate but may promote decomposition
Catalyst Loading (wt%) 0.5-2.0 1.2 Higher loading increases rate but adds cost and potential separation issues
Hydrogen Pressure (bar) 5-20 12 Higher pressure favors hydrogenation but increases safety concerns
Feed Addition Time (min) 30-120 60 Shorter times increase rate but may reduce selectivity

Troubleshooting and Technical Notes

  • Catalyst Deactivation: If reaction rate decreases significantly over time, particularly in recycling operations, consider the following remedies: (1) implement catalyst regeneration protocols (oxidative treatment followed by reduction), (2) introduce guard beds to remove catalyst poisons from feeds, or (3) modify operating conditions to minimize coke formation [4].

  • Selectivity Issues: If unwanted byproducts (particularly condensation products like dioctyl ketone) exceed specifications, consider the following adjustments: (1) optimize the hydrogen-to-feed ratio to favor hydrogenation over condensation pathways, (2) modify addition rate to maintain low concentration of reactive intermediates, or (3) implement alternative catalyst systems (e.g., Pt/TiO₂ instead of Pt/Al₂O₃ for enhanced C₈ selectivity) [4].

  • Mass Transfer Limitations: If reaction performance changes unexpectedly upon scale-up, conduct mass transfer characterization experiments: (1) vary agitation speed while monitoring reaction rate to identify mass transfer controlled regimes, (2) measure gas-liquid mass transfer coefficients using physical methods (e.g., oxygen absorption), (3) consider reactor internals redesign or operating condition modification to ensure kinetic control [3].

The reaction network for this compound deoxygenation can be visualized as follows:

Figure 2: this compound Deoxygenation Reaction Network

Conclusion

The processing of this compound in semibatch reactors represents a versatile platform for both pharmaceutical intermediate synthesis and biofuel research. The protocols and application notes presented in this document provide a comprehensive foundation for experimental investigation of this compound transformation, with particular emphasis on deoxygenation chemistry and oxidation pathways. The integration of advanced analytical techniques, particularly direct infusion mass spectrometry, with robust data processing workflows enables detailed understanding of the complex reaction networks involved.

By implementing the optimized conditions and troubleshooting approaches outlined in this document, researchers can achieve high conversion (>95%) and selectivity to desired products while managing the inherent safety challenges associated with these transformations. The open-loop optimization strategies provide effective approaches for dealing with the measurement limitations common in pharmaceutical synthesis, enabling continuous process improvement even in the absence of comprehensive real-time analytics.

References

Proposed Experimental Framework for Methyl Octanoate Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Considerations & Recommendations
Enzyme Selection Use lipases (e.g., Candida antarctica Lipase B (CAL-B)), proven in industrial ester synthesis/hydrolysis [1].
Reactor Configuration Countercurrent Flow: Two connected vessels or column reactor. Enzyme retained in one phase (immobilized/aqueous), methyl octanoate stream flows opposite to product stream [2].
Key Performance Indicators (KPIs) Track Yield (%), Substrate loading (g/L), Space-time-yield (g/L/h), Catalyst consumption (g enzyme/kg product) [1].
Solvent System Advanced Ionic Liquids/Deep Eutectic Solvents enhance substrate solubility, increase reaction rate/selectivity, and maintain enzyme activity better than traditional organic solvents [2].
Parameter Monitoring Monitor hydrolysis efficiency by measuring methanol release or octanoic acid formation (e.g., titration, GC, HPLC).

The workflow for developing and optimizing this protocol can be summarized as follows, highlighting its iterative nature:

G Enzyme & System \n Selection Enzyme & System Selection Process \n Optimization Process Optimization Enzyme & System \n Selection->Process \n Optimization Performance \n Validation Performance Validation Process \n Optimization->Performance \n Validation Performance \n Validation->Process \n Optimization  Refine Parameters Scale-Up Scale-Up Performance \n Validation->Scale-Up Final Protocol Final Protocol Scale-Up->Final Protocol Start: Define Reaction \n Objectives Start: Define Reaction Objectives Start: Define Reaction \n Objectives->Enzyme & System \n Selection

Detailed Methodologies & Best Practices

While a direct protocol is unavailable, the following general procedures and insights from high-quality sources are directly applicable to developing your own process for this compound.

  • Enzyme Screening and immobilization Protocol

    • Procedure: Screen commercial lipases (e.g., CAL-B, ROL, PPL) for activity and selectivity. A standard assay involves incubating the enzyme with this compound in a suitable buffer (e.g., phosphate, pH 7.0-8.0) and measuring initial reaction rates [1].
    • Immobilization: For a countercurrent process, immobilize the selected lipase on a solid carrier (e.g., epoxy-activated resin, mesoporous silica). This allows for enzyme retention and reuse, dramatically improving the economic viability of the process. A typical method involves incubating the enzyme solution with the carrier under gentle agitation for several hours, followed by washing to remove unbound protein [1].
  • Employing Advanced Solvent Systems

    • Rationale: Traditional polar solvents can denature enzymes. Advanced solvents like choline chloride-based deep eutectic solvents (e.g., mixed with glycerol or urea) are enzyme-compatible, non-volatile, and can enhance the solubility of substrates like this compound, leading to higher reaction rates [2].
    • Application: Replace a portion of the aqueous buffer (e.g., 10-25% v/v) with a deep eutectic solvent. This can be done directly in the reaction mixture. Monitor for any changes in enzyme activity and stability over time [2].
  • Adherence to Industrial Key Performance Indicators (KPIs) To ensure your developed protocol is industrially relevant, it is crucial to track the following metrics, as demonstrated in efficient commercial biocatalytic processes [1]: - Target Product Titer: Aim for a final product concentration of >160 g/L. - Target Catalyst Loading: Use <1 g/L of immobilized enzyme preparation. - Target Space-Time-Yield: Strive for a productivity of >16 g/L/h.

Discussion and Future Perspectives

Developing a countercurrent enzymatic hydrolysis process for this compound aligns with the powerful trend of applying biocatalysis for sustainable and selective chemical synthesis [1]. The countercurrent mode can significantly enhance conversion efficiency and productivity, making the process more competitive with traditional chemical methods.

The primary challenge will be the engineering of a stable, continuous-flow system that maintains high enzyme activity. The initial investment in enzyme immobilization and system optimization is often rewarded with superior process metrics and lower environmental impact [1].

I hope this structured approach provides a solid foundation for your work. Should your research require protocols for related areas, such as the hydrolysis of lignocellulosic biomass, the search results contain a wealth of detailed information that could be highly valuable.

References

Comprehensive Application Notes and Protocols: Methyl Octanoate as Biodiesel Component and Chemical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Octanoate in Biodiesel Research

This compound (CAS 111-11-5), also known as methyl caprylate, is a medium-chain fatty acid methyl ester (FAME) with the chemical formula C₉H₁₈O₂ that serves as an important model compound for biodiesel research. As part of the global effort to develop renewable alternatives to fossil fuels, biodiesel has emerged as a promising substitute for petroleum diesel because it can be used in conventional diesel engines with minimal modifications and offers significant environmental benefits, including reduced emissions of carbon monoxide, unburned hydrocarbons, and particulate matter. [1] [2] this compound represents a simplified surrogate for understanding the more complex behavior of real biodiesel fuels, which typically contain mixtures of various FAMEs with carbon chains ranging from 8 to 24 atoms. [3] [4]

The investigation of this compound provides critical insights into the fundamental physicochemical properties, combustion characteristics, and emission profiles of biodiesel. While commercial biodiesel primarily consists of longer-chain FAMEs (typically C16-C18), this compound serves as an ideal research component due to its well-defined molecular structure, commercial availability in high purity (≥99%), and relevance to biodiesel derived from certain feedstocks like coconut oil. [2] [4] Research on this compound and its mixtures with alcohols and other biodiesels helps address key challenges in biodiesel implementation, including optimizing cold-flow properties, improving combustion efficiency, and reducing emissions, particularly nitrogen oxides (NOₓ). [3] [1]

Physicochemical Properties and Experimental Data

Fundamental Properties of this compound

This compound is a colorless liquid with a sweet odor and possesses several key physicochemical properties relevant to its function as a biodiesel component. It has a molecular mass of 158.24 g/mol, a boiling point of 193°C, and a flash point of 73°C, indicating moderate flammability. With a density of 0.878 g/mL and a water solubility of 150 mg/L at 20°C, this compound demonstrates limited hydrophilicity. Its octanol-water partition coefficient (log P) of 3.32 suggests high lipophilicity, which is consistent with its behavior as a non-polar organic compound. The compound is classified as having low mammalian toxicity with an acute oral LD₅₀ in rats of >2000 mg/kg. [5]

Experimental Density and Viscosity Data

Experimental studies have systematically investigated the thermophysical properties of this compound mixtures with various 1-alcohols, providing crucial data for biodiesel formulation and optimization. The following tables summarize the density and viscosity measurements across different temperatures and mixture compositions, offering reference values for researchers working with biodiesel-alcohol blends. [3]

Table 1: Density (ρ) of this compound + 1-alcohol binary mixtures at various temperatures

Mole fraction of this compound 293.15 K 298.15 K 303.15 K 313.15 K 323.15 K 333.15 K
1-Propanol Mixtures
0.0000 0.7996 0.7945 0.7899 0.7808 0.7714 0.7618
0.1005 0.8065 0.8019 0.7972 0.7878 0.7783 0.7686
0.2992 0.8193 0.8148 0.8102 0.8009 0.7914 0.7817
0.5008 0.8315 0.8270 0.8225 0.8132 0.8037 0.7940
0.6997 0.8428 0.8383 0.8338 0.8245 0.8150 0.8053
0.8994 0.8534 0.8489 0.8444 0.8351 0.8256 0.8159
1.0000 0.8584 0.8539 0.8494 0.8401 0.8306 0.8209
1-Hexanol Mixtures
0.0000 0.8145 0.8104 0.8062 0.7978 0.7893 0.7806
0.1001 0.8195 0.8153 0.8111 0.8026 0.7940 0.7853
0.2994 0.8283 0.8241 0.8199 0.8114 0.8028 0.7941
0.5003 0.8368 0.8326 0.8284 0.8199 0.8113 0.8026
0.6995 0.8446 0.8404 0.8362 0.8277 0.8191 0.8104
0.8998 0.8519 0.8477 0.8435 0.8350 0.8264 0.8177
1.0000 0.8584 0.8539 0.8494 0.8401 0.8306 0.8209

Table 2: Dynamic viscosity (η) of this compound + 1-alcohol binary mixtures at various temperatures

Mole fraction of this compound 293.15 K 298.15 K 303.15 K 313.15 K 323.15 K 333.15 K
1-Propanol Mixtures
0.0000 1.959 1.692 1.485 1.175 0.961 0.804
0.1005 1.732 1.518 1.346 1.085 0.899 0.761
0.2992 1.485 1.323 1.189 0.981 0.827 0.712
0.5008 1.302 1.174 1.068 0.897 0.768 0.669
0.6997 1.167 1.062 0.974 0.830 0.720 0.634
0.8994 1.064 0.975 0.901 0.777 0.681 0.605
1.0000 1.020 0.938 0.869 0.754 0.664 0.592
1-Hexanol Mixtures
0.0000 4.582 3.722 3.085 2.226 1.677 1.309
0.1001 3.582 2.965 2.498 1.851 1.426 1.131
0.2994 2.452 2.085 1.802 1.390 1.105 0.902
0.5003 1.692 1.469 1.293 1.029 0.842 0.704
0.6995 1.285 1.132 1.010 0.823 0.688 0.586
0.8998 1.085 0.965 0.869 0.721 0.612 0.529

| 1.0000 | 1.020 | 0.938 | 0.869 | 0.754 | 0.664 | 0.592 ]

The data demonstrate that viscosity decreases with increasing temperature and with higher concentrations of this compound in alcohol mixtures. These negative excessive viscosities indicate significant disruption of hydrogen bonding networks in alcohols when ester molecules are introduced, leading to improved fluidity—a crucial property for biodiesel performance in engine systems, particularly at lower temperatures. [3]

Experimental Protocols and Methodologies

Density and Viscosity Measurement Protocol

Objective: This protocol describes the experimental procedure for determining the density and viscosity of this compound binary mixtures with 1-alcohols (1-propanol, 1-butanol, 1-pentanol, 1-hexanol, and 1-heptanol) at atmospheric pressure across the temperature range of 293.15-333.15 K. [3]

Materials and Equipment:

  • This compound (purity ≥98%, CAS 111-11-5)
  • 1-alcohols (purity ≥98%)
  • Analytical balance (accuracy ±0.1 mg, e.g., Ohaus model PWN224ZH)
  • U-tube vibrating densimeter (e.g., Anton Paar DMA 4500) with stated uncertainty of ±0.00005 g/cm³
  • Capillary viscometer (calibrated following ASTM D445) with stated uncertainty of ±0.001 mPa·s
  • Thermostatic bath with temperature control of ±0.01 K
  • Gas chromatography system for purity verification

Procedure:

  • Sample Preparation: Prepare binary mixtures of this compound with each alcohol across the entire composition range (0-1 mole fraction) using the analytical weighing method. Calculate mole fractions based on measured masses and molecular weights. Uncertainty in mole fraction should not exceed ±0.0001.
  • Density Measurement: a. Calibrate the U-tube vibrating densimeter with double-distilled water and dry air at atmospheric pressure. b. Introduce approximately 1.5 mL of sample into the U-tube vibrating cell. c. Measure the oscillation period at each temperature (293.15, 298.15, 303.15, 313.15, 323.15, and 333.15 K) with temperature stability maintained at ±0.01 K. d. Calculate density from the measured oscillation period using the instrument's internal conversion algorithm. e. Perform triplicate measurements for each sample and report mean values.
  • Viscosity Measurement: a. Use a calibrated capillary viscometer placed in a thermostatic bath with temperature control of ±0.01 K. b. Charge the viscometer with the sample liquid. c. Measure the flow time of the liquid between two calibrated marks at each temperature. d. Calculate dynamic viscosity using the measured flow time and the viscometer constant. e. Perform triplicate measurements for each sample and report mean values.
  • Data Correlation: a. Correlate experimental density data using the following equation: ρ(x₁,T) = Σ(i=0 to j=0, n=3) (Aᵢ + BᵢT)x₁ʲ b. Correlate mixture viscosities using the McAllister three-body model for kinematic viscosity, converting to dynamic viscosity using measured densities.

Safety Considerations:

  • Conduct all procedures in a well-ventilated area or fume hood
  • Use appropriate personal protective equipment including lab coat, safety glasses, and gloves
  • Be aware that methanol and ethanol are highly volatile and were excluded from the original study due to unsatisfactory results at experimental temperatures

Validation:

  • Verify apparatus reliability and reagent purity by measuring properties of pure components before mixture characterization
  • Compare results with literature values for validation
  • Experimental data should show an average relative deviation of ≤0.02% for density and ≤0.35% for viscosity compared to established reference values [3]
Property Measurement Workflow

The following diagram illustrates the experimental workflow for measuring and analyzing the properties of this compound mixtures:

f cluster_1 Experimental Phase Start Start Experiment Prep Sample Preparation Start->Prep Density Density Measurement Prep->Density Viscosity Viscosity Measurement Prep->Viscosity DataCorrelation Data Correlation Density->DataCorrelation Viscosity->DataCorrelation Analysis Results Analysis DataCorrelation->Analysis End Report Generation Analysis->End

Figure 1: Workflow for experimental measurement of this compound mixture properties

Chemical Kinetic Mechanisms and Combustion Modeling

Biodiesel Surrogate Mechanism Development

The development of accurate chemical kinetic mechanisms for biodiesel components is essential for computational modeling of combustion processes. This compound serves as a validated surrogate for studying the combustion characteristics of more complex biodiesel fuels. Research has demonstrated that reliable chemical kinetics of biodiesel fuels can be constructed using the same reaction classes and reaction rate models developed for n-heptane and iso-octane, with appropriate modifications to accommodate the methyl ester group in the molecule. [2] [6]

Detailed mechanisms for biodiesel components typically include hundreds of species and thousands of reactions, making them computationally expensive for multi-dimensional computational fluid dynamics (CFD) modeling. For example, early biodiesel oxidation mechanisms based on methyl butanoate contained 1219 reactions and 264 species, while more comprehensive mechanisms for larger esters can include over 300 species and 10,000 reactions. To address this challenge, mechanism reduction techniques such as directed relation graph with error propagation (DRGEP), sensitivity analysis, isomer lumping, and reaction rate adjustment are employed to create skeletal mechanisms with fewer species and reactions while maintaining predictive accuracy. [2]

Protocol for Reduced Mechanism Development

Objective: This protocol outlines the procedure for developing reduced chemical kinetic mechanisms for this compound combustion suitable for CFD applications.

Procedure:

  • Base Mechanism Selection: Begin with a detailed oxidation mechanism for this compound or similar methyl esters. For this compound, mechanisms can be extrapolated from established smaller ester mechanisms using consistent reaction classes and rate rules.
  • Target Application Definition: Identify the specific combustion conditions (temperature range, pressure, equivalence ratio) for the intended application to guide the reduction process.
  • Mechanism Reduction: a. Apply directed relation graph with error propagation (DRGEPSA) to identify and remove species that have negligible effect on the prediction of target species. b. Perform sensitivity analysis to identify the most important reactions for ignition delay and flame propagation. c. Use isomer lumping to group similar species and reduce mechanism size. d. Eliminate unimportant reactions based on flux analysis. e. Optimize reaction rate constants for the retained reactions.
  • Validation: a. Validate the reduced mechanism against experimental data for ignition delay times from shock tube studies. b. Compare species profiles from jet-stirred reactor experiments with mechanism predictions. c. Verify the mechanism's ability to predict key combustion parameters such as laminar flame speed and extinction strain rates.
  • Implementation: Incorporate the reduced mechanism into CFD codes for engine simulations, ensuring proper integration of chemical and transport processes.

Applications: The resulting reduced mechanism for this compound should contain approximately 80-150 species and 300-500 reactions, making it suitable for practical engine simulations while maintaining reasonable accuracy in predicting ignition characteristics, flame propagation, and emission formation. [2]

The following diagram illustrates the mechanism reduction process:

f cluster_1 Reduction Techniques Start Start with Detailed Mechanism DRG Directed Relation Graph with Error Propagation Start->DRG SA Sensitivity Analysis DRG->SA IL Isomer Lumping SA->IL RR Reaction Rate Optimization IL->RR Validation Mechanism Validation RR->Validation Implementation CFD Implementation Validation->Implementation

Figure 2: Workflow for developing reduced chemical kinetic mechanisms

Applications in Biofuels and Chemical Synthesis

Biodiesel Performance and Blending Applications

This compound serves important functions in biodiesel research and fuel formulation beyond its role as a model compound. As a medium-chain FAME, this compound exhibits properties that make it a promising candidate for improved biodiesel formulations. Its chemical structure provides a balance of energy density and combustion characteristics suitable for alternative fuels, contributing to enhanced fuel efficiency and reduced environmental impact compared to conventional fossil fuels. [4]

In blending applications, this compound is particularly valuable for addressing the high viscosity and poor cold-flow properties associated with conventional biodiesel containing longer-chain FAMEs. Research shows that blending biodiesel with alcohols significantly reduces viscosity and improves cold-weather performance, with this compound serving as an important reference compound for understanding these effects. The negative excessive viscosities observed in this compound-alcohol mixtures indicate disruption of hydrogen bonding networks in alcohols, leading to improved fluidity—a crucial property for biodiesel performance in engine systems. [3] [4]

Chemical Synthesis and Industrial Applications

Beyond biodiesel, this compound serves as a versatile intermediate in chemical synthesis. Its ester functional group allows participation in various chemical reactions, including transesterification and hydrolysis, making it a valuable building block for synthesizing other complex organic molecules. The defined structure and predictable reactivity of this compound make it a preferred choice for chemists working in pharmaceutical research, materials science, and the development of specialty chemicals. [4]

This compound also finds applications in the flavor and fragrance industry and as a semiochemical in agricultural products. Specifically, it is used as an insect pheromone for controlling rhinoceros beetles in palm trees, typically packaged in sachets as ready-to-use baits that disrupt the breeding cycle of these pests. This application highlights the compound's versatility beyond fuel applications. [5]

For all applications, sourcing high-purity this compound (typically ≥99% by GC analysis) is essential for achieving consistent and reproducible results. The quality of starting materials directly impacts reaction yields and product purity in synthetic applications, and fuel blend performance is significantly influenced by the purity and composition of the FAMEs used. [4]

Conclusion

This compound represents a valuable model compound and functional component in biodiesel research and renewable fuel development. The systematic experimental data and protocols presented in these application notes provide researchers with reliable methods for characterizing the thermophysical properties of this compound and its mixtures, particularly with 1-alcohols. The documented density and viscosity values across various temperatures and compositions offer essential reference data for predicting biodiesel behavior in engine systems and optimizing fuel formulations.

The development of reduced chemical kinetic mechanisms for this compound combustion enables more efficient computational modeling of biodiesel performance in engine environments. Furthermore, the compound's utility as a chemical building block demonstrates its versatility beyond fuel applications. As research continues to advance renewable energy technologies, this compound will remain an important reference material for understanding fundamental structure-property relationships in biodiesel components and for developing improved biofuel formulations with enhanced performance characteristics and reduced environmental impact.

References

Application Notes and Protocols: Transesterification with Isobutanol for the Analysis of Methyl Octanoate in Human Plasma by GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Medium-chain triglycerides (MCTs) have gained significant clinical importance as dietary supplements for patients with disorders affecting mitochondrial long-chain fatty acid oxidation. These patients cannot effectively metabolize long-chain fatty acids but can utilize medium-chain fatty acids like octanoate, which contain 6-12 carbon atoms and can diffuse passively through mitochondrial membranes without requiring specialized enzymatic transport. Understanding the precise metabolic fate of MCT supplementation in humans remains a critical area of investigation, particularly regarding how these compounds are directed toward oxidation or elongation pathways in different nutritional contexts [1].

Stable isotope protocols using 13C-labeled octanoate provide a powerful tool for tracing MCT metabolism in vivo. However, analyzing the precursor enrichment in plasma samples presents significant analytical challenges due to the low concentrations of octanoate typically found in biological samples following administration. Traditional methyl esterification methods, considered the gold standard for fatty acid analysis, demonstrated insufficient sensitivity for these applications and were prone to contamination issues that compromised result accuracy. This protocol describes a novel transesterification approach using isobutanol that addresses these limitations, enabling reliable analysis of octanoate enrichment at concentrations as low as 0.43 μM—approximately twenty times more sensitive than conventional methods [2] [1].

Experimental Design

Study Objectives

The primary objective of this methodology development was to establish a robust analytical platform for investigating MCT metabolism in human subjects under different nutritional regimes. Specifically, the protocol enables:

  • Precise quantification of octanoate enrichment in human plasma following oral administration of glyceryl tri[1,2,3,4-13C4]octanoate
  • Comparison of MCT metabolism under two nutritional conditions: (1) MCT-only supplementation and (2) MCT combined with protein and carbohydrates
  • Determination of the relative direction of dietary MCT metabolism toward oxidation or elongation pathways
  • Evaluation of how supplemental nutrients influence MCT utilization patterns in clinical populations
Analytical Approach

This method employs a direct derivatization strategy that transesterifies plasma samples with isobutanol, catalyzed by acetyl chloride. The resulting isobutyl esters are less volatile than methyl esters, significantly reducing analyte loss during sample preparation. This approach maintains the samples in a single phase throughout derivatization, minimizing contamination risks and improving reproducibility compared to conventional methods that require phase separation or extraction steps before derivatization [1].

Table 1: Key Advantages of the Isobutanol Transesterification Method

Parameter Traditional Methyl Esterification Isobutanol Transesterification Improvement Factor
Lower Limit of Quantification (LLOQ) ~8.6 μM 0.43 μM 20-fold
Contamination Risk High due to multiple processing steps Minimal due to direct plasma derivatization Significant reduction
Volatility Concerns High with methyl esters Reduced with isobutyl esters Improved stability
Reproducibility CV often >10% Intraday CV <9.1%, Interday CV <9.3% Enhanced precision

Materials and Methods

Reagents and Equipment
3.1.1 Chemical Reagents
  • Isobutanol (EMSURE grade; Merck, Darmstadt, Germany)
  • Acetyl chloride (Sigma, Schnelldorf, Germany)
  • Chloroform (SupraSolv grade; Merck, Darmstadt, Germany)
  • Hexane (Merck, Darmstadt, Germany)
  • Unlabeled octanoate (Sigma, Schnelldorf, Germany)
  • Glyceryl tri[1,2,3,4-13C4]octanoate (Sigma, Zwijndrecht, Netherlands)
  • Liquigen (Nutricia, Zoetermeer, Netherlands) containing 27 g/100 mL glyceryltrioctanoate and 18 g/100 mL glyceryltridecanoate
3.1.2 Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS system with electron impact ionization)
  • GC column appropriate for fatty acid separation (e.g., medium-polarity stationary phase)
  • Analytical balance with precision of 0.01 mg
  • Thermal heating block capable of maintaining 90±1°C
  • Centrifuge capable of 2500g
  • Nitrogen evaporation system for gentle solvent concentration
Preparation of Solutions
3.2.1 Derivatization Reagent

Prepare the acetyl chloride/isobutanol reagent fresh for each experiment by slowly adding acetyl chloride to isobutanol in a 0.213:1 (v/v) ratio to achieve a final concentration of 3 mol/L. Caution: This mixing is highly exothermic; consider pre-cooling the reagents and adding acetyl chloride slowly with continuous stirring to manage heat generation [1].

3.2.2 Calibration Standards

Prepare a stock solution of stable isotope-labeled octanoate by extracting glyceryl tri[1,2,3,4-13C4]octanoate through liquid-liquid extraction with chloroform-methanol. Create calibration standards with known enrichments by adding varying amounts of the labeled octanoate hexane solution to a fixed amount of unlabeled octanoate (64 nmol/mL). The enrichment levels should cover the expected experimental range, typically from 0.0 to 83.0 tracer-tracee ratio percent (TTR%) [1].

3.2.3 Quality Control Samples

Prepare pooled plasma spiked with labeled octanoate at two different concentration levels (low and high controls) to monitor method performance. To ensure homogeneous incorporation of the spike solutions, first dry the octanoate stock solutions under a gentle nitrogen stream before reconstituting with plasma [1].

Sample Preparation Protocol
3.3.1 Glassware Preparation

Critical Step: To prevent contamination from environmental octanoate, thoroughly rinse all glassware with chloroform and bake at 80°C for at least 2 hours before use [1].

3.3.2 Derivatization Procedure
  • Transfer 100 μL of plasma, control sample, or calibration standard into a GC vial
  • Add 200 μL of freshly prepared acetyl chloride/isobutanol reagent (3 mol/L)
  • Securely cap the vials and mix thoroughly by vortexing
  • Incubate at 90°C for 60 minutes in a heating block
  • Allow samples to cool to room temperature
  • Add 250 μL chloroform to each sample
  • Vortex for 1 minute and centrifuge at 2500g for 10 minutes
  • Transfer the organic (lower) phase to a clean GC vial for analysis [1]

The following workflow diagram illustrates the complete sample preparation process:

G PlasmaSample Plasma Sample (100 µL) Mixing Vortex Mixing PlasmaSample->Mixing DerivatizationReagent Derivatization Reagent (200 µL acetyl chloride/isobutanol) DerivatizationReagent->Mixing Incubation Incubation 90°C, 60 min Mixing->Incubation Chloroform Chloroform Addition (250 µL) Incubation->Chloroform Extraction Vortex & Centrifugation (2500g, 10 min) Chloroform->Extraction GCMSAnalysis GC-MS Analysis Extraction->GCMSAnalysis Organic phase transfer

Figure 1: Workflow for sample preparation using isobutanol transesterification

GC-MS Analysis Conditions
3.4.1 Chromatographic Parameters
  • Column: Select appropriate stationary phase (e.g., DB-FFAP 30 m × 0.25 mm ID × 0.25 μm)
  • Injection volume: 1-2 μL in split or splitless mode depending on concentration
  • Injector temperature: 250°C
  • Oven program: Initial temperature 50°C (hold 1 min), ramp to 240°C at 10°C/min, final hold 5 min
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Transfer line temperature: 280°C
3.4.2 Mass Spectrometric Detection
  • Ionization mode: Electron impact (EI) at 70 eV
  • Ion source temperature: 230°C
  • Quadrupole temperature: 150°C
  • Detection mode: Selected ion monitoring (SIM) for optimal sensitivity
  • Characteristic ions: Monitor ions specific to unlabeled and labeled octanoate isobutyl esters

Results and Validation

Method Validation Data

The isobutanol transesterification method was rigorously validated according to standard bioanalytical method validation guidelines. The following table summarizes the key validation parameters:

Table 2: Method Validation Parameters for Octanoate Analysis

Validation Parameter Result Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.43 μM Signal-to-noise ratio ≥10
Linear Range 0.43-83.0 TTR% R² > 0.99
Calibration Curve Fit R² > 0.99 -
Intraday Precision CV < 9.1% CV < 15%
Interday Precision CV < 9.3% CV < 15%
Carryover Not detected -
Analytical Performance

The method demonstrated excellent linearity across the validated concentration range, with correlation coefficients consistently exceeding 0.99. The precision data,

expressed as coefficient of variation (CV), was well within acceptable limits for bioanalytical methods, with intraday variations below 9.1% and interday variations below 9.3%. This level of precision ensures reliable quantification of octanoate enrichment in clinical study samples [2] [1].

The significant improvement in sensitivity (20-fold lower LLOQ compared to methyl esterification) enables researchers to track octanoate metabolism over extended time periods when plasma concentrations become very low. This is particularly important for understanding the complete pharmacokinetic profile of MCT supplementation in clinical populations [2].

Application Notes

Clinical Implementation

This method has been successfully applied to investigate MCT metabolism in patients with long-chain fatty acid oxidation disorders. When implementing this protocol in clinical studies, consider the following:

  • Sample collection timing: Collect baseline samples before tracer administration and at frequent intervals post-administration to fully characterize enrichment kinetics
  • Nutritional context: The method can detect differences in octanoate metabolism when MCT is administered alone versus with protein and carbohydrates
  • Patient populations: The protocol is suitable for both adult and pediatric populations, with appropriate ethical approvals
Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Potential Cause Solution
Inconsistent results Phase separation during spiking Ensure spike solutions are dried and properly reconstituted in plasma
Low sensitivity Incomplete derivatization Freshly prepare acetyl chloride/isobutanol reagent and verify incubation temperature
Contamination Improperly cleaned glassware Implement rigorous glassware cleaning with chloroform and baking
Poor chromatography Sample degradation or injection issues Store samples appropriately and check GC injection system
Mechanistic Insights

The transesterification reaction follows a nucleophilic acyl substitution mechanism. Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Isobutanol then attacks this activated carbon, forming a tetrahedral intermediate that collapses to form the isobutyl ester while regenerating the acid catalyst [3].

The choice of isobutanol provides significant advantages over methanol in transesterification. The reduced volatility of the resulting isobutyl esters minimizes losses during sample concentration steps. Additionally, the bulky isobutyl group may improve chromatographic separation and mass spectrometric detection characteristics compared to methyl esters [1].

Conclusions

The isobutanol transesterification method represents a significant advancement in the analysis of octanoate enrichment in human plasma. Key benefits include:

  • Unprecedented sensitivity with LLOQ of 0.43 μM, enabling analysis of low-concentration samples not previously accessible
  • Reduced contamination risk through direct derivatization in plasma, eliminating transfer and extraction steps
  • Excellent precision and accuracy meeting rigorous bioanalytical validation criteria
  • Practical utility for clinical investigation of MCT metabolism in patient populations

This protocol provides researchers with a robust tool for investigating the metabolic fate of medium-chain triglycerides under different nutritional conditions, potentially informing clinical recommendations for MCT supplementation in patients with fatty acid oxidation disorders. The method's enhanced sensitivity and reproducibility make it particularly valuable for stable isotope tracer studies where precise enrichment measurements are critical for accurate metabolic flux analysis [2] [1].

References

Troubleshooting Low Recovery of Methyl Octanoate

Author: Smolecule Technical Support Team. Date: February 2026

A drop in the recovery of Methyl Octanoate is a common issue, often traced to a few key areas. The table below outlines the primary culprits and their solutions.

Problem Cause Explanation & Impact Recommended Solution
High Volatility This compound is highly volatile, leading to significant evaporative losses during sample prep steps like heating, evaporation, or vial piercing [1]. Use internal standardization (e.g., methyl laurate, methyl heptadecanoate-d33). Minimize heating/open-vial time. Use properly sealed vials [1] [2].
Derivatization Method Traditional methylation (BF₃/MeOH) can be prone to contamination and is less sensitive for low-concentration analytes like octanoate [3]. Switch to transesterification with isobutanol. This method is more sensitive and minimizes contamination risks [3].
Sample Preparation Technique Manual liquid-liquid extraction is variable; manual pipetting introduces inconsistencies, increasing RSD and reducing accuracy [1]. Automate sample prep where possible. Use techniques like SPME Arrow for direct, solvent-free extraction from headspace, minimizing handling loss [2].
pH during Extraction Incorrect pH can affect the efficiency of extracting this compound into the headspace or organic solvent [2]. For headspace methods (like SPME), acidify samples to pH 2 to promote transfer of volatile esters to the headspace [2].

Detailed Experimental Protocols

Here are two optimized methodologies you can implement to improve recovery.

Protocol 1: Improved Derivatization via Isobutylation

This method, adapted from a validated study, is designed for high sensitivity and low contamination in plasma, and can be adapted for other matrices [3].

  • Principle: Direct derivatization of octanoate in the sample matrix using isobutanol and acetyl chloride, minimizing preparation steps and contamination.

  • Workflow:

    G A Start: Prepare Glassware B Add 100 µL Sample to GC Vial A->B C Add 200 µL Acetyl Chloride/Isobutanol (3M) B->C D Incubate: 90°C for 60 min C->D E Cool to Room Temperature D->E F Add 250 µL Chloroform E->F G Vortex 1 min, Centrifuge 5 min F->G H End: Analyze Organic Layer by GC-MS G->H

  • Key Steps & Notes:

    • Glassware Prep: Thoroughly rinse all glassware with chloroform and bake at >80°C for 2 hours to prevent contamination from external octanoate sources [3].
    • Reagent Prep: The acetyl chloride in isobutanol reagent is exothermic to prepare. Cool reagents prior to mixing and add acetyl chloride slowly while stirring [3].
    • Calibration: Prepare calibration standards with known enrichments of labeled and unlabeled octanoate in a suitable solvent like hexane [3].
Protocol 2: Automated & Green Analysis with SPME Arrow

This method uses modern, solvent-free extraction to maximize recovery of volatile FAMEs like this compound directly from aqueous samples [2].

  • Principle: Use of a SPME Arrow fiber to adsorb volatile compounds from the headspace of a sample, followed by thermal desorption in the GC injector.

  • Workflow:

    G A1 Start: Prepare Sample A2 Adjust Aqueous Sample to pH 2 A1->A2 A3 Transfer 10 mL to 20 mL Headspace Vial A2->A3 B1 Incubate at 70°C for 14 min A3->B1 C1 Insert DVB/PDMS SPME Arrow Fiber B1->C1 D1 Extract for 20 min at 70°C C1->D1 E1 Desorb in GC Injector at 250°C for 4 min D1->E1 F1 End: GC-MS/MS Analysis E1->F1

  • Key Parameters & Equipment:

    • SPME Arrow Fiber: Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) [2].
    • GC Column: Zebron ZB-FAME or equivalent polar column (e.g., 30 m × 0.25 mm, 0.20 µm) [2].
    • GC Temperature Program: Start at 40°C (hold 5 min), ramp at 6°C/min to 210°C [2].
    • MS Detection: Use MRM mode for high selectivity and sensitivity in complex matrices [2].

Key Takeaways for Your Research

  • Volatility is Your Main Enemy: The single most important concept is preventing the loss of this compound to evaporation. Every step, from sample transfer to derivatization and injection, should be planned with this in mind.
  • Automation Improves Precision: Automated sample preparation has been shown to achieve significantly lower relative standard deviations (RSD of 1.2%) compared to manual methods (RSD of 2.7%), directly leading to more reliable and reproducible recovery [1].
  • Modern Techniques Offer Advantages: Solvent-free techniques like SPME Arrow not only improve recovery of volatile compounds but also align with green chemistry principles, reducing hazardous waste [2].

References

reducing methyl octanoate volatility sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies at a Glance

Strategy Core Principle / Method Key Experimental Details Performance / Outcome
Chemical Derivatization [1] Transesterification with isobutanol to form less volatile isobutyl ester Derivatization directly in plasma with isobutanol/acetyl chloride (3M), 90°C for 60 min. [1] ~20x lower LLOQ (0.43 µM) vs. methyl esterification; reduces volatility & contamination. [1]
Headspace Management [2] Physical prevention of vapor loss Use of unpierced, sealed vial caps during sample preparation and heating steps. [2] Mitigates preferential loss of volatile compounds like methyl octanoate; improves recovery. [2]
Low-Temperature Focusing [3] Cryogenic trapping to focus analytes Use of cryofocusing unit within GC oven; liquid nitrogen cools column head. [3] Enhances chromatographic resolution & detection sensitivity for volatile compounds. [3]

Detailed Experimental Protocols

Protocol 1: Isobutanol Derivatization for Plasma Samples

This protocol is adapted from a method developed for analyzing octanoate in human plasma using GC-MS. [1]

  • Step 1: Glassware Preparation. Thoroughly rinse all glassware with chloroform and bake for at least 2 hours at 80°C to prevent contamination from external octanoate sources. [1]
  • Step 2: Reagent Preparation. Slowly add acetyl chloride to isobutanol under stirring to prepare a 3 mol/L acetyl chloride in isobutanol solution. Caution: This reaction is highly exothermic; cooling the reagents beforehand is advised. [1]
  • Step 3: Derivatization. In a GC vial, mix 100 µL of your plasma sample with 200 µL of the acetyl chloride/isobutanol reagent. Incubate the mixture for 60 minutes at 90°C. [1]
  • Step 4: Extraction. After the sample cools to room temperature, add 250 µL of chloroform. Vortex the mixture for 1 minute and then centrifuge for 5 minutes at 1500×g. The organic (lower) layer containing the derivatized octanoate is then ready for GC-MS analysis. [1]

The following workflow diagram outlines the key stages of this method:

Start Start Glassware Prep Glassware Prep Start->Glassware Prep Reagent Prep Reagent Prep Glassware Prep->Reagent Prep Derivatization Derivatization Reagent Prep->Derivatization Extraction Extraction Derivatization->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis End End GC-MS Analysis->End

Protocol 2: Cryofocusing in GC-MS Analysis

This technique improves the analysis of any volatile organic compounds (VOCs), including this compound, by focusing them at the head of the GC column. [3]

  • Implementation: A cryofocusing unit is installed inside the GC oven. This typically involves a section of the capillary column that can be cooled by a supply of liquid nitrogen. [3]
  • Operation: During the injection of the large-volume (500 µL) gaseous sample, the cryofocusing unit is actively cooled. This traps the VOCs at the column head, preventing them from spreading and causing broad peaks. [3]
  • Start of Run: After injection, the cryofocusing is switched off, and the standard GC temperature program begins, allowing the focused analytes to separate sharply. [3]

Troubleshooting & FAQs

  • Q: Why does my this compound recovery remain low even after derivatization?

    • A: Check your vial seals. Using unpierced, sealed caps during all incubation and storage steps is critical. Using vials with pierceable caps can lead to significant losses of volatile compounds, even their derivatives, during heating. [2] Also, verify that your glassware was properly pre-cleaned to rule out contamination as a source of error. [1]
  • Q: I see broad or tailing peaks for this compound in my chromatogram. What can I do?

    • A: This is a classic symptom of volatility and injection-related band broadening. Implementing a cryofocusing step is the most effective solution, as it focuses the analyte band at the column head before the chromatographic run begins. [3]
  • Q: How can I be sure the isobutyl method is more sensitive?

    • A: The primary metric is the Lower Limit of Quantification (LLOQ). The cited research validated that the isobutyl ester method achieved an LLOQ of 0.43 µM, which was approximately twenty times more sensitive than the traditional methyl esterification method. [1]

References

methyl octanoate low concentration plasma analysis

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies at a Glance

The table below summarizes two technical approaches for analyzing fatty acid methyl esters (FAMEs) like methyl octanoate in biological samples.

Method Feature In-Sample Derivatization & Analysis (GC-MS) [1] Headspace Microextraction (SPME Arrow GC-MS/MS) [2]
Core Principle Direct derivatization and analysis of octanoate in plasma via transesterification. Headspace sampling of pre-formed FAMEs from an aqueous matrix.
Analytical Target Octanoate enrichment (as isobutyl ester) for tracer studies. Concentration of 24 different FAMEs, including this compound.
Sample Prep Derivatize 100 µL plasma with isobutanol/acetyl chloride; incubate 60 min at 90°C; liquid-liquid extraction with chloroform [1]. Acidify sample to pH 2; automated SPME Arrow extraction for 20 min at 70°C [2].
GC Column Not specified in available excerpt. Zebron ZB-FAME (30 m × 0.25 mm × 0.20 µm) [2]
Key MS Settings Not specified in available excerpt. MRM mode; Injector temp: 250°C; Ion source temp: 180°C [2]
Reported LLOQ 0.43 µM for plasma octanoate [1] Method detection limits between 9–437 ng/L for 24 FAMEs in water [2]

| Key Advantages | - 20x more sensitive than methyl esterification.

  • Minimizes contamination via direct plasma derivatization.
  • Excellent precision (CV < 9.3%) [1]. | - "Green," solvent-free, and automated.
  • High selectivity via MRM.
  • Reduced matrix effect [2]. |

Detailed Experimental Protocols

Protocol 1: Direct Analysis of Octanoate in Plasma via Transesterification

This protocol is designed for high-sensitivity analysis of octanoate enrichment, such as in stable-isotope tracer studies [1].

  • Glassware Cleaning: Thoroughly rinse all glassware with chloroform and bake for at least 2 hours at 80°C to prevent contamination from ambient octanoate [1].
  • Derivatization: In a GC vial, mix 100 µL of plasma with 200 µL of a freshly prepared acetyl chloride in isobutanol reagent (3 mol/L). Caution: The mixing is exothermic; consider cooling reagents beforehand [1].
  • Incubation: Incubate the mixture for 60 minutes at 90°C to complete the transesterification reaction [1].
  • Extraction: After cooling to room temperature, add 250 µL of chloroform to the vial. Vortex for 1 minute and centrifuge for 5 minutes at 1500×g [1].
  • Analysis: Inject the organic (lower) layer into the GC-MS system for analysis.
Protocol 2: Headspace SPME Arrow Extraction of FAMEs

This method is optimized for the detection of pre-formed this compound and other FAMEs from aqueous samples, which could be adapted for protein-free plasma filtrates [2].

  • Sample Preparation: Place 10 mL of aqueous sample in a headspace vial. Acidify the sample to pH 2 with sulfuric acid. The recommended headspace-to-liquid phase ratio is 10 mL:10 mL [2].
  • Equilibration: Heat the sample for 14 minutes to allow the analytes to partition into the headspace [2].
  • Extraction: Using an automated system, expose a DVB-PDMS SPME Arrow fiber in the vial headspace for 20 minutes at 70°C to adsorb the FAMEs [2].
  • Desorption and GC-MS/MS Analysis: Transfer the fiber to the GC injector for thermal desorption at 250°C for 4 minutes. The separation uses a temperature program starting at 40°C (held for 5 min), then ramped at 6°C/min to 210°C. Detection is performed using MS/MS in Multiple Reaction Monitoring (MRM) mode for high selectivity [2].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in FAME analysis.

  • Problem: Low Sensitivity for Target Analytes

    • Solution: For the direct plasma method, ensure the derivatization reagent is fresh and the incubation time/temperature is strictly controlled [1]. For SPME Arrow, verify that the sample pH is adequately low (pH 2) and that the extraction temperature and time are optimized to 70°C and 20 minutes, respectively [2].
  • Problem: High Background or Contamination

    • Solution: A major source of contamination is laboratory glassware and plastics. Implement a strict cleaning protocol involving chloroform rinsing and high-temperature baking of all glassware before use [1]. Using a stable isotope-labeled internal standard (e.g., Methyl heptadecanoate-d33) can help correct for these effects [2].
  • Problem: Inconsistent or Irreproducible Results

    • Solution: For the direct plasma method, homogeneity of spiked control samples is critical. Avoid direct mixing of stock solutions in organic solvent with plasma, as this can cause phase separation. Instead, dry the spiking solution under nitrogen first, then reconstitute it with pooled plasma [1]. For SPME Arrow, full automation of the extraction process is highly recommended to improve precision [2].

Experimental Workflow Diagrams

The following diagrams outline the logical steps for each method to help you visualize the entire process.

direct_analysis start Start Sample Preparation step1 Clean Glassware (Rinse with CHCl₃, Bake at 80°C) start->step1 step2 Derivatization (100 µL Plasma + Isobutanol/Acetyl Chloride) step1->step2 step3 Incubate (60 min at 90°C) step2->step3 step4 Liquid-Liquid Extraction (Add CHCl₃, Vortex, Centrifuge) step3->step4 step5 GC-MS Analysis (Inject Organic Layer) step4->step5 end Obtain Enrichment Data step5->end

Workflow for direct analysis of octanoate in plasma via transesterification

hs_spme start Start SPME Arrow Protocol step1 Prepare Sample (10 mL aqueous sample, Adjust to pH 2) start->step1 step2 Equilibration (Heat for 14 min) step1->step2 step3 SPME Arrow Extraction (DVB-PDMS fiber, 20 min at 70°C) step2->step3 step4 Thermal Desorption (GC Injector, 250°C for 4 min) step3->step4 step5 GC-MS/MS Analysis (MRM Detection) step4->step5 end Obtain Concentration Data step5->end

Workflow for headspace SPME Arrow extraction of FAMEs

Key Recommendations for Your Experiments

  • Matrix Selection: Recent evidence strongly suggests that plasma is the most ideal matrix for the detection and quantification of circulating fatty acids compared to serum or whole blood, as it shows strong correlations and the lowest concentrations for most FAME compounds, reducing potential background interference [3].
  • Internal Standards: For accurate quantification, always use a stable isotope-labeled internal standard (SIL-IS) where possible. For example, Methyl heptadecanoate-d33 is used in the SPME method [2], while the direct plasma method for octanoate uses a stable isotope-labeled tracer for enrichment calculation [1].

References

contamination issues methyl octanoate analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers analyzing methyl octanoate, especially in sensitive applications like stable isotope tracing, contamination and low analyte concentration are major hurdles. The information below synthesizes recent methodological advances to help you overcome these issues.

Troubleshooting Guide: Contamination & Low Sensitivity

The following table summarizes common issues, their root causes, and recommended solutions, drawing from a validated GC-MS method developed to address these exact problems [1].

Problem Root Cause Recommended Solution
High Background/Contamination Octanoate leaching from labware (glass, plastics); use of methyl esterification [1]. Use isobutanol derivatization; rinse all glassware with chloroform & bake at 80°C+ [1].
Low Analytical Sensitivity Analyte loss from high volatility of methyl esters; concentration below LLOQ [1]. Switch to isobutyl ester derivation; use GC-MS over GC-C-IRMS for low concentrations [1].
Poor Precision & Accuracy Inhomogeneous samples; phase separation during spiking [1]. Spike plasma by adding organic stock to tube, drying under N₂, then reconstituting with plasma [1].
Inconsistent Results Between Methods Use of gold-standard methyl esterification, which is prone to contamination [1]. Adopt the validated isobutanol transesterification protocol for enrichment analysis [1].

Frequently Asked Questions (FAQs)

Q1: Why is the gold-standard method of methyl esterification problematic for octanoate analysis? While methyl esterification is the benchmark for many fatty acids, it is highly susceptible to contamination from external sources of unlabeled octanoate when analyzing low-concentration samples. This can lead to significant bias and incorrect enrichment results [1]. A method using transesterification with isobutanol has been shown to be more sensitive and minimizes this contamination risk [1].

Q2: What is the advantage of using isobutyl ester over methyl ester for GC-MS analysis? Derivatizing octanoate to its isobutyl ester, rather than its methyl ester, reduces the volatility of the analyte. This reduction minimizes losses during the sample preparation and concentration steps, which is critical for achieving a low Limit of Quantification (LLOQ) and obtaining accurate results from samples with low endogenous levels [1].

Q3: How can I prevent my calibration standards and control samples from being contaminated? The key is rigorous preparation of glassware and careful sample handling [1].

  • Glassware: Prior to use, all glassware should be thoroughly rinsed with chloroform and then baked for at least two hours at 80°C [1].
  • Control Samples: When spiking pooled plasma with a stock solution dissolved in an organic solvent, avoid direct mixing as it causes phase separation. Instead, add the stock solution to a tube, dry it under a gentle stream of nitrogen, and then add the pool plasma to the residue to ensure homogeneity [1].

Detailed Experimental Protocol

Below is the workflow for the validated method to analyze octanoate enrichment in human plasma, which directly addresses contamination and sensitivity issues [1].

G Octanoate Analysis Workflow start Start: Plasma Sample step1 Step 1: Glassware Prep (Rinse with CHCl₃, bake >2h at 80°C) start->step1 step2 Step 2: Derivatization (Mix with Acetyl Chloride/Isobutanol) step1->step2 step3 Step 3: Incubation (60 min at 90°C) step2->step3 step4 Step 4: Extraction (Add CHCl₃, vortex, centrifuge) step3->step4 step5 Step 5: GC-MS Analysis step4->step5 end End: Data Analysis step5->end

Workflow Steps [1]:

  • Glassware Preparation: This is a critical first step. Rinse all glassware (e.g., GC vials) thoroughly with chloroform and then bake them for a minimum of 2 hours at 80°C to eliminate contaminating octanoate.
  • Derivatization: In a prepared GC vial, mix 100 µL of plasma (or calibration standard/control) with 200 µL of a freshly prepared derivatization reagent (3 mol/L acetyl chloride in isobutanol).
    • Safety Note: Mixing acetyl chloride and isobutanol is exothermic. Consider cooling the reagents before mixing and add acetyl chloride slowly while stirring.
  • Incubation: Incubate the sealed samples at 90°C for 60 minutes to allow for complete transesterification.
  • Extraction: After the samples cool to room temperature, add 250 µL of chloroform to each vial. Vortex the mixtures for 1 minute and then centrifuge for 5 minutes at 1500×g to separate the phases.
  • Analysis: The lower organic layer containing the octanoate isobutyl ester is now ready for GC-MS analysis.

Method Performance Data

The following table outlines the key performance characteristics of the isobutanol derivatization method compared to the issue-prone methyl esterification, demonstrating its superior suitability for low-concentration analysis [1].

Parameter Value for Isobutanol Method Note / Comparison
Lower Limit of Quantification (LLOQ) 0.43 µM ~20x more sensitive than methyl esterification [1].
Precision (Intraday) < 9.1% (CV) Demonstrates good repeatability [1].
Precision (Interday) < 9.3% (CV) Demonstrates good reproducibility [1].
Linearity (R²) > 0.99 Calibration curve shows excellent linear fit [1].
Key Advantage Minimized contamination risk Direct derivatization in plasma reduces handling and exposure [1].

The core of overcoming contamination lies in the derivatization chemistry. The following diagram contrasts the two approaches.

G Derivatization Method Comparison problem Problem: Methyl Esterification cause1 High Volatility (Analyte Loss) problem->cause1 cause2 Prone to Labware Contamination problem->cause2 result Low Sensitivity Biased Results cause1->result cause2->result solution Solution: Isobutanol Transesterification effect1 Reduced Volatility solution->effect1 effect2 Direct Plasma Derivatization solution->effect2 outcome Higher Sensitivity Accurate Enrichment effect1->outcome effect2->outcome

References

Derivatization Method: Isobutanol Transesterification

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed protocol found is for a specific application analyzing octanoate enrichment in plasma using isobutanol transesterification. This method was developed to be more sensitive and less prone to contamination than traditional methyl esterification [1].

Optimized Protocol for Derivatization via Isobutanol Transesterification [1]

Step Parameter Specification
Sample Prep Glassware Cleaning Rinse with chloroform, bake ≥2 hrs @ 80°C
Derivatization Reagent 200 µL acetyl chloride in isobutanol (3 mol/L), fresh
Incubation 60 min @ 90°C
Post-Reaction Extraction Add 250 µL chloroform, vortex 1 min, centrifuge
Analysis Analyze organic (lower) layer by GC-MS

This method was validated for the analysis of plasma samples with low concentrations of octanoate, achieving a lower limit of quantification (LLOQ) of 0.43 μM, which was about twenty times more sensitive than the gold-standard methyl esterification method [1].

Common Pitfalls & Troubleshooting

Based on the described protocol, here are some specific issues and solutions that can form the basis of your FAQ.

  • Problem: Low Sensitivity or Signal.
    • Solution: Ensure the acetyl chloride in isobutanol reagent is prepared fresh for every experiment. The study highlights that cooling the reagents during mixing is advised, as the reaction is highly exothermic [1].
  • Problem: Contamination with Unlabeled Octanoate.
    • Solution: Meticulously clean all glassware with chloroform and bake it at 80°C for at least two hours before use. The developers of this method found that contamination from glassware or the environment was a significant issue with the standard methylation protocol, leading to biased results [1].
  • Problem: Inhomogeneous Control or Calibration Samples.
    • Solution: When spiking plasma or standard solutions with an organic stock, avoid direct mixing. Instead, dry the organic spiking solution under a gentle nitrogen stream first, and then reconstitute it with the plasma. Direct mixing can cause phase separation and imprecise results [1].

Experimental Workflow

The diagram below outlines the key steps of the isobutanol derivatization process, highlighting stages where issues most commonly occur.

Start Start Sample Preparation Glassware Clean Glassware: Rinse with chloroform & bake at 80°C Start->Glassware Reagent Prepare Fresh Derivatization Reagent: Acetyl chloride in isobutanol Glassware->Reagent Incubate Incubate Sample & Reagent: 60 min at 90°C Reagent->Incubate Extract Extract with Chloroform: Vortex & centrifuge Incubate->Extract Analyze Analyze via GC-MS Extract->Analyze

Traditional Traditional Methyl Esterification Trad_Issue1 Higher risk of contamination Traditional->Trad_Issue1 Trad_Issue2 Lower sensitivity (LLOQ ~8.6 µM) Traditional->Trad_Issue2 Improved Improved Isobutanol Transesterification Imp_Benefit1 Reduced contamination from direct plasma derivatization Improved->Imp_Benefit1 Imp_Benefit2 Higher sensitivity (LLOQ 0.43 µM) Improved->Imp_Benefit2

Suggestions for Finding More Information

To build a more comprehensive support center, I suggest you:

  • Consult General FAME Resources: The principles of Fatty Acid Methyl Ester (FAME) analysis are well-established. Searching for general guides on FAME derivatization (using BF₃/MeOH or other catalysts) and their common issues will yield widely-applicable troubleshooting information [2] [3].
  • Refine Your Search: Use more specific terms like "FAME derivatization troubleshooting," "BF3 methanol methylation protocol," or "fatty acid analysis common errors" to find technical notes and application manuals from chromatography and laboratory supply companies.

References

methyl octanoate precision accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors affecting precision in methyl octanoate analysis? The key factors are the sample preparation method (manual vs. automated), the volatility of this compound which can lead to losses, and potential contamination from laboratory materials or reagents [1] [2].

  • Q2: My analysis shows high background interference. What could be the cause? High background can result from contamination. One study found that the gold-standard methyl esterification method can easily introduce contamination from unlabeled octanoate present in the lab environment or glassware [2]. Ensuring glassware is thoroughly rinsed with chloroform and baked at 80°C can mitigate this [2].

  • Q3: Are there alternatives to methyl esterification for derivatizing octanoate? Yes, for analysis via GC-MS, transesterification with isobutanol to form the isobutyl ester has been shown to be a superior method. It reduces the volatility of the derivatized octanoate, minimizing losses and the risk of contamination, thereby improving accuracy and sensitivity [2].

  • Q4: How can I improve the recovery of volatile this compound? Using an automated sample preparation system can reduce the exposure time of samples to open air, as these systems often pierce vial caps only with a narrow syringe needle. For manual methods, ensuring vials remain tightly capped during preparation is crucial. Normalizing your data to a less volatile internal standard, like methyl laurate, can also correct for these volatile losses [1].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery/Precision Volatility of this compound, manual pipetting errors Use automated sample preparation; normalize to internal standard (e.g., methyl laurate) [1]
High Background/Contamination Contaminated glassware/reagents using methyl esterification Switch to isobutanol derivatization; thoroughly rinse/bake glassware [2]
Low Sensitivity in GC-MS Limit of detection for methyl esterification too high Use isobutanol derivatization for ~20x lower LLOQ [2]
Inconsistent Results with Oils Difficulty in reproducibly dispensing viscous oil samples Pre-mix oil sample with internal/surrogate standard solution before aliquoting [1]

Detailed Experimental Protocols

Here are detailed methodologies for two approaches to improve precision and accuracy, adapted from the search results.

Protocol 1: Automated Sample Preparation for Acid-Catalyzed Methyl Esterification

This protocol, adapted from a comparison study, details an automated method that showed better precision (Average RSD of 1.2%) compared to a manual method (Average RSD of 2.7%) [1].

  • Principle: Automated derivatization of fatty acids to Fatty Acid Methyl Esters (FAMEs) for GC analysis.
  • Key Improvement: Reduces reagent volumes 50-fold and cuts reaction time from 2 hours to 20 minutes [1].
  • Workflow: The following diagram illustrates the automated sample preparation process.

start Start with Sample step1 Add Sample & Internal Standard to Vial start->step1 step2 Add 40 µL 2N NaOH in Methanol step1->step2 step3 Vortex 30 sec (1000 rpm) step2->step3 step4 Add 80 µL 14% BF₃ in Methanol step3->step4 step5 Vortex 30 sec (1000 rpm) step4->step5 step6 Heat 20 min at 65°C step5->step6 step7 Cool 2 min at Room Temperature step6->step7 step8 Add 100 µL 2M NaCl and 100 µL Hexane step7->step8 step9 Vortex 20 sec (1000 rpm) step8->step9 step10 Transfer Organic Layer to GC Vial step9->step10

  • Materials & Instrumentation:
    • Instrument: Automated sample preparation workstation (e.g., from Agilent Technologies) configured with 25 µL and 500 µL syringes [1].
    • Reagents: Fatty acid sample or oil, internal standard (e.g., decane, dodecane), 2 N sodium hydroxide in methanol, 14% boron trifluoride (BF₃) in methanol, 2 M sodium chloride (NaCl) solution, hexane [1].
    • Glassware: Capped 2-mL autosampler vials.
Protocol 2: Isobutanol Derivatization for Enhanced Sensitivity in GC-MS

This protocol is for a method that offers significantly improved sensitivity and reduced contamination risk over traditional methyl esterification, with a Lower Limit of Quantification (LLOQ) of 0.43 µM [2].

  • Principle: Transesterification of octanoate directly in plasma using isobutanol to form the less volatile isobutyl ester for GC-MS analysis.
  • Key Improvement: About 20 times more sensitive LLOQ and minimized contamination risk compared to methyl esterification [2].
  • Workflow: The following diagram outlines the isobutyl derivatization process.

a Pre-rinse all Glassware with Chloroform & Bake at 80°C b Mix 100 µL Plasma with 200 µL Acetyl Chloride/Isobutanol a->b c Incubate 60 min at 90°C b->c d Cool to Room Temperature c->d e Add 250 µL Chloroform (Vortex 1 min) d->e f Centrifuge to Separate Phases e->f g Transfer Organic Layer for GC-MS Analysis f->g

  • Materials & Instrumentation:
    • Reagents: Isobutanol (EMSURE grade), acetyl chloride, chloroform (SupraSolv grade), hexane [2].
    • Critical Step: The acetyl chloride in isobutanol reagent must be freshly prepared. Caution: Mixing is highly exothermic; consider cooling reagents prior to slow mixing [2].
    • Glassware: GC vials. Pre-treatment of glassware is essential to prevent contamination [2].

References

troubleshooting methyl octanoate peak shape

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the most common causes of tailing for methyl octanoate? The most frequent causes are chemical interactions with active sites in the GC system (e.g., exposed silanol groups in the inlet liner or column) [1] and physical installation problems (e.g., a poorly cut column or incorrect positioning in the inlet) [1] [2]. For acidic compounds like octanoic acid, a specific chemical reaction—esterification in alcoholic solvents—can also cause a characteristic steady decrease in peak area [3].

  • Why does my octanoic acid peak area keep decreasing with each injection? This specific symptom strongly suggests an esterification reaction is occurring. When octanoic acid is dissolved in an alcohol-based solvent (like ethanol or methanol) and introduced to the hot GC inlet, it can react to form an ethyl or this compound ester [3]. Check your chromatogram for a new, growing peak corresponding to the ester. The fix is to avoid alcohol solvents or use one with a higher water content to inhibit the reaction [3].

  • How can I quickly check if my peak tailing is due to column installation? A "chair-shaped" peak is highly indicative of a poorly cut column with a jagged or blocked inlet [1]. As a first step, re-trim the inlet side of the column (typically 0.5 - 1 meter), ensure a clean, right-angle cut, and verify that the column is inserted to the manufacturer's specified distance in the inlet and detector [1] [2].

Troubleshooting Guide: Diagnosing Peak Shape Problems

Use the following flowchart to systematically diagnose the cause of poor peak shape for this compound.

cluster_causes Potential Causes & Solutions cluster_solutions Recommended Solutions Start Start: this compound Peak Shape Issue Q1 Which peaks in the chromatogram are tailing? Start->Q1 Q2 Is the peak area for Octanoic Acid decreasing? Q1->Q2 Only some A1 All peaks tail Q1->A1 All A3 Only solvent and/or early peaks tail Q1->A3 Solvent/Early A2 Only some analyte peaks tail Q2->A2 No Esterification Esterification Reaction: - Acid + Alcohol solvent + Heat [3] Q2->Esterification Yes Physical Physical/Installation Issue: - Poor column cut - Incorrect column position - Unswept volume [1] [2] A1->Physical Chemical Chemical Activity/Adsorption: - Active sites in liner/column - Degraded/deactivated liner [1] A2->Chemical Splitless Splitless Injection Issue: - Splitless/purge time too short [1] A3->Splitless S4 Change to a non-alcoholic or wet solvent [3] Esterification->S4 S1 Re-trim and re-install column. Use correct ferrules [1] [2] Physical->S1 S2 Replace inlet liner. Use highly inert, deactivated parts. Trim column inlet [1] Chemical->S2 S3 Optimize splitless/purge time to effectively clear solvent [1] Splitless->S3 inv1 inv2

Detailed Solutions and Protocols

For the issues identified in the guide, here are the detailed steps to resolve them.

Resolving Chemical Activity and Adsorption
  • Solution: Replace the inlet liner with a highly inert, deactivated liner [1]. Regularly trim the first 0.5 - 1 meter of the analytical column to remove contaminated stationary phase or exposed silica [1] [2].
  • Protocol:
    • Turn off the GC and allow the inlet to cool.
    • Vent the system and replace the old liner with a new, certified deactivated liner.
    • Use a ceramic wafer or rotating blade cutter to cleanly trim the inlet side of the column.
    • Re-install the column, ensuring the correct insertion distance according to the manufacturer's specifications.
    • After maintenance, always condition the column and liner before analysis.
Addressing Esterification in Solvent
  • Solution: Change the sample solvent [3]. Avoid using denatured ethanol or methanol for octanoic acid. If derivatization is not intended, switch to a non-alcoholic solvent like hexane or acetonitrile. If an alcohol is necessary, using a wet (e.g., 96%) ethanol may inhibit the reaction [3].
  • Protocol:
    • Prepare a new standard of octanoic acid in your proposed alternative solvent.
    • Inject this standard multiple times and monitor the peak area and shape for consistency.
    • Check the chromatogram for the absence of a new, growing peak that could be the ester form.
Optimizing Splitless Injection
  • Solution: Optimize the splitless (purge) time [1]. A time that is too short fails to clear all the solvent vapor from the liner, causing tailing.
  • Protocol:
    • Inject a sample containing an early-eluting analyte like this compound.
    • Perform a series of injections, incrementally increasing the splitless time (e.g., start at 0.5 min, then 1.0 min, 1.5 min).
    • Plot the peak area of the analyte against the splitless time. The optimal time is the shortest duration after which the peak area remains constant [1].

Proactive Maintenance and Best Practices

Preventing peak shape issues is more efficient than troubleshooting them.

Practice Description Frequency / Specification
Use Deactivated Parts Always use chemically inert liners, ferrules, and columns to minimize interaction with analytes [1]. For every installation
Proper Column Installation Ensure a clean, square cut and correct insertion distance into the inlet and detector [1] [2]. For every installation
Regular Inlet Maintenance Replace the inlet liner and trim the guard/analytical column regularly to remove non-volatile residues and active sites [1]. Based on sample load (e.g., every 100-200 injections)
Solvent Compatibility Ensure your sample solvent does not react with your analytes under high inlet temperatures [3]. Check during method development

References

Technical Troubleshooting Guide: Minimizing Methyl Octanoate Losses

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues you might encounter.

Issue / Challenge Root Cause Recommended Solution Key Citations
High Losses during Derivatization High volatility of methyl ester derivatives during heating steps. Switch to a less volatile derivative. Use isobutanol transesterification instead of methanol-based methylation. [1]
Low Analytical Sensitivity Losses during sample transfer and concentration steps. Use direct derivatization in the plasma matrix to minimize transfer steps. Avoid complete drying of samples. [1]
Sample Contamination Contamination from laboratory glassware and solvents. Rinse all glassware with chloroform and bake at 80°C for 2+ hours before use. Use high-purity solvents. [1]
Poor Extraction Efficiency Suboptimal parameters for solvent-free extraction techniques. For SPME Arrow, optimize fiber material, pH, and temperature. Use DVB-PDMS fiber, pH 2, and 70°C. [2]
Detailed Experimental Protocol: Isobutanol Transesterification

This protocol, adapted from a 2020 study, is designed for minimal losses of octanoate during GC-MS analysis [1].

  • Glassware Preparation: A critical step to prevent contamination. Thoroughly rinse all glassware (GC vials, etc.) with chloroform and then bake in an oven at 80°C for a minimum of 2 hours [1].
  • Derivatization:
    • Pipette 100 µL of your plasma sample into a prepared GC vial.
    • Carefully add 200 µL of a freshly prepared derivatization reagent (3 mol/L acetyl chloride in isobutanol). Caution: This mixing is exothermic; pre-cooling reagents is advisable.
    • Incubate the closed vials for 60 minutes at 90°C [1].
  • Extraction:
    • After cooling to room temperature, add 250 µL of chloroform to the vial.
    • Vortex the mixture for 1 minute to ensure thorough mixing.
    • Centrifuge for 5 minutes at 1500×g to separate the phases [1].
  • Analysis:
    • The lower, organic layer (containing the derivatized octanoate) is now ready for injection into the GC-MS system. This method avoids drying and reconstitution, key steps where volatile losses occur.

Workflow for Sample Preparation

The following diagram illustrates the core decision-making process for a sample preparation strategy aimed at minimizing methyl octanoate losses.

Start Start Sample Prep Decision1 Derivatization Required? Start->Decision1 Decision2 Extraction Method? Decision1->Decision2 No MethodA Isobutanol Transesterification (Direct in plasma, 90°C, 60 min) Decision1->MethodA Yes MethodB SPME Arrow (Headspace) (DVB-PDMS fiber, pH 2, 70°C) Decision2->MethodB Note1 Minimizes volatility vs. methyl esters MethodA->Note1 GCMS GC-MS/MS Analysis MethodA->GCMS Note2 Solvent-free enrichment MethodB->Note2 MethodB->GCMS

Key Technical Considerations

  • Contamination is a Key Risk: The "gold-standard" methyl esterification method is particularly susceptible to contamination from unlabeled octanoate in the lab environment, which can lead to incorrect results. The isobutanol method mitigates this [1].
  • Balance Speed and Efficiency: While the cited SPME Arrow method was accelerated to a 44-minute runtime, the 20-minute extraction time is still necessary to reach equilibrium and ensure high recovery—don't shortcut this step [2].

References

Methyl Octanoate as an Internal Standard: Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

For researchers to make an informed choice, the following table summarizes the key characteristics of methyl octanoate relevant to its use as an internal standard [1]:

Property Specification
Chemical Name This compound (also known as Methyl Caprylate) [1]
CAS Registry Number 111-11-5 [1] [2]
Molecular Formula C₉H₁₈O₂ [1] [2]
Quality/Assay ≥99.8% (GC) [1]
Density 0.877 g/mL at 20 °C [1]
Boiling Point 193-194 °C [1]
Refractive Index n20/D 1.418 [1]
Flash Point 82 °C (closed cup) [1]

Frequently Asked Questions & Troubleshooting

Here are answers to common technical questions your users might encounter.

Q1: What are the general criteria for selecting a suitable internal standard like this compound?

An ideal internal standard should meet several key criteria [3] [4] [5]:

  • Chemical Similarity: It should be chemically analogous to the target analytes (e.g., similar polarity, functional groups) to ensure comparable behavior during sample preparation, chromatography, and detection [4] [6].
  • Absence from Sample: The compound must not be present in the original sample matrix to avoid interference [3].
  • Baseline Separation: It must be chromatographically resolved from all other sample components and analytes of interest [3] [6].
  • Stability: The internal standard must be chemically and physically stable throughout the entire analytical process [6].
  • Non-Reactive: It should not react with the sample, analytes, or solvents [6].

Q2: In which specific experimental contexts is this compound a good internal standard choice?

This compound is particularly well-suited in the following applications:

  • Fatty Acid Methyl Ester (FAME) Analysis: It is naturally a FAME and is commonly used in the analysis of other FAMEs. For instance, it is included in commercial FAME standard mixes and has been used in validated methods for analyzing fatty acids in canola oil and bioreactor samples [7] [8].
  • Lipidomics and Biodiesel Research: Its presence is relevant in the deoxygenation of esters for biodiesel components and in the analysis of lipid oxidation products, making it a chemically relevant choice in these fields [1] [9].
  • GC and GC-MS Analysis: The technical data for this compound specifies its suitability for gas chromatography (GC) [1].

Q3: What are common pitfalls when using an internal standard, and how can I avoid them?

Pitfall Description & Solution

| Poor Selection | Problem: Choosing an internal standard with dissimilar chemical properties to your analytes, leading to different recovery rates or ionization efficiencies [4] [6]. Solution: Confirm the internal standard behaves similarly to your analytes throughout the entire process [4]. | | Inconsistent Spiking | Problem: Inaccurate or imprecise addition of the internal standard solution to samples [5] [6]. Solution: Use calibrated pipettes and a consistent spiking procedure. Add the internal standard at the earliest possible stage of sample preparation, ideally before any extraction or derivatization steps, to account for procedural losses [4] [5]. | | Lack of Separation | Problem: The internal standard co-elutes with an analyte or a matrix component, causing inaccurate quantification [3] [6]. Solution: Method development must ensure baseline chromatographic separation (resolution factor Rs > 1.5 is a common target) between the internal standard and all nearby peaks [6]. | | Instrumental Issues | Problem: For volatile compounds like this compound, losses can occur if vials are pierced during automated preparation, potentially affecting recovery [7]. Solution: Be aware of this potential issue during method development and validation, and ensure vial seals are intact. |

Q4: When is an internal standard necessary versus when is an external standard sufficient?

The choice depends on the complexity of your sample preparation and the required precision [5] [6].

  • Use an Internal Standard (IS) when:

    • Sample preparation involves multiple, complex steps (e.g., liquid-liquid extraction, evaporation, reconstitution) [5].
    • The sample matrix is complex (e.g., blood, plasma, tissue, soil) and may cause variable analyte recovery or ion suppression/enhancement in MS [4] [6].
    • You require high accuracy for trace-level quantification [6].
    • Instrumental response is not perfectly stable over time.
  • An External Standard (ES) may be sufficient when:

    • Sample preparation is simple (e.g., dilution and inject) [5].
    • The sample matrix is simple and does not interfere.
    • Performing high-throughput, routine analysis of major components [6].
    • The autosampler provides highly precise injection volumes [5].

Experimental Protocol Overview

Below is a generalized workflow for implementing an internal standard, adapted from methods describing FAME analysis using compounds like this compound [7].

A 1. Sample Preparation A0 Weigh or aliquot sample A->A0 B 2. Derivatization (if needed) B0 Perform derivatization (e.g., base- or acid-catalyzed methylation) B->B0 C 3. Analysis & Quantification C0 Inject into GC system C->C0 A1 Add Internal Standard Solution A0->A1 A2 Extract and process sample A1->A2 A2->B B0->C C1 Measure analyte and IS peak areas C0->C1 C2 Calculate concentration using peak area ratio (Analyte/IS) C1->C2

Key Protocol Steps:

  • Internal Standard Addition: A precise volume of a this compound stock solution is added to the sample. Crucially, this must be done at the very beginning of sample preparation to correct for any subsequent volumetric losses or inefficiencies [4] [5] [7].
  • Sample Processing & Derivatization: The sample undergoes extraction, purification, and/or derivatization (e.g., if analyzing bound fatty acids). Using an internal standard here accounts for the variable yield of these reactions [7].
  • Quantification: The concentration of the target analyte is calculated based on the peak area ratio of the analyte to the internal standard, and not on the absolute peak area of the analyte alone [3]. This ratio corrects for minor variations in injection volume and detector sensitivity.

References

comparison methyl esterification isobutylation octanoate

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

Feature Methyl Esterification (Traditional Method) Isobutylation (Novel Method)
Derivatization Agent Not specified (inferred to be methanol) Isobutanol with acetyl chloride
Key Advantage Considered the "gold standard" for fatty acid analysis [1] Greatly reduced volatility of the derivatized analyte, minimizing losses [1]
Limitation of Quantification (LLOQ) Not specified, but implied to be ~20x higher than isobutylation 0.43 μM (approx. 20x more sensitive) [1]
Precision (Coefficient of Variation) Not provided for comparison Intraday < 9.1%; Interday < 9.3% [1]
Linearity (R²) Not provided for comparison > 0.99 [1]
Risk of Contamination High (samples easily contaminated with unlabeled octanoate) [1] Low (direct derivatization in plasma limits contamination) [1]

Detailed Experimental Protocols

The following workflows detail the key steps for each method as described in the research, with the novel isobutylation protocol receiving particular emphasis [1].

cluster_methyl Methyl Esterification (Traditional) cluster_isobutyl Isobutylation (Novel Method) m1 Sample Preparation m2 Derivatization via Methyl Esterification m1->m2 m3 GC-MS Analysis m2->m3 m4 Result: Higher LLOQ, Risk of Contamination m3->m4 i1 1. Glassware Cleaning: Rinse with chloroform & bake at 80°C i2 2. Derivatization: Mix plasma with acetyl chloride/isobutanol Incubate 60 min at 90°C i1->i2 i3 3. Extraction: Add chloroform, vortex, centrifuge i2->i3 i4 4. GC-MS Analysis i3->i4 i5 Result: LLOQ 0.43 µM, Low Contamination Risk i4->i5

Key Insights for Researchers

The study highlights critical practical considerations for scientists choosing between these methods:

  • Context of Superiority: The isobutylation method was developed specifically to solve challenges in a stable isotope tracer protocol using glyceryl tri[1,2,3,4-13C4]octanoate, where plasma octanoate concentrations were too low for reliable detection with the standard method [1].
  • Primary Advantage: The main technical improvement lies in the reduced volatility of the octanoate isobutyl ester, which minimizes analyte loss during sample preparation. The direct derivatization in plasma, without prior extraction, also significantly cuts the risk of contamination from external unlabeled octanoate, a key source of bias in the methyl esterification method [1].
  • Application Note: While the search results discuss methyl esters extensively in the context of biodiesel combustion research [2] [3] and ester biosynthesis [4] [5], the performance data and protocol details provided here are specifically for analytical chemistry in a biomedical research setting.

References

methyl octanoate Pt/Al2O3 vs Pt/TiO2 selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Comparison at a Glance

The table below summarizes the performance and characteristics of Pt/Al₂O₃ and Pt/TiO₂ catalysts based on the research data.

Feature Pt/Al₂O₃ Pt/TiO₂
Primary Role of Support Acidic support; promotes C-C bond cleavage [1] Promotes hydrogenation of the ester [2]
Dominant Reaction Pathway Decarboxylation/Decarbonylation [1] Hydrogenolysis (C-O bond cleavage) [2]
Main Hydrocarbon Product n-Heptane (C7) [1] C8 Hydrocarbons [2]
Key Product Ratio Lower n-C8/n-C7 ratio [3] Higher n-C8/n-C7 ratio [3] [2]
Stability without H₂ Deactivates quickly by coking [2] Information not specified in results

Experimental Protocols

The comparative data comes from gas-phase reaction studies of methyl octanoate. Here are the typical methodologies used:

  • Typical Reaction Conditions: Reactions were often conducted in a flow reactor at atmospheric pressure. A common temperature used is 300-330 °C [1]. The feed typically consists of this compound vapor carried by a gas stream, either pure H₂, pure He, or a mixture like 5% H₂/He [1] [3].
  • Catalyst Preparation and Characterization: The 1% Pt/Al₂O₃ and Pt/TiO₂ catalysts are typically prepared by impregnating the support with a platinum salt solution. Before reaction testing, they are characterized by techniques like CO chemisorption (to determine metal surface area and dispersion), Temperature Programmed Reduction (TPR), and XPS to understand the chemical state of the platinum [2].
  • Product Analysis: The effluent from the reactor is analyzed using online gas chromatography (GC). This allows for the identification and quantification of the various reaction products, such as n-heptane (n-C7) and n-octane (n-C8), from which selectivity and the n-C8/n-C7 ratio are calculated [1] [3].

Reaction Pathways and Deactivation

The conversion of this compound can follow different pathways, leading to the different product distributions observed.

The diagram below illustrates the primary reaction routes for this compound over the two catalysts.

cluster_Al2O3 Pt/Al₂O₃ Pathway cluster_TiO2 Pt/TiO₂ Pathway Start This compound (C8 Ester) Al2O3_Step Decarboxylation/ Decarbonylation Start->Al2O3_Step TiO2_Step Hydrogenolysis (C-O Cleavage) Start->TiO2_Step Al2O3_Product n-Heptane (C7) + CO/CO₂ Al2O3_Step->Al2O3_Product TiO2_Product C8 Hydrocarbons (e.g., n-Octane) TiO2_Step->TiO2_Product Coke Catalyst Coking (Deactivation) H2_Presence H₂ Co-feed H2_Presence->Coke Suppresses

A key challenge with Pt/Al₂O₃ is catalyst deactivation, especially in the absence of hydrogen.

  • Coking: Under inert atmospheres (like He), Pt/Al₂O₃ deactivates quickly by coking [2]. The alkenes formed, which are coke precursors, oligomerize to form carbonaceous deposits that block active sites [1] [4].
  • Role of Hydrogen: Co-feeding H₂ helps maintain catalyst activity by hydrogenating coke precursors and cleaning the metal surface [1]. It also shifts the product selectivity entirely to paraffins instead of alkenes [1].

Interpretation and Research Implications

The choice between Pt/Al₂O₃ and Pt/TiO₂ depends on the target product.

  • To maximize the yield of n-heptane (C7), a direct drop-in diesel component, Pt/Al₂O₃ is the more effective catalyst.
  • To produce longer-chain C8 hydrocarbons, which may be desirable for yield or other properties, Pt/TiO₂ is the preferred catalyst.

References

Experimental Data on Drying Methods and Aroma Retention

Author: Smolecule Technical Support Team. Date: February 2026

Drying Method Process Temperature Relative Performance on Aroma Compound Content Key Findings Related to Methyl Octanoate
Dehydrator Drying 52 °C Best (5-23% higher than freeze-drying; 6-37% higher than oven-drying) Perceived as a high-intensity aroma in the final product.
Freeze Drying 25 °C Intermediate Perceived as a high-intensity aroma in the final product.
Oven Drying 52 °C Poorest Perceived as a high-intensity aroma in the final product.

The study employed Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry-Olfactometry (HS-SPME-GC-MS-O) for analysis. This technique involves [1]:

  • Sample Preparation: Hop cones were dried until moisture content reached 8-10%.
  • Volatile Extraction (HS-SPME): Using a fiber to adsorb volatile aroma compounds from the sample headspace.
  • Separation and Identification (GC-MS): Separating the complex mixture of volatiles and identifying them by mass.
  • Aroma Detection (O): A human assessor simultaneously sniffs the effluent from the GC to identify which separated compounds have a perceptible odor.

Statistical analysis via Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) confirmed significant differences in aroma profiles resulting from the three drying methods [1].

Workflow for Drying Technique Comparison

The diagram below outlines the logical workflow for a comparative experiment on drying techniques, as conducted in the hop study [1].

DryingWorkflow cluster_techniques Drying Techniques (Experimental Variables) start Start: Raw Material p1 Apply Drying Techniques start->p1 p2 Analyze Aroma Profile (HS-SPME-GC-MS-O) p1->p2 d1 Dehydrator Drying d2 Freeze Drying d3 Oven Drying p3 Process and Interpret Data p2->p3 p4 Statistical Analysis (PCA & HCA) p3->p4 end End: Identify Optimal Method p4->end

Interpretation and Research Considerations

The provided data suggests that for heat-sensitive aroma compounds like this compound, dehydrator drying at a controlled, moderate temperature (52°C) may offer superior retention compared to other common methods. This is likely due to a better balance between efficient water removal and minimal thermal degradation [1].

It is important to interpret these findings with the following context:

  • Proxy Data: This conclusion is based on a study of hop drying, not a direct investigation of isolated this compound. The compound's behavior could differ in other matrices or under pure conditions.
  • Olfactory Importance: The study highlights that this compound was not only quantitatively measured but also sensorially perceived as a high-intensity aroma across all drying methods, underscoring its significance to the overall fragrance profile [1].
  • Methodology Applicability: The HS-SPME-GC-MS-O protocol used is a robust and standard method you can confidently apply to your own research on volatile compounds [1].
  • Searching Specialized Databases: Use scientific databases (e.g., SciFinder, PubMed, Web of Science) with precise queries such as "this compound stability drying" or "volatile compound retention during dehydration."
  • Exploring Related Matrices: Look for research on drying techniques for other essential oil-rich plants, fruits, or fermentation products, as these often contain similar volatile esters.

References

methyl octanoate comparison other FAMEs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Select FAMEs

The table below summarizes the characteristics of several FAMEs, including methyl octanoate, based on information from the search results.

FAME Name Carbon Chain Key Characteristics & Applications Experimental Relevance
This compound (C8:0) 8-carbon, saturated A volatile model compound for analytical method development; used in biofuel research for its low freezing point [1] [2] [3]. Often used to optimize and test GC methods due to its high volatility, which can lead to lower recovery in automated systems [2].
Methyl Myristate (C14:0) 14-carbon, saturated Studied in biomedical research; serum levels of its free fatty acid (C14:0) were identified as a potential indicator for the progression of pre-leukemic diseases to Acute Myeloid Leukemia (AML) [4]. Quantified in human serum using GC-MRM-MS, demonstrating its relevance in biomarker discovery for cancer diagnostics [4].
Methyl Stearate (C18:0) 18-carbon, saturated Similar to C14:0, the serum level of its free fatty acid (C18:0) was found to be discriminative among different blood disorders, including AML and pre-leukemic conditions [4]. Analyzed alongside other FAMEs in complex biological matrices using sophisticated GC-MS protocols [4].
Methyl Oleate (C18:1) 18-carbon, monounsaturated A common constituent of biodiesel; its thermal conductivity has been measured under high pressures for engine and system design optimization [5]. Part of large datasets used to build machine learning models for predicting the thermal conductivity of ester biofuels [5].

Standard Experimental Protocol: GC-MS/MS Analysis of FAMEs

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a gold-standard technique for separating, identifying, and quantifying FAMEs in complex mixtures. The following workflow, synthesized from the search results, outlines a typical modern approach [1].

fame_analysis_workflow start Sample Preparation spme SPME Arrow Extraction start->spme Headspace Sampling gc GC Separation spme->gc Thermal Desorption ms MS/MS Detection (MRM Mode) gc->ms Eluting Analytes data Data Analysis & Quantification ms->data Signal Acquisition

Sample Preparation & Derivatization
  • Derivatization: Free fatty acids are often converted to FAMEs for better GC performance. A common acid-catalyzed method involves reacting the sample with 2N sodium hydroxide in methanol and 14% boron trifluoride in methanol, followed by heating at 65°C for 20 minutes [2].
  • Extraction: The newly formed FAMEs are then extracted into an organic solvent like hexane [2].
  • Enrichment: For aqueous samples or complex matrices, Solid-Phase Microextraction Arrow (SPME Arrow) is a modern, solvent-free technique. The fiber is exposed to the sample headspace to adsorb and concentrate the analytes. Key optimized parameters include [1]:
    • Fiber Material: Divinylbenzene/Polydimethylsiloxane (DVB/PDMS)
    • pH: 2
    • Extraction Time: 20 minutes
    • Extraction Temperature: 70°C
Instrumental Analysis: GC-MS/MS
  • Gas Chromatography (GC): Separation is achieved using a mid-polarity capillary column designed for FAME analysis, such as a ZB-FAME or equivalent (30 m × 0.25 mm I.D., 0.25 µm film thickness). A typical temperature program starts at a low temperature (e.g., 40-50°C), then ramps up (e.g., 6-7°C per minute) to a high final temperature (e.g., 210-250°C) [4] [1].
  • Mass Spectrometry (MS/MS): Detection in Multiple Reaction Monitoring (MRM) mode is highly selective and sensitive. In MRM, a specific precursor ion from the FAME is selected, fragmented, and a specific product ion is monitored. This significantly reduces background noise in complex samples like blood serum or bioreactor effluent [4] [1].
Data Quantification

Quantification is typically performed using a calibration curve with internal standards. Isotope-labeled standards, such as methyl heptadecanoate-d33, are ideal for correcting for losses during sample preparation and instrument variability [1].

Research Applications and Context

  • Biomedical Research: The analysis of FAME profiles (or their corresponding free fatty acids) is a powerful tool in metabolomics. The study in the search results used this approach to identify potential lipid-based biomarkers for leukemia progression, highlighting its direct relevance to drug development and diagnostics [4].
  • Biofuel and Industrial Research: The precise measurement of FAME properties, such as thermal conductivity, is critical for designing efficient engines and bioreactors. Advanced data analysis techniques, including machine learning, are being applied to these datasets to build predictive models [5].

References

Analytical Methods for Methyl Octanoate at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, performance data, and applications of four analytical techniques identified for methyl octanoate.

Analytical Technique Sample Preparation & Derivatization Key Quantitative Performance Primary Application & Advantages
SPME Arrow-GC-MS/MS [1] Solvent-free headspace SPME Arrow extraction (DVB-PDMS fiber). Optimized conditions: pH 2, 70°C, 20 min. [1] Low method detection limits (in the range of ng/L). High selectivity via MRM mode. [1] Analysis of FAMEs in complex aqueous matrices (e.g., bioreactor water). Green method, minimal matrix effect, high sensitivity. [1]
GC-MS with Isobutanol Derivatization [2] Direct transesterification in plasma using acetyl chloride in isobutanol (90°C, 60 min). Reduces volatility vs. methyl esters. [2] LLOQ: ~0.43 μM. Precision: <9.3% RSD. Superior sensitivity and reduced contamination vs. methyl esterification. [2] Precise analysis of plasma octanoate enrichment in stable isotope tracer studies. Minimizes contamination. [2]
Automated GC-FID [3] Automated acid-catalyzed methylation with BF₃/MeOH (65°C, 20 min). Scales down manual methods 50-fold. [3] Recovery: ~94-101%. Precision (RSD): 1.2% (automated) vs. 2.7% (manual). Excellent linearity. [3] High-throughput analysis of FAMEs in oils. Improved precision, reduced reagent use and time through automation. [3]
GC-FID with Conventional Derivatization [4] Lipid extraction (CHCl₃/MeOH) followed by derivatization with BF₃/MeOH in toluene (70°C, 90 min). [4] LOD/LOQ: 0.21-0.54 μg/mL / 0.63-1.63 μg/mL. Linearity: R² > 0.9998. [4] Reliable quantification of fatty acids in bee products and other complex matrices. Robust and well-established. [4]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies for the two most distinct approaches: the green SPME method and the highly sensitive derivatization technique.

Rapid SPME Arrow-GC-MS/MS Method for Aqueous Samples [1]

This method is designed for the direct analysis of this compound in water, eliminating the need for solvents.

  • Sample Preparation: The aqueous sample is adjusted to pH 2 and placed in a headspace vial.
  • SPME Arrow Extraction: A DVB/PDMS SPME Arrow fiber is exposed to the sample headspace at 70°C for 20 minutes to adsorb the analytes.
  • GC-MS/MS Analysis:
    • Desorption: The fiber is thermally desorbed in the GC injector at 250°C for 4 minutes.
    • Chromatography: Separation is achieved using a ZB-FAME capillary column (30 m × 0.25 mm × 0.20 µm) and a temperature program (40°C for 5 min, then ramped to 210°C at 6°C/min).
    • Detection & Quantification: MS/MS in MRM mode is used for highly selective and sensitive detection.
Sensitive GC-MS Method for Plasma Octanoate Enrichment [2]

This method prioritizes the accurate measurement of low levels of octanoate in biological plasma, using derivatization to improve sensitivity and avoid contamination.

  • Sample Preparation:
    • Glassware is meticulously rinsed and baked to prevent contamination.
    • 100 μL of plasma is used.
  • Derivatization:
    • The sample is mixed with 200 μL of acetyl chloride in isobutanol (3 mol/L).
    • The mixture is incubated at 90°C for 60 minutes for transesterification.
    • After cooling, the derivatives are extracted into 250 μL of chloroform.
  • GC-MS Analysis:
    • The organic layer is analyzed by GC-MS for the octanoate isobutyl ester.
    • The use of isobutanol instead of methanol produces a less volatile derivative, reducing analytical losses and improving the accuracy of low-concentration measurements.

Workflow Diagrams

The following diagrams illustrate the core steps of the two main methodological approaches described above.

Workflow for SPME Arrow-GC-MS/MS Analysis

Start Aqueous Sample A Adjust to pH 2 Start->A B Headspace Incubation (70°C, 14 min) A->B C SPME Arrow Extraction (DVB/PDMS, 70°C, 20 min) B->C D Thermal Desorption in GC Injector (250°C, 4 min) C->D E GC-MS/MS Analysis (MRM Mode) D->E End Data & Quantification E->End

Workflow for Plasma Octanoate Analysis via Derivatization

Start Plasma Sample A Glassware Cleaning (Baked to prevent contamination) Start->A B Add Acetyl Chloride/Isobutanol (3 mol/L) A->B C Derivatization (90°C, 60 min) B->C D Cool and Add Chloroform C->D E Vortex and Centrifuge D->E F Analyze Organic Layer by GC-MS E->F End Enrichment Calculation F->End

Key Validation Parameters and Selection Guide

When validating a method for this compound, you should establish the following performance characteristics, which are consistent across analytical guidance [5]:

  • Specificity: No interference at the analyte's retention time.
  • Linearity and Range: A correlation coefficient (r) ≥ 0.999 is typically expected for the calibration curve. [5]
  • Accuracy: Often assessed through recovery studies, with 98-102% considered acceptable. [5]
  • Precision: Includes repeatability (RSD < 2%) and intermediate precision (RSD < 3%). [5]
  • Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), generally based on signal-to-noise ratios of 3:1 and 10:1, respectively. [5]

To select the best method for your needs:

  • For high-throughput, green analysis of aqueous samples → Choose the SPME Arrow-GC-MS/MS method. [1]
  • For ultra-sensitive and precise measurement of octanoate in complex biological matrices like plasma → The GC-MS with isobutanol derivatization is more suitable. [2]
  • For routine quality control where top-tier sensitivity is not critical → A validated GC-FID method offers a robust and cost-effective solution. [3] [4]

References

Comprehensive Comparison Guide: Analytical Methods for Methyl Octanoate

Author: Smolecule Technical Support Team. Date: February 2026

For researchers tracing metabolic pathways or analyzing fatty acid esters, selecting the appropriate analytical method is critical. The established method of methyl esterification followed by GC-MS is often used for fatty acid analysis [1]. However, a recently developed method using direct transesterification in plasma with isobutanol and GC-MS analysis offers significant advantages for specific, sensitive applications like stable isotope tracer studies [1]. The following sections provide a detailed comparison of these methods.

Method Comparison at a Glance

The table below summarizes the core performance characteristics of the two methods based on experimental data from the cited research.

Feature Traditional Methyl Esterification (Gold Standard) Novel Isobutanol Transesterification
Core Derivatization Chemistry Methyl esterification [1] Direct transesterification with isobutanol in plasma [1]
Analytical Instrument GC-MS or GC-C-IRMS [1] GC-MS [1]
Key Application General fatty acid concentration and enrichment analysis [1] Analyzing octanoate enrichment in stable isotope tracer protocols [1]
Lower Limit of Quantification (LLOQ) Not specified, but insufficient for low-concentration tracer studies [1] 0.43 µM (Approx. 20x more sensitive for enrichment analysis) [1]
Precision (Coefficient of Variation) Not specified for octanoate in search results Intraday < 9.1%, Interday < 9.3% [1]
Linearity (R²) Not specified for octanoate in search results > 0.99 [1]
Risk of Contamination High (easily contaminated by unlabeled octanoate) [1] Minimized (direct derivatization in plasma) [1]
Best Suited For Routine analysis of fatty acids in samples with adequate concentration [1] High-sensitivity studies of octanoate metabolism, especially with stable isotope tracers at low plasma concentrations [1]

Detailed Experimental Protocols

Protocol for the Novel Isobutanol Transesterification Method

This protocol is designed for determining total octanoate enrichment in human plasma [1].

  • Glassware Preparation: Thoroughly rinse all glassware with chloroform and bake for at least 2 hours at 80°C to prevent contamination from environmental octanoate [1].
  • Derivatization:
    • In a GC vial, mix 100 µL of plasma with 200 µL of a freshly prepared derivatization reagent (3 mol/L acetyl chloride in isobutanol). The reagent should be prepared carefully as the mixing is exothermic [1].
    • Incubate the mixture for 60 minutes at 90°C [1].
  • Extraction:
    • After cooling to room temperature, add 250 µL of chloroform to the vial [1].
    • Vortex the mixture for 1 minute and then centrifuge for 5 minutes at 1500×g to separate the phases [1].
  • Analysis:
    • The organic layer is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the octanoate enrichment [1].
Protocol for the Traditional Methyl Esterification Method

This is the gold-standard method for general fatty acid analysis, which was found less suitable for low-concentration tracer studies of octanoate [1].

  • Fatty acids in the sample are derivatized to form methyl esters (e.g., methyl octanoate) [2] [1].
  • The derivatized esters are then analyzed by GC-MS or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) [1].
  • The search results indicate that this method was prone to contamination from unlabeled octanoate during sample preparation, leading to biased results in enrichment studies. Furthermore, its sensitivity was insufficient for the low concentrations encountered in the specific stable isotope protocol [1].

Workflow and Method Selection Diagram

The following diagram visualizes the methodological choice and workflow for the sensitive analysis of octanoate, particularly in stable isotope studies.

Start Start: Analyze Octanoate Enrichment in Plasma Decision Is the analysis for a stable isotope tracer study with low plasma concentrations? Start->Decision MethodA Method: Isobutanol Transesterification Decision->MethodA Yes MethodB Method: Methyl Esterification (Gold Standard) Decision->MethodB No StepA1 Step 1: Direct derivatization in plasma with isobutanol MethodA->StepA1 StepA2 Step 2: GC-MS Analysis StepA1->StepA2 OutcomeA Outcome: High Sensitivity Low Risk of Contamination StepA2->OutcomeA StepB1 Step 1: Methyl esterification MethodB->StepB1 StepB2 Step 2: GC-MS/GC-C-IRMS Analysis StepB1->StepB2 OutcomeB Outcome: Risk of Contamination Lower Sensitivity for Tracers StepB2->OutcomeB

Key Insights and Recommendations

  • Prioritize Sensitivity and Minimize Contamination: For stable isotope tracer studies where plasma octanoate concentrations are very low, the isobutanol transesterification method is superior. Its direct derivatization in plasma and use of a less volatile ester significantly reduce the risk of analyte loss and contamination, which is a critical flaw of the methyl esterification method in this context [1].
  • Understand the Trade-offs: While the novel method excels in sensitivity for octanoate, the traditional methyl esterification remains a versatile and well-established "gold standard" for broader fatty acid profiling in samples where high sensitivity for a specific fatty acid is not the primary concern [1].
  • Consider the Application Context: this compound is also an important compound in other fields, such as biofuel research, where it is studied as a model compound for the deoxygenation of triglycerides into diesel fuel components. In these contexts, analytical priorities (like tracking reaction products on catalyst surfaces [2]) differ from those in clinical metabolism studies.

References

Performance Comparison: Extraction & Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a highly sensitive method for octanoate analysis and compares general solvent system efficiencies for lipid extraction, which is relevant to extracting compounds like octanoate.

Method or Aspect Key Findings and Performance Data Context and Application
GC-MS Analysis of Octanoate [1] Lower Limit of Quantification (LLOQ): 0.43 μM (approx. 20x more sensitive than gold-standard methyl esterification) [1]. Used for analyzing octanoate enrichment in human plasma from a stable isotope tracer protocol [1].
Solvent System Polarity [2] Lipid extraction yield showed a significant positive correlation with solvent polarity (r = 0.5682, P < 0.05) and water ratio in the mixture (r = 0.5299, P < 0.05) [2]. Study on extracting non-starch lipids from wheat, barley, and tapioca flour; Bligh and Dyer-based methods (which use chloroform-methanol-water) showed superior yields [2].
Solid-Phase Extraction (SPE) [3] [4] In morphine detection, SPE-HPTLC identified 74% of samples as positive, vs. 48% for Liquid-Liquid Extraction (LLE)-TLC [3]. Advantages: low solvent use, higher selectivity, easier automation, avoids emulsions [3] [4]. SPE is often compared with LLE. It is particularly valued in analytical chemistry and toxicology for sample clean-up and concentration [3] [4].
Liquid-Liquid Extraction (LLE) [4] A simple and cost-effective method. Disadvantages include potential emulsification issues and high solvent consumption [4]. A traditional, widely used technique for separating compounds based on solubility in two immiscible liquids [4].

Detailed Experimental Protocols

Here are the methodologies for the key techniques cited.

Protocol 1: GC-MS Analysis of Plasma Octanoate via Isobutanol Derivatization [1]

This protocol is designed for high sensitivity and minimizes contamination.

  • Sample Derivatization: In a GC vial, mix 100 μL of plasma with 200 μL of a freshly prepared acetyl chloride in isobutanol reagent (3 mol/L). Incubate for 60 minutes at 90°C [1].
  • Extraction: After cooling, add 250 μL of chloroform to the vial. Vortex the mixture for 1 minute and then centrifuge for 5 minutes at 1500×g [1].
  • Analysis: The lower organic layer containing the derivatized octanoate is analyzed by GC-MS [1].

Critical Note on Contamination: All glassware must be rinsed with chloroform and baked at 80°C for at least 2 hours prior to use to prevent contamination from ambient octanoate, which can significantly bias results [1].

Protocol 2: Bligh and Dyer (Monophasic) Lipid Extraction [2]

This method is effective for extracting total lipids, including polar lipids, from flour and starch samples.

  • Hydration: Vortex a 500 mg sample with 1 mL of water for 10 minutes to form a wet slurry [2].
  • First Solvent Addition: Add 3.75 mL of chloroform-methanol (1:2, v/v) to the slurry. Vortex the mixture for 10-15 minutes [2].
  • Phase Separation Inducers: Add 1.25 mL of chloroform, vortex for 1 minute, then add 1.25 mL of water and vortex for another minute [2].
  • Centrifugation and Collection: Centrifuge the mixture for 10 minutes at 2700×g and 5°C. Collect the lower chloroform phase (which contains the lipids) by aspiration. The interfacial layer and pellet can be re-extracted following the same steps [2].

Workflow Diagrams

The following diagrams illustrate the core workflows for the two main protocols described above.

Octanoate Analysis in Plasma

Plasma Plasma Derivatization Derivatization with Isobutanol/Acetyl Chloride Plasma->Derivatization Incubation Incubation (90°C, 60 min) Derivatization->Incubation Extraction Liquid-Liquid Extraction with Chloroform Incubation->Extraction Centrifugation Centrifugation Extraction->Centrifugation GCMSAnalysis GC-MS Analysis Centrifugation->GCMSAnalysis

Bligh & Dyer Lipid Extraction

Sample Sample Hydration Hydrate Sample with Water Sample->Hydration AddCM Add Chloroform-Methanol (1:2, v/v) Hydration->AddCM Vortex1 Vortex (10-15 min) AddCM->Vortex1 AddC Add Chloroform Vortex1->AddC AddW Add Water AddC->AddW Vortex2 Vortex (1 min) AddW->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect Collect Lower Chloroform Phase Centrifuge->Collect

Key Insights for Researchers

Based on the available data, here are the critical points for your guide:

  • For Sensitive Octanoate Analysis: The GC-MS method with isobutanol derivatization is superior to traditional methyl esterification, offering significantly lower detection limits and reduced contamination risk [1]. This is crucial for tracer studies or analyzing samples with low endogenous octanoate levels.
  • For General Lipid Extraction: Solvent system polarity is a key driver of extraction efficiency, especially for polar lipids like glycolipids and phospholipids [2]. Bligh and Dyer-based methods are highly effective due to their optimized water-containing, monophasic system.
  • Technique Selection: While LLE is simple, SPE provides advantages in automation, solvent consumption, and selectivity, often leading to cleaner extracts and higher detection rates in analytical applications [3] [4].

References

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Physical Description

Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals.
Liquid
Colorless liquid with a strong fruity odor like oranges; [HSDB]
colourless to pale yellow, oily liquid with a winey, fruity, orange odou

Color/Form

COLORLESS, OILY LIQUID

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Boiling Point

192.9 °C @ 760 mm Hg
194.00 to 195.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

OILY, SOMEWHAT ORANGE TASTE

Density

0.8775 @ 20 °C/4 °C
0.875-0.890

Odor

POWERFUL, WINEY, FRUITY, AND ORANGE-LIKE ODOR

Decomposition

Yields irritating vapors that can cause coughing. When heated to decomposition it emits acrid smoke and irritating flumes.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-40 °C

UNII

7MO740X6QL

GHS Hazard Statements

Aggregated GHS information provided by 1805 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 190 of 1805 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1615 of 1805 companies with hazard statement code(s):;
H317 (99.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.54 mmHg

Pictograms

Irritant

Irritant

Other CAS

111-11-5
67762-39-4

Wikipedia

Methyl octanoate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

a) esterification of caprylic acid with methanol, b) alcoholysis of coconut oil.
REACTION OF TRIGLYCERIDES, EG, COCONUT OR PALM KERNEL OIL, WITH METHANOL FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF CAPRYLIC ACID WITH METHANOL

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Octanoic acid, methyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Methyl caprylate...has antibacterial, antilarval, and miticidal properties. ... methyl octanoate occasionally occurs mixed with methyl decanoate.
METHYL ESTER OF CAPRYLATE WAS ALSO STUDIED AND FOUND TO BE A GROWTH INHIBITOR AND WAS EFFECTIVE @ 1%.
NON-ALCOHOLIC BEVERAGES 0.02-1.0 PPM; ICE CREAM, ICES ETC 1.0-10 PPM; CANDY 13 PPM; BAKED GOODS 1.0-40 PPM.
FEMA NUMBER 2728
For more General Manufacturing Information (Complete) data for OCTANOIC ACID, METHYL ESTER (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

METHYL CAPRYLATE HAS BEEN IDENTIFIED AS A VOLATILE COMPONENT OF FERMENTED EGG PRODUCT. THE QUANTITY OF VOLATILE FATTY ACIDS OF FERMENTED EGG PRODUCT WAS MEASURED BY GAS-LIQUID CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023
1. A. Brandt et al. “Synergistic Inhibition of Listeria monocytogenes In Vitro through the Combination of Octanoic Acid and Acidic Calcium Sulfate”Journal of Food Protection, vol. 74 pp. 122-125, 20112. F. Nazzi et al. “Octanoic acid confers to royal jelly varroa-repellent properties” Naturwissenschaften, vol. 96 pp. 309-314, 20093. J. Ashitani “Effect of octanoic acid-rich formula on plasma ghrelin levels in cachectic patients with chronic respiratory disease” Nutrition Journal, 2009,8:25 doi:10.1186/1475-2891-8-254. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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